molecular formula C9H12O B134262 2-Isopropylphenol CAS No. 88-69-7

2-Isopropylphenol

Cat. No.: B134262
CAS No.: 88-69-7
M. Wt: 136.19 g/mol
InChI Key: CRBJBYGJVIBWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylphenol (CAS 88-69-7) is an organic compound belonging to the class of alkylated phenols, characterized as a colorless to pale yellow liquid with a distinct, phenolic odor . It has a molecular formula of C9H12O and a molecular weight of 136.19 g/mol . This compound is a versatile building block in organic synthesis and a subject of study in various research fields, including flavor and fragrance chemistry. Researchers value this compound for its role as a precursor in chemical synthesis and its utility in studying structure-activity relationships. In industrial research, it is investigated for its potential applications in the development of specialty chemicals . Its sensory profile is described as having medicinal, creosote, and smoky notes, making it a compound of interest in the analytical study of complex aromas and flavors . The compound has a boiling point of 212-214 °C and a melting point of 14-16 °C . It has a specific gravity of approximately 1.01 g/mL and a refractive index of 1.526-1.530 . It is insoluble in water but soluble in alcohol, toluene, and 10% sodium hydroxide solution . Safety and Handling: this compound requires careful handling. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage . Researchers must wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. The product is air-sensitive and should be stored at cool, ambient temperatures, preferably under an inert gas . Procurement Information: Available in various research quantities, from grams to bulk. Please contact our sales team for current pricing, availability, and custom synthesis inquiries. Notice for Researchers: This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBJBYGJVIBWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Record name O-ISOPROPYL PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24054
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044391
Record name 2-Isopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water., Light yellow liquid; mp = 17 deg C; [CAMEO] Melting point = 12-16 deg C; [Sigma-Aldrich MSDS], Liquid, Colourless liquid, phenolic odour
Record name O-ISOPROPYL PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24054
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Isopropylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19630
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Isopropylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Isopropylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

417.2 °F at 760 mmHg (USCG, 1999), 212.00 to 214.00 °C. @ 760.00 mm Hg
Record name O-ISOPROPYL PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24054
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Isopropylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

220 °F (USCG, 1999)
Record name O-ISOPROPYL PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24054
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

slightly soluble in water, miscible (in ethanol)
Record name 2-Isopropylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989-0.999
Record name O-ISOPROPYL PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24054
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Isopropylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

88-69-7, 25168-06-3
Record name O-ISOPROPYL PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24054
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Isopropylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Isopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isopropylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOPROPYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2899Z0Q2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Isopropylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

62.6 °F (USCG, 1999), 15 - 16 °C
Record name O-ISOPROPYL PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24054
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Isopropylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Mechanism and Reaction Kinetics of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-isopropylphenol, a key intermediate in the production of various agrochemicals, pharmaceuticals, and industrial products. The document delves into the primary synthesis route, the Friedel-Crafts alkylation of phenol, exploring both homogeneous and heterogeneous catalytic systems. A detailed analysis of the reaction mechanisms, including direct C-alkylation and O-alkylation followed by intramolecular rearrangement, is presented. Furthermore, this guide compiles and discusses the reaction kinetics, presenting available quantitative data on reaction rates, activation energies, and the influence of various catalysts. Detailed experimental protocols for laboratory-scale synthesis and kinetic studies are provided, along with visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical processes.

Introduction

This compound (o-cumenol) is an aromatic organic compound with significant industrial importance. It serves as a crucial building block in the synthesis of a wide array of valuable chemicals, including the widely used anesthetic, propofol (2,6-diisopropylphenol). The selective synthesis of this compound, in high yield and purity, is therefore a subject of considerable interest in both academic and industrial research. This guide aims to provide a detailed technical resource on the synthesis mechanisms and reaction kinetics of this compound, with a focus on the alkylation of phenol with propylene or isopropanol.

Synthesis Mechanisms

The most prevalent industrial method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with an isopropylating agent, typically propylene or isopropanol. This reaction is catalyzed by an acid catalyst, which can be either homogeneous or heterogeneous.

Catalytic Systems

A variety of catalysts have been investigated for the isopropylation of phenol, each with its own advantages and disadvantages in terms of activity, selectivity, and reusability.

  • Homogeneous Catalysts: Aluminum phenoxide is a commonly used homogeneous catalyst. It is typically prepared in situ by reacting phenol with aluminum. While it can offer good selectivity to the ortho-isomer, its homogeneous nature presents challenges in catalyst separation from the product mixture and subsequent reuse.

  • Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are easily separable, reusable, and generally more environmentally benign.

    • Zeolites: Zeolites such as H-Beta, H-Mordenite, and ZSM-5 are widely studied for this reaction. Their shape-selective properties can influence the product distribution, favoring the formation of specific isomers. The acidity and pore structure of the zeolite play a crucial role in its catalytic performance.

    • Ion-Exchange Resins: Acidic ion-exchange resins, like Amberlyst-15, have also been employed as catalysts. They offer mild reaction conditions but may have lower thermal stability compared to zeolites.

    • Clays: Modified clays, such as montmorillonite, have been explored as low-cost alternatives to zeolites.

Reaction Pathways

The mechanism of phenol alkylation is complex and can proceed through two primary pathways, often occurring concurrently:

  • Direct C-Alkylation (Electrophilic Aromatic Substitution): This is a classic Friedel-Crafts alkylation mechanism.

    • The acid catalyst activates the alkylating agent (propylene or isopropanol) to form a carbocation or a polarized complex.

    • The electron-rich aromatic ring of phenol acts as a nucleophile and attacks the electrophilic isopropyl species.

    • A proton is then eliminated from the ring to restore aromaticity, yielding this compound and/or 4-isopropylphenol. The ortho/para selectivity is influenced by the catalyst and reaction conditions.

  • O-Alkylation followed by Intramolecular Rearrangement (Fries Rearrangement):

    • The phenolic hydroxyl group can also act as a nucleophile, leading to the formation of isopropyl phenyl ether (O-alkylation).

    • Under the influence of the acid catalyst, the isopropyl group can then migrate from the oxygen atom to the ortho and para positions of the aromatic ring. This intramolecular rearrangement is known as the Fries rearrangement.

Density Functional Theory (DFT) studies on zeolite catalysts like H-BEA suggest that both pathways are plausible. The relative contribution of each pathway depends on the specific catalyst, reaction temperature, and other process parameters.

The following diagram illustrates the general reaction pathways for the synthesis of this compound from phenol and propylene.

G Phenol Phenol O_Alkylation Isopropyl Phenyl Ether (O-Alkylation Product) Phenol->O_Alkylation O-Alkylation C_Alkylation σ-Complex Intermediate Phenol->C_Alkylation Direct C-Alkylation Propylene Propylene Carbocation Isopropyl Carbocation / Activated Complex Propylene->Carbocation Activation Catalyst Acid Catalyst Catalyst->Carbocation Carbocation->O_Alkylation Carbocation->C_Alkylation IPP_2 This compound O_Alkylation->IPP_2 Fries Rearrangement IPP_4 4-Isopropylphenol O_Alkylation->IPP_4 Fries Rearrangement C_Alkylation->IPP_2 C_Alkylation->IPP_4 Di_IPP Di-isopropylphenols IPP_2->Di_IPP Further Alkylation IPP_4->Di_IPP Further Alkylation

Figure 1: General reaction pathways for the synthesis of this compound.

Reaction Kinetics

The rate of this compound synthesis is influenced by several factors, including temperature, catalyst type and concentration, and reactant concentrations. Understanding the reaction kinetics is crucial for process optimization and reactor design.

Kinetic Data

Quantitative kinetic data for the synthesis of this compound is somewhat limited in publicly available literature, and direct comparisons between different studies can be challenging due to varying experimental conditions. However, some key findings have been reported.

One study on the isopropylation of phenol with isopropanol over an H-Beta zeolite catalyst proposed a second-order kinetic model and reported an activation energy of 25.39 kJ/mol.[1] This relatively low activation energy suggests that the reaction is kinetically controlled.

The table below summarizes some of the available kinetic and reaction condition data from various sources. It is important to note that the reaction conditions significantly impact the observed kinetics.

CatalystAlkylating AgentTemperature (°C)Pressure (MPa)Phenol Conversion (%)2-IPP Selectivity (%)Activation Energy (Ea) (kJ/mol)Proposed Rate Law
H-Beta Zeolite Isopropanol180 - 260-Up to 94-25.39Second-order
Aluminum Phenoxide Propylene200 - 2251.3 - 1.6--Not ReportedNot Reported
ZSM-5 Zeolite Propylene250 - 300-17 - 2128 - 33Not ReportedNot Reported
Ion-Exchange Resin Isobutene----~57.7 (for o-alkylate)-

Note: Data is compiled from various sources and may not be directly comparable due to different experimental setups.

Factors Affecting Reaction Rate
  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to undesired side reactions and catalyst deactivation.

  • Catalyst: The type of catalyst, its acidity, and its porous structure have a profound effect on the reaction rate and selectivity. For instance, zeolites with larger pores may facilitate the diffusion of reactants and products, enhancing the overall rate.

  • Reactant Ratio: The molar ratio of phenol to the alkylating agent can influence the product distribution. A higher concentration of the alkylating agent can favor the formation of di- and tri-isopropylphenols.

Experimental Protocols

This section provides a general methodology for the synthesis of this compound in a laboratory setting and for conducting a kinetic study.

Synthesis of this compound using a Zeolite Catalyst

Materials:

  • Phenol (reagent grade)

  • Propylene gas or Isopropanol (reagent grade)

  • Zeolite catalyst (e.g., H-Beta)

  • Nitrogen gas (for inert atmosphere)

  • Solvent (e.g., toluene, optional)

  • Standard laboratory glassware, including a three-neck round-bottom flask, condenser, magnetic stirrer, and heating mantle.

  • Gas delivery system for propylene.

Procedure:

  • Activate the zeolite catalyst by heating it in a furnace at a specified temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

  • Set up the reaction apparatus in a fume hood.

  • Charge the reaction flask with phenol and the activated zeolite catalyst. If using a solvent, add it at this stage.

  • Purge the system with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to the desired reaction temperature with stirring.

  • If using propylene, bubble the gas through the reaction mixture at a controlled flow rate. If using isopropanol, add it to the reaction mixture.

  • Maintain the reaction at the desired temperature for a specified period.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the liquid product by filtration.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of phenol and the selectivity to this compound and other products.

Kinetic Study in a Batch Reactor

A kinetic study aims to determine the rate law and activation energy of the reaction. This typically involves varying the concentration of reactants and the temperature and measuring the reaction rate.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling A1 Activate Catalyst B1 Charge Batch Reactor (Phenol, Catalyst) A1->B1 A2 Prepare Reactant Solutions (Varying Concentrations) A2->B1 B2 Set Temperature and Stirring B1->B2 B3 Introduce Alkylating Agent B2->B3 B4 Collect Samples at Timed Intervals B3->B4 C1 Quench Reaction in Samples B4->C1 C2 Analyze Samples by GC-MS C1->C2 C3 Determine Concentrations of Reactants and Products C2->C3 D1 Plot Concentration vs. Time C3->D1 D2 Determine Initial Rates D1->D2 D3 Determine Rate Law and Rate Constants D2->D3 D4 Repeat at Different Temperatures D3->D4 D5 Calculate Activation Energy (Arrhenius Plot) D4->D5

Figure 2: Experimental workflow for a kinetic study of this compound synthesis.

Procedure:

  • Follow the synthesis procedure outlined in section 4.1.

  • Once the reaction is initiated, withdraw small aliquots of the reaction mixture at regular time intervals using a syringe.

  • Immediately quench the reaction in each aliquot to stop any further conversion. This can be done by rapid cooling and/or adding a reaction inhibitor.

  • Analyze each quenched sample by GC-MS to determine the concentrations of phenol, this compound, 4-isopropylphenol, and any other byproducts.

  • Plot the concentration of phenol and this compound as a function of time.

  • Determine the initial rate of reaction from the initial slope of the concentration-time curve.

  • Repeat the experiment with different initial concentrations of phenol and the alkylating agent to determine the order of the reaction with respect to each reactant and establish the rate law.

  • Conduct the experiments at several different temperatures to determine the effect of temperature on the rate constant.

  • Plot the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T) (Arrhenius plot). The activation energy (Ea) can be calculated from the slope of this plot (slope = -Ea/R, where R is the ideal gas constant).

Conclusion

The synthesis of this compound via the Friedel-Crafts alkylation of phenol is a well-established industrial process. The choice of catalyst, whether homogeneous or heterogeneous, significantly influences the reaction mechanism, selectivity, and overall efficiency. While the general mechanistic pathways are understood to involve both direct C-alkylation and O-alkylation followed by rearrangement, a deeper understanding of the reaction kinetics is essential for process optimization. This guide has provided a comprehensive overview of the current knowledge on the synthesis mechanism and reaction kinetics of this compound, along with practical experimental protocols. Further research focused on developing highly selective and stable catalysts and on elucidating detailed kinetic models for different catalytic systems will continue to be of great importance for the chemical and pharmaceutical industries.

References

Physicochemical properties of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylphenol

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding, with detailed experimental protocols and a logical relationship diagram to illustrate the interplay of these properties.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for straightforward reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O[1][2]
Molecular Weight 136.19 g/mol [2][3]
Appearance Colorless to light yellow liquid[1][3][4]
Odor Phenolic, medicinal, creosote[1][5][6]
Melting Point 12-16 °C[2][3][7][8][9]
Boiling Point 212-214 °C at 760 mmHg[2][4][10][11][12]
Density 1.012 g/mL at 25 °C[2][5][7][9]
Water Solubility Very slightly soluble to insoluble (1146 mg/L at 25 °C, est.)[1][3][4][11][13]
pKa 10.49 ± 0.10 (Predicted)[1][2][9]
LogP (o/w) 2.88[6][11]
Vapor Pressure <0.05 mmHg at 25 °C[2][7][9]
Refractive Index n20/D 1.526[2][7][9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid phase.[14] For a pure crystalline solid, this occurs over a narrow temperature range.

Method: Capillary Tube Method [15][16]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[15][16]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[15] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[17]

  • Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 2°C per minute near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (t1) and the temperature at which it completely liquefies (t2) are recorded.[16]

  • Melting Point Range: The melting point is reported as the range between t1 and t2.[14] For pure compounds, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18]

Method: Capillary Inversion Method [17][19][20]

  • Sample Preparation: A few milliliters of this compound are placed in a small test tube (fusion tube).[19][20]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid. The test tube is then attached to a thermometer.[19][20]

  • Heating: The assembly is heated in a suitable bath (e.g., paraffin oil or an aluminum block).[17][20]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[17] Alternatively, the heating is stopped when a steady stream of bubbles is observed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[18]

Density Determination

Density is the mass per unit volume of a substance.[21][22]

Method: Direct Mass and Volume Measurement [21][22][23][24]

  • Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.[21][22][23]

  • Volume Measurement: A known volume of this compound (e.g., 20 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[21][22]

  • Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed.[21][22][23]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[21]

  • Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[22] For higher accuracy, measurements can be repeated and an average value calculated.[21]

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution.

Method: UV-Vis Spectrophotometry [25][26][27]

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.

  • Sample Preparation: A small, constant amount of the this compound stock solution is added to each buffer solution.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of this compound have different molar absorptivities.[27] The absorption spectra of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution) are also recorded.[26]

  • Data Analysis: The absorbance data is plotted against the pH of the buffer solutions, which typically generates a sigmoidal curve.[25] The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, and this pH value is the pKa of the compound.[25]

Method: Potentiometric Titration [27]

  • Titration Setup: A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and placed in a beaker with a pH electrode.

  • Titration: The solution is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[27]

LogP Determination

LogP, the logarithm of the partition coefficient, represents the ratio of the concentration of a compound in a mixture of two immiscible phases (typically n-octanol and water) at equilibrium. It is a measure of lipophilicity.

Method: Shake-Flask Method [25]

  • Phase Preparation: n-octanol and water are pre-saturated with each other by mixing and allowing them to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases until equilibrium is reached.[25]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Interrelationship of Physicochemical Properties

The physicochemical properties of a compound are not independent but are interconnected. The following diagram illustrates some of the logical relationships between the core properties of this compound.

Physicochemical_Properties cluster_molecular Molecular Structure cluster_physical Physical Properties cluster_chemical Chemical Properties in Solution MolecularFormula Molecular Formula (C₉H₁₂O) MolecularWeight Molecular Weight (136.19 g/mol) BoilingPoint Boiling Point (212-214 °C) MolecularWeight->BoilingPoint influences (intermolecular forces) Density Density (1.012 g/mL) MolecularWeight->Density influences FunctionalGroups Functional Groups (-OH, Isopropyl) MeltingPoint Melting Point (12-16 °C) FunctionalGroups->MeltingPoint influences (H-bonding) FunctionalGroups->BoilingPoint influences (H-bonding) Solubility Water Solubility (Slightly Soluble) FunctionalGroups->Solubility determines pKa pKa (~10.49) FunctionalGroups->pKa determines (phenolic -OH) VaporPressure Vapor Pressure (<0.05 mmHg) BoilingPoint->VaporPressure inversely related LogP LogP (~2.88) Solubility->LogP inversely related pKa->Solubility pH-dependent influence

References

Spectroscopic Profile of 2-Isopropylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-isopropylphenol, a key intermediate in various chemical syntheses and a subject of study in fields ranging from flavor chemistry to drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering researchers, scientists, and drug development professionals a thorough reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments. The data presented here was acquired in deuterated chloroform (CDCl₃).

Assignment Chemical Shift (δ) ppm Multiplicity Integration
Aromatic Protons7.21 - 6.74Multiplet4H
Phenolic Hydroxyl~4.76Singlet (broad)1H
Isopropyl CH3.21Septet1H
Isopropyl CH₃1.26Doublet6H

Table 1: ¹H NMR data for this compound in CDCl₃.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The data below is for a sample in CDCl₃.

Assignment Chemical Shift (δ) ppm
C-OH (C1)152.6
C-CH(CH₃)₂ (C2)134.7
Aromatic CH126.7
Aromatic CH126.5
Aromatic CH121.1
Aromatic CH115.4
Isopropyl CH26.9
Isopropyl CH₃22.6

Table 2: ¹³C NMR data for this compound in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound, a liquid, is typically obtained as a thin film.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3550 - 3230 (broad)O-H stretchPhenolic Hydroxyl
~3100 - 3000C-H stretchAromatic
~2960 - 2870C-H stretchAliphatic (Isopropyl)
~1600 - 1440C=C stretchAromatic Ring
~1410 - 1310C-O stretchPhenolic
~1230 - 1140C-O stretchPhenolic

Table 3: Key IR absorption bands for this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.

m/z Relative Intensity (%) Assignment
13636.4[M]⁺ (Molecular Ion)
121100.0[M - CH₃]⁺ (Base Peak)
10321.1[M - CH₃ - H₂O]⁺
9111.8[C₇H₇]⁺
7716.2[C₆H₅]⁺

Table 4: Mass spectrometry fragmentation data for this compound (EI).[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of liquid this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 512-1024 scans.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Perform phase and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

FT-IR Spectroscopy Protocol

Sample Preparation (Neat Liquid Film):

  • Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Ensure no air bubbles are trapped.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the clean, empty salt plates should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction:

  • The sample can be introduced via a gas chromatograph (GC-MS) for separation and subsequent analysis, or via a direct insertion probe.

Ionization:

  • Method: Electron Ionization (EI).

  • Electron Energy: 70 eV.

Mass Analysis:

  • Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern to elucidate the structure. The most intense peak is designated as the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_analysis Data Analysis & Interpretation Sample Sample NMR_Spec NMR Spectrometer Sample->NMR_Spec IR_Spec IR Spectrometer Sample->IR_Spec MS_Spec Mass Spectrometer Sample->MS_Spec NMR_Data 1H & 13C NMR Data NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

The Biological Activity and Mechanism of Action of 2-Isopropylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol, a member of the phenol class of organic compounds, has garnered interest in the scientific community for its potential biological activities. As an isomer of thymol and carvacrol, which are well-documented for their diverse pharmacological effects, this compound is being investigated for its antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities and mechanisms of action of this compound, with a focus on data relevant to researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its biological activity.

PropertyValueReference
Molecular FormulaC₉H₁₂O[1]
Molecular Weight136.19 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
OdorPhenolic, medicinal, creosote[2]
Melting Point12-16 °C
Boiling Point212-213 °C
Water SolubilityInsoluble[1]
logP2.88[2]

Biological Activities and Mechanisms of Action

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-established, and this compound is no exception. The primary mechanism of action for its antioxidant effects is attributed to the phenolic hydroxyl group.

Mechanism of Action: Phenolic compounds act as antioxidants primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, making it less reactive and less likely to propagate further oxidative damage.

Experimental Protocols for Assessing Antioxidant Activity:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the scavenging activity.

    • Protocol:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

      • Prepare a working solution of DPPH in the same solvent.

      • In a 96-well plate or cuvettes, add a specific volume of the this compound solution at various concentrations.

      • Add a specific volume of the DPPH working solution to each well/cuvette and mix.

      • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

      • Measure the absorbance at 517 nm using a spectrophotometer.

      • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[3][4]

  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically at 593 nm.

    • Protocol:

      • Prepare a FRAP reagent containing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution.

      • Add the this compound solution at various concentrations to the FRAP reagent.

      • Incubate the mixture for a specified time.

      • Measure the absorbance at 593 nm.

      • The antioxidant capacity is determined by comparing the absorbance change to that of a standard antioxidant (e.g., Trolox or ferrous sulfate).[5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The reduction in the blue-green color of the ABTS•+ solution is measured spectrophotometrically at a specific wavelength (e.g., 734 nm).

    • Protocol:

      • Generate the ABTS•+ solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

      • Add the this compound solution at various concentrations to the ABTS•+ solution.

      • Incubate the mixture for a specified time.

      • Measure the absorbance at the appropriate wavelength.

      • Calculate the percentage of ABTS•+ scavenging and the IC50 value.[2]

Quantitative Data: Currently, there is a lack of specific published IC50 values for the antioxidant activity of this compound. Further research is required to quantify its antioxidant potential using the assays described above. For context, related phenolic compounds like thymol have reported IC50 values in the micromolar range in various antioxidant assays.

Signaling Pathway:

Antioxidant_Mechanism This compound This compound Phenoxyl_Radical 2-Isopropylphenoxyl Radical (Stabilized) This compound->Phenoxyl_Radical Donates H• Free_Radical Free Radical (ROS/RNS) Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule Accepts H•

Caption: Hydrogen atom donation from this compound to a free radical.

Antimicrobial Activity

Phenolic compounds are known for their broad-spectrum antimicrobial activity against bacteria and fungi. The lipophilic nature of this compound allows it to interact with the cell membranes of microorganisms.

Mechanism of Action: The primary mechanism of antimicrobial action for phenolic compounds involves the disruption of the microbial cell membrane. This includes:

  • Altering Membrane Permeability: Insertion into the lipid bilayer disrupts the membrane structure, leading to increased permeability and leakage of intracellular components such as ions, ATP, and nucleic acids.

  • Inhibition of Membrane-Bound Enzymes: Disruption of the membrane can also lead to the inhibition of essential membrane-bound enzymes involved in energy production and transport.

  • Protein Denaturation: At higher concentrations, phenolic compounds can denature cytoplasmic and membrane proteins.

Experimental Protocols for Assessing Antimicrobial Activity:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

    • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

    • Protocol:

      • Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

      • Inoculate each well with a standardized suspension of the test microorganism.

      • Include positive (microorganism without the compound) and negative (broth only) controls.

      • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

      • The MIC is the lowest concentration of this compound at which no visible growth is observed.[6][7][8]

  • Agar Disk Diffusion Assay:

    • Principle: This is a qualitative method to assess the antimicrobial activity of a compound. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

    • Protocol:

      • Prepare an agar plate uniformly inoculated with the test microorganism.

      • Apply a sterile paper disk impregnated with a known concentration of this compound to the surface of the agar.

      • Incubate the plate under appropriate conditions.

      • Measure the diameter of the zone of inhibition.[9]

Quantitative Data: Specific MIC values for this compound against a broad range of bacteria and fungi are not readily available in the current literature. This represents a significant data gap that needs to be addressed through further research.

Experimental Workflow:

Antimicrobial_Assay_Workflow cluster_0 Broth Microdilution (MIC) cluster_1 Agar Disk Diffusion A1 Serial Dilution of This compound A2 Inoculation with Microorganism A1->A2 A3 Incubation A2->A3 A4 Determine MIC A3->A4 B1 Inoculate Agar Plate B2 Apply Impregnated Disk B1->B2 B3 Incubation B2->B3 B4 Measure Zone of Inhibition B3->B4

Caption: Workflow for determining antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is an active area of research. While direct studies on this compound are limited, the mechanisms of structurally similar phenols suggest potential pathways.

Potential Mechanisms of Action:

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes can reduce inflammation, pain, and fever.

  • Modulation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines. Inhibition of NF-κB activation can lead to a broad anti-inflammatory effect.

  • Modulation of MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways: The MAPK pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli, including inflammatory signals. Modulation of these pathways can affect the production of inflammatory mediators.

Experimental Protocols for Assessing Anti-inflammatory Activity:

  • COX Inhibition Assay:

    • Principle: This in vitro assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

    • Protocol: The assay typically involves incubating the enzyme with the substrate (arachidonic acid) in the presence and absence of the test compound. The production of prostaglandins is then measured, often using an enzyme immunoassay (EIA) or other detection methods.[10][11]

  • NF-κB Activation Assay:

    • Principle: This cell-based assay determines the effect of a compound on the activation of the NF-κB pathway, often in response to an inflammatory stimulus like lipopolysaccharide (LPS).

    • Protocol:

      • Culture a suitable cell line (e.g., RAW 264.7 macrophages).

      • Pre-treat the cells with this compound at various concentrations.

      • Stimulate the cells with LPS.

      • Assess NF-κB activation by measuring the nuclear translocation of NF-κB subunits (e.g., p65) using immunofluorescence or Western blotting of nuclear extracts. Alternatively, reporter gene assays can be used.[12]

  • Measurement of Pro-inflammatory Cytokines:

    • Principle: This assay quantifies the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells in response to a stimulus.

    • Protocol:

      • Treat immune cells (e.g., macrophages or peripheral blood mononuclear cells) with this compound.

      • Stimulate the cells with an inflammatory agent (e.g., LPS).

      • Collect the cell culture supernatant.

      • Measure the concentration of cytokines using Enzyme-Linked Immunosorbent Assay (ELISA).[13]

Quantitative Data: There is a lack of published data on the IC50 values of this compound for COX inhibition or its effects on NF-κB and MAPK signaling pathways.

Potential Anti-inflammatory Signaling Pathways:

Anti_inflammatory_Pathways cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα_Degradation IκBα_Degradation IKK->IκBα_Degradation Phosphorylates NF-κB_Translocation NF-κB_Translocation IκBα_Degradation->NF-κB_Translocation Releases NF-κB Pro-inflammatory_Genes Pro-inflammatory_Genes NF-κB_Translocation->Pro-inflammatory_Genes Activates Transcription 2-Isopropylphenol_NFkB This compound 2-Isopropylphenol_NFkB->IKK Inhibits? Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK p38, JNK, ERK AP-1 AP-1 MAPK->AP-1 Activates Pro-inflammatory_Genes_MAPK Pro-inflammatory_Genes_MAPK AP-1->Pro-inflammatory_Genes_MAPK Activates Transcription 2-Isopropylphenol_MAPK This compound 2-Isopropylphenol_MAPK->MAPKK Inhibits?

Caption: Potential inhibitory effects on NF-κB and MAPK signaling.

Conclusion and Future Directions

This compound demonstrates potential as a biologically active compound, with plausible mechanisms for antioxidant, antimicrobial, and anti-inflammatory effects based on its phenolic structure. However, this technical guide highlights a significant lack of specific quantitative data and detailed mechanistic studies for this compound itself. To advance the understanding and potential application of this compound, future research should focus on:

  • Quantitative assessment of its antioxidant, antimicrobial, and anti-inflammatory activities to determine IC50 and MIC values.

  • Detailed mechanistic studies to confirm its effects on cell membranes, specific enzymes, and key signaling pathways such as NF-κB and MAPK.

  • In vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in preclinical models.

Such research will be crucial for drug development professionals to evaluate the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to 2-Isopropylphenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylphenol, a significant alkylphenol, has a history rooted in early organic synthesis and has emerged as a molecule of interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive review of the discovery and historical literature of this compound, alongside a detailed examination of its synthesis, physicochemical properties, and biological activities. Particular focus is given to its interaction with nuclear receptors, which is a subject of ongoing research. This document consolidates key experimental protocols and presents complex biological pathways and experimental workflows in a clear, visual format to facilitate understanding and further research.

Discovery and Historical Literature Review

The precise first synthesis of this compound is not definitively documented in readily available modern literature. However, early investigations into the alkylation of phenols, a cornerstone of organic chemistry, likely led to its creation. The late 19th and early 20th centuries saw a surge in the exploration of electrophilic aromatic substitution reactions, with chemists like Charles Friedel and James Crafts developing methods for attaching alkyl groups to aromatic rings. It is highly probable that the synthesis of isopropylphenols, including the ortho-isomer, was achieved during this era of foundational organic chemistry research.

A notable early report that likely describes the synthesis of this compound is from W. Autenrieth and P. Meyer in 1899. Their work on the reactions of phenols would have logically extended to alkylations with isopropylating agents. These early syntheses would have likely employed variations of the Friedel-Crafts alkylation, reacting phenol with an isopropyl halide or alcohol in the presence of a Lewis acid catalyst. The challenge in these early endeavors would have been the control of regioselectivity, as Friedel-Crafts alkylations of phenol can yield a mixture of ortho-, meta-, and para-isomers, as well as poly-alkylated products.

Subsequent research throughout the 20th century focused on improving the selectivity of phenol alkylation to favor the formation of the more commercially valuable isomers, such as 4-isopropylphenol. However, the study of this compound continued, driven by its unique properties and potential applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic phenolic odor. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
CAS Number 88-69-7
Melting Point 15-17 °C
Boiling Point 212-214 °C
Density 1.016 g/cm³ at 20 °C
Solubility in Water 1.1 g/L at 20 °C
pKa 10.63

Synthesis of this compound

The synthesis of this compound has evolved from classical methods to highly selective industrial processes.

Historical Synthesis: Friedel-Crafts Alkylation

The foundational method for synthesizing this compound is the Friedel-Crafts alkylation of phenol.

Reaction:

Experimental Protocol:

A typical laboratory-scale Friedel-Crafts alkylation would involve the following steps:

  • Reactant Preparation: Phenol is dissolved in a suitable inert solvent (e.g., carbon disulfide, nitrobenzene).

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the phenol solution.

  • Alkylation: An isopropylating agent, such as isopropyl chloride or isopropanol, is added dropwise to the reaction mixture at a controlled temperature.

  • Reaction Quenching: The reaction is quenched by the addition of water or a dilute acid.

  • Product Isolation: The organic layer is separated, washed, dried, and the solvent is removed.

  • Purification: The resulting mixture of isopropylphenol isomers is separated by fractional distillation or chromatography to isolate the this compound.

Modern Industrial Synthesis: Shape-Selective Catalysis

Modern industrial production of this compound focuses on maximizing the yield of the ortho-isomer through the use of shape-selective catalysts, such as zeolites.

Reaction:

Experimental Protocol (General Principles):

  • Catalyst Bed: A fixed-bed reactor is packed with a shape-selective zeolite catalyst.

  • Reactant Feed: A gaseous mixture of phenol and propene is passed through the heated catalyst bed.

  • Reaction Conditions: The reaction is carried out at elevated temperatures (e.g., 200-300 °C) and pressures.

  • Product Separation: The product stream is cooled, and the this compound is separated from unreacted starting materials and byproducts by distillation.

Biological Activity and Signaling Pathways

Recent research has highlighted the interaction of this compound with various nuclear receptors, suggesting its potential as an endocrine-disrupting chemical. A key study by Jian Li and colleagues investigated the ability of this compound to activate the estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR).

Nuclear Receptor Activation

The general mechanism of nuclear receptor activation by a ligand like this compound involves the following steps:

Nuclear_Receptor_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Receptor_inactive Inactive Receptor (bound to HSPs) Ligand->Receptor_inactive Binding Receptor_active Active Receptor Receptor_inactive->Receptor_active Conformational Change & HSP Dissociation Dimer Receptor Dimer Receptor_active->Dimer Dimerization Receptor_active->Dimer Nuclear Translocation HRE Hormone Response Element (on DNA) Dimer->HRE Binding Transcription Gene Transcription HRE->Transcription Recruitment of Co-activators/Co-repressors

Caption: General signaling pathway for nuclear receptor activation.

Experimental Protocol: In Vitro Nuclear Receptor Activation Assay

The study by Jian Li et al. likely employed a reporter gene assay to assess the activation of ER, AR, PR, and ERR by this compound. The following is a generalized protocol for such an assay.

Cell Culture and Transfection:

  • A suitable mammalian cell line (e.g., HEK293T) is cultured in appropriate media.

  • Cells are transiently transfected with two plasmids:

    • An expression vector containing the full-length cDNA of the nuclear receptor of interest (ERα, AR, PR, or ERRγ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs) for the respective receptor.

  • A β-galactosidase expression vector is often co-transfected as an internal control to normalize for transfection efficiency.

Compound Treatment and Luciferase Assay:

  • After transfection, cells are treated with various concentrations of this compound or a known receptor agonist (positive control) or vehicle (negative control).

  • Following an incubation period, the cells are lysed.

  • Luciferase activity in the cell lysates is measured using a luminometer.

  • β-galactosidase activity is measured to normalize the luciferase readings.

Data Analysis:

The fold induction of luciferase activity by this compound is calculated relative to the vehicle control. Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of this compound for each receptor.

Experimental Workflow

The overall workflow for assessing the endocrine-disrupting potential of a compound like this compound is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Receptor_Binding Receptor Binding Assay (e.g., competitive binding) Reporter_Gene Reporter Gene Assay (e.g., luciferase assay) Animal_Model Animal Model Studies (e.g., rodent uterotrophic assay) Reporter_Gene->Animal_Model Cell_Proliferation Cell Proliferation Assay (e.g., MCF-7 cells for ER) Gene_Expression Gene Expression Analysis (e.g., qPCR of target genes) Animal_Model->Gene_Expression Data_Analysis Data Analysis and Risk Assessment Gene_Expression->Data_Analysis Start Compound of Interest (this compound) Start->Receptor_Binding Start->Reporter_Gene Start->Cell_Proliferation

Caption: A typical workflow for evaluating endocrine activity.

Conclusion

This compound, a compound with a history stretching back to the foundational period of organic chemistry, continues to be a subject of scientific inquiry. While its initial discovery is not pinpointed to a single event, its synthesis and study have been a part of the broader exploration of phenol chemistry. Modern research has shifted towards understanding its biological effects, particularly its interactions with nuclear receptors. The methodologies outlined in this guide provide a framework for researchers to further investigate the synthesis, properties, and biological significance of this compound, contributing to a more complete understanding of this versatile molecule.

An In-depth Technical Guide to 2-Isopropylphenol (CAS 88-69-7): Properties, Safety, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, and relevant biological interactions of 2-Isopropylphenol (CAS 88-69-7). The information is presented to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

This compound, also known as o-cumenol, is a substituted phenolic compound. Its core physicochemical properties are summarized in the table below. These properties are critical for understanding its behavior in various experimental and environmental settings.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O[1][2]
Molecular Weight 136.19 g/mol [1][2]
Appearance Colorless to pale yellow or light-yellow liquid[1][2][3][4]
Odor Medicinal, creosote, phenolic[3][5]
Melting Point 12-17 °C (54-63 °F)[1][2][4]
Boiling Point 212-214 °C (414-417 °F) at 760 mmHg[1][3][4][6]
Density 0.995 - 1.012 g/mL at 20-25 °C[1][6]
Refractive Index 1.525 - 1.5315 at 20 °C[2][3][6]
Vapor Pressure <0.05 mmHg at 25 °C[5]
Flash Point 88 - 107 °C (190 - 225 °F)[3][4]
Water Solubility 1146 mg/L at 25 °C (estimated)[7]
logP (Octanol-Water Partition Coefficient) 2.82 - 2.88[5][7]

Safety and Toxicological Data

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[3] It is crucial to handle this compound in a well-ventilated area to avoid inhalation of vapors.[3]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage

Source:[1][8]

Toxicological Data
TestSpeciesRouteValueReference
LD50MouseIntravenous100 mg/kg[9]
LD50 (o-phenylphenol)Rat, MouseOral924 - 2700 mg/kg[10]

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the characterization and safety assessment of this compound.

Determination of Physicochemical Properties

Workflow for Physicochemical Property Determination

cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination cluster_logp logP Determination (Shake-Flask) mp1 Sample Preparation (Solid) mp2 Capillary Tube Loading mp1->mp2 mp3 Heating in Apparatus mp2->mp3 mp4 Observe & Record Range mp3->mp4 bp1 Sample Preparation (Liquid) bp2 Capillary Inversion bp1->bp2 bp3 Heating in Apparatus bp2->bp3 bp4 Observe & Record Temp. bp3->bp4 logp1 Equilibrate Octanol & Water logp2 Add Compound & Shake logp1->logp2 logp3 Separate Phases logp2->logp3 logp4 Measure Concentration in Each Phase logp3->logp4 logp5 Calculate Ratio logp4->logp5

Caption: General workflows for determining key physicochemical properties.

  • Melting Point Determination: A small amount of the solid sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Boiling Point Determination: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges and then ceases upon cooling, allowing the liquid to enter the capillary, is recorded as the boiling point.

  • Octanol-Water Partition Coefficient (logP) Determination: The compound is partitioned between n-octanol and water in a shake-flask. After equilibration, the concentration of the compound in each phase is measured, and the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase is calculated.

Toxicological Assays

Workflow for In Vitro Skin Corrosion Testing (OECD 431)

sc1 Prepare Reconstructed Human Epidermis (RhE) Tissue sc2 Apply Test Chemical sc1->sc2 sc3 Incubate for Specific Time Points sc2->sc3 sc4 Assess Cell Viability (e.g., MTT Assay) sc3->sc4 sc5 Determine Corrosivity Based on Viability Thresholds sc4->sc5

Caption: Workflow for the OECD 431 in vitro skin corrosion test.

  • In Vitro Skin Corrosion (OECD TG 431): This test method uses a reconstituted human epidermis (RhE) model. The test chemical is applied topically to the tissue surface. After specific exposure times, cell viability is measured (e.g., using the MTT assay) to determine if the chemical causes irreversible damage to the skin tissue, classifying it as corrosive or non-corrosive.[11][12][13][14][15]

  • Acute Oral Toxicity (OECD TG 420, 423, or 425): These guidelines describe procedures for determining the acute oral toxicity of a substance. Typically, the substance is administered to animals (usually rats) by oral gavage. The animals are observed for a set period for signs of toxicity and mortality to determine the LD50 (median lethal dose) or to classify the substance into a toxicity category.

Biological Interactions: Receptor Signaling Pathways

Studies have indicated that this compound may interact with nuclear hormone receptors, including the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR).[5] The following diagrams illustrate the general signaling pathways of these receptors.

Estrogen Receptor (ER) Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) on DNA ER->ERE Binding Estrogen Estrogen / Ligand Estrogen->ER Binding & Dimerization Transcription Modulation of Gene Transcription ERE->Transcription

Caption: Simplified estrogen receptor signaling pathway.

Androgen Receptor (AR) Signaling Pathway

cluster_cytoplasm_ar Cytoplasm cluster_nucleus_ar Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) on DNA AR->ARE Binding Androgen Androgen / Ligand Androgen->AR Binding & Translocation Transcription_AR Modulation of Gene Transcription ARE->Transcription_AR

Caption: Simplified androgen receptor signaling pathway.

Progesterone Receptor (PR) Signaling Pathway

cluster_cytoplasm_pr Cytoplasm cluster_nucleus_pr Nucleus PR Progesterone Receptor (PR) PRE Progesterone Response Element (PRE) on DNA PR->PRE Binding Progesterone Progesterone / Ligand Progesterone->PR Binding & Translocation Transcription_PR Modulation of Gene Transcription PRE->Transcription_PR

Caption: Simplified progesterone receptor signaling pathway.

Receptor Binding and Transcriptional Activation Assays

Workflow for In Vitro Receptor Interaction Assays

cluster_binding Competitive Binding Assay cluster_transcription Transcriptional Activation Assay b1 Prepare Receptor (e.g., from cell lysate) b2 Incubate Receptor with Radiolabeled Ligand & Test Compound b1->b2 b3 Separate Bound from Unbound Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine IC50 / Ki b4->b5 t1 Transfect Cells with Receptor & Reporter Gene t2 Expose Cells to Test Compound t1->t2 t3 Lyse Cells & Measure Reporter Gene Activity t2->t3 t4 Determine EC50 / IC50 t3->t4

Caption: General workflows for receptor binding and transcriptional activation assays.

  • Receptor Binding Assays: These assays are used to determine the ability of a test compound to bind to a specific receptor. A common format is a competitive binding assay, where the test compound competes with a radiolabeled or fluorescently-labeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

  • Transcriptional Activation Assays: These cell-based assays measure the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor. Cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase) that is under the control of a promoter containing hormone response elements. An increase or decrease in the reporter gene product indicates an agonist or antagonist effect, respectively.

This guide provides a foundational understanding of the properties, safety considerations, and potential biological activities of this compound. Further research is warranted to fully elucidate its mechanisms of action and toxicological profile.

References

A Comprehensive Technical Guide to the Solubility of 2-Isopropylphenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-isopropylphenol in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative and semi-quantitative information, outlining established experimental protocols for determining solubility, and illustrating the key factors governing the solubility of phenolic compounds.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This process is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule possessing both a nonpolar isopropyl-substituted benzene ring and a polar hydroxyl group, its solubility is a balance of these characteristics.

Quantitative Solubility Data

Precise, numerically-defined solubility data for this compound in a wide array of organic solvents is not extensively reported in scientific literature. The following tables summarize the available information, categorizing the solubility based on qualitative descriptions found in reliable chemical databases.

Table 1: Solubility of this compound in Common Organic Solvents

Organic SolventChemical ClassQualitative SolubilityNotes
EthanolAlcoholMiscible[1]Soluble in all proportions.
MethanolAlcoholSolubleExpected to be highly soluble due to strong hydrogen bonding potential.
AcetoneKetoneSolubleGood solubility is expected due to its polar aprotic nature.
Diethyl EtherEtherSoluble[2]The ether oxygen can act as a hydrogen bond acceptor.
Ethyl AcetateEsterSolubleExpected to be a good solvent.
TolueneAromatic HydrocarbonSoluble[3]The non-polar aromatic ring of toluene interacts favorably with the benzene ring of this compound.
BenzeneAromatic HydrocarbonSoluble[2]Similar to toluene, favorable non-polar interactions are expected.
DichloromethaneHalogenated HydrocarbonSolubleExpected to be a good solvent due to its ability to dissolve a wide range of organic compounds.

Table 2: Aqueous Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Water25~ 0.115~ 0.0084Estimated[4][5]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental methodologies are recommended. These protocols are standard in the field for determining the solubility of phenolic compounds.

Isothermal Shake-Flask Method Coupled with HPLC Analysis

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with the mobile phase of the HPLC to a concentration that falls within the linear range of a pre-established calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in desired units, such as g/100 mL or mol/L.

3. Validation:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • The calibration curve for HPLC quantification should have a correlation coefficient (R²) of >0.999.

Visualization of Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key intermolecular forces and molecular characteristics that govern its dissolution in a given solvent.

G Factors Influencing this compound Solubility cluster_solute This compound cluster_solvent Solvent Properties Solute This compound Solute_Polar Polar -OH Group (Hydrogen Bond Donor/Acceptor) Solute->Solute_Polar Solute_Nonpolar Nonpolar Isopropylbenzene Group (van der Waals Forces) Solute->Solute_Nonpolar Solubility Solubility Solute_Polar->Solubility H-Bonding Dipole-Dipole Solute_Nonpolar->Solubility van der Waals Solvent Solvent Solvent_Polarity Polarity (Dipole Moment) Solvent->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding Capacity (Donor/Acceptor) Solvent->Solvent_H_Bonding Solvent_Dispersion Dispersion Forces Solvent->Solvent_Dispersion Solvent_Polarity->Solubility Dipole-Dipole Solvent_H_Bonding->Solubility H-Bonding Solvent_Dispersion->Solubility van der Waals G Experimental Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Solution (Excess Solute in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (24-72h with Agitation) Prep->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Filter Filter Supernatant (0.45 µm Syringe Filter) Settle->Filter Dilute Accurately Dilute Filtrate Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

References

Potential Industrial Applications of 2-Isopropylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylphenol, a substituted phenolic compound, holds significant potential across a spectrum of industrial applications, primarily serving as a versatile chemical intermediate. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key industrial uses, with a particular focus on its role in the production of pharmaceuticals, agrochemicals, and specialty polymers. Detailed experimental protocols for its synthesis and subsequent conversion into high-value products are presented. Furthermore, this guide explores the biological activities of this compound and its derivatives, including their antioxidant properties and interactions with cellular signaling pathways, offering insights for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application, and process optimization in industrial settings.

PropertyValueReference
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
Appearance Clear to pale yellow liquid[2]
Odor Medicinal, creosote-like[3]
Melting Point 12-16 °C[4]
Boiling Point 212-214 °C[3]
Density 1.012 g/mL at 25 °C[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[2]
Vapor Pressure <0.05 mmHg at 25 °C[4]
Refractive Index n20/D 1.526 (lit.)[4]

Industrial Synthesis of this compound

The industrial production of this compound is primarily achieved through two synthetic routes: the alkylation of phenol and the conversion of 2-nitrocumene.

Alkylation of Phenol with Propylene

This is the most common industrial method, involving the Friedel-Crafts alkylation of phenol with propylene, typically using an aluminum phenolate catalyst.[5]

G Phenol Phenol Reactor High-Pressure Reactor (160-265°C, 0-1.6 MPa) Phenol->Reactor Propylene Propylene Propylene->Reactor Catalyst Aluminum Phenolate (Catalyst) Catalyst->Reactor Alkylation Alkylation Reactor->Alkylation Distillation Fractional Distillation Alkylation->Distillation Product This compound Distillation->Product Byproducts Byproducts (4-Isopropylphenol, Diisopropylphenols) Distillation->Byproducts

Figure 1: Industrial synthesis of this compound via phenol alkylation.
  • Catalyst Preparation: Prepare aluminum phenolate by reacting phenol with aluminum at elevated temperatures.

  • Alkylation Reaction:

    • Charge a high-pressure reactor with phenol and the aluminum phenolate catalyst.

    • Introduce propylene gas into the reactor. The molar ratio of phenol to propylene is typically maintained between 1:0.45 and 1:0.95.

    • Maintain the reaction temperature between 160-265°C and the pressure between 0-1.6 MPa.

    • The reaction is typically carried out for a minimum of 0.5 hours.

  • Product Separation:

    • After the reaction, cool the mixture.

    • Subject the crude product to fractional distillation under reduced pressure to separate this compound from unreacted phenol and byproducts such as 4-isopropylphenol and diisopropylphenols. A product purity of over 97% and a yield of over 85% can be achieved through this process.[5]

Synthesis from 2-Nitrocumene

An alternative route utilizes 2-nitrocumene, a byproduct of cumene nitration, which is converted to this compound through a two-step process involving hydrogenation and diazotization-hydrolysis.[6]

G 2-Nitrocumene 2-Nitrocumene Hydrogenation Hydrogenation 2-Nitrocumene->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation Catalyst_H2 Raney Ni or Pd/C Catalyst_H2->Hydrogenation 2-Isopropylaniline 2-Isopropylaniline Hydrogenation->2-Isopropylaniline Diazotization Diazotization 2-Isopropylaniline->Diazotization NaNO2_H2SO4 NaNO₂ / H₂SO₄ NaNO2_H2SO4->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Hydrolysis Hydrolysis Diazonium_Salt->Hydrolysis H2O_Heat H₂O / Heat H2O_Heat->Hydrolysis Product This compound Hydrolysis->Product

Figure 2: Synthesis of this compound from 2-Nitrocumene.
  • Hydrogenation of 2-Nitrocumene:

    • Charge an autoclave with 2-nitrocumene and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

    • Pressurize the autoclave with hydrogen gas.

    • Heat the reaction mixture to facilitate the reduction of the nitro group to an amine, yielding 2-isopropylaniline.

  • Diazotization and Hydrolysis of 2-Isopropylaniline:

    • Add the purified 2-isopropylaniline to a solution of sulfuric acid in water.

    • Cool the mixture and add a solution of sodium nitrite (NaNO₂) to form the corresponding diazonium salt.

    • Heat the diazonium salt solution to induce hydrolysis, which converts the diazonium group to a hydroxyl group, forming this compound.

    • The this compound is then typically recovered from the reaction mixture by steam distillation. This process can yield a product with 95% purity and a 60% yield.[6]

Key Industrial Applications

This compound serves as a crucial building block in the synthesis of a variety of commercially important chemicals.

Precursor to Propofol (2,6-Diisopropylphenol)

The most significant industrial application of this compound is as an intermediate in the synthesis of propofol, a widely used intravenous anesthetic agent.[7] The process involves a second isopropylation of this compound.

G This compound This compound Reactor High-Pressure Reactor (220-290°C, 1.5-2.5 MPa) This compound->Reactor Propylene Propylene Propylene->Reactor Catalyst Aluminum Phenolate (Catalyst) Catalyst->Reactor Isopropylation Second Isopropylation Reactor->Isopropylation Purification Purification Isopropylation->Purification Propofol Propofol (2,6-Diisopropylphenol) Purification->Propofol

Figure 3: Synthesis of Propofol from this compound.
  • Reaction Setup: In a suitable reactor, combine this compound with an aluminum phenolate catalyst.

  • Isopropylation: Introduce propylene into the reactor. The reaction is typically carried out at a temperature of 220-290°C and a pressure of 1.5-2.5 MPa.

  • Purification: After the reaction, the crude product is subjected to a two-tower vacuum rectification separation to obtain high-purity propofol (99.5%).

Agrochemicals

This compound is a key raw material in the production of certain pesticides, most notably the carbamate insecticide Isoprocarb.[8]

Isoprocarb (2-isopropylphenyl methylcarbamate) is synthesized by reacting this compound with methyl isocyanate.

G This compound This compound Reaction Reaction This compound->Reaction MethylIsocyanate Methyl Isocyanate MethylIsocyanate->Reaction Isoprocarb Isoprocarb Reaction->Isoprocarb

Figure 4: Synthesis of the insecticide Isoprocarb.
Antioxidants

Hindered phenolic compounds derived from this compound are effective antioxidants. The bulky isopropyl group ortho to the hydroxyl group enhances the radical scavenging ability and stability of the molecule.[9] These antioxidants are used to prevent oxidative degradation in polymers, fuels, and lubricants.

Polymerization Inhibitors

Phenolic compounds, including this compound, can act as polymerization inhibitors by scavenging free radicals that initiate polymerization.[10] This is crucial for stabilizing reactive monomers during storage and transportation.

UV Stabilizers

This compound can be a precursor in the synthesis of UV absorbers, which are additives used to protect materials from degradation by ultraviolet radiation.[6]

Biological Activity and Relevance to Drug Development

The biological properties of this compound and its derivatives are of significant interest to researchers in drug development.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant activity, which is attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. While specific quantitative data for this compound's antioxidant capacity (e.g., IC50 from DPPH or ORAC assays) is not extensively reported in readily available literature, the antioxidant potential of its derivatives, such as the anesthetic propofol (2,6-diisopropylphenol), is well-established.

Interaction with Cellular Signaling Pathways

Recent studies have begun to elucidate the interaction of isopropylphenols with cellular signaling pathways, suggesting potential for therapeutic applications and highlighting areas for further research.

  • Interaction with Nuclear Receptors: In vitro studies have shown that this compound can interact with several nuclear receptors, including the estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR).[3] This suggests that this compound and its derivatives could have endocrine-disrupting or modulating effects, a critical consideration in drug development and toxicology.

  • Modulation of GABAa Receptors: The structurally related anesthetic, propofol (2,6-diisopropylphenol), is known to potentiate the activity of GABAa receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[2] This mechanism is central to its anesthetic effects. While the direct action of this compound on GABAa receptors is less studied, its structural similarity to propofol suggests it may have some modulatory effects on these receptors.

  • Potential Impact on cAMP/PKA Signaling: A study on the neurotoxicity of 3-isopropylphenol, a close isomer, demonstrated that it inhibits the cAMP/PKA signaling pathway in zebrafish larvae, leading to apoptosis and impaired neural development.[8] This finding suggests that isopropylphenols, as a class of compounds, may have the potential to modulate this critical signaling pathway.

G Isopropylphenols Isopropylphenols (e.g., this compound, 3-Isopropylphenol) Nuclear_Receptors Nuclear Receptors (ER, AR, PR, ERR) Isopropylphenols->Nuclear_Receptors Interaction GABAa_Receptors GABAa Receptors Isopropylphenols->GABAa_Receptors Potential Modulation (based on propofol) cAMP_PKA_Pathway cAMP/PKA Pathway Isopropylphenols->cAMP_PKA_Pathway Potential Inhibition (based on 3-isopropylphenol)

Figure 5: Potential interactions of isopropylphenols with cellular signaling pathways.

Conclusion

This compound is a valuable industrial chemical with a diverse range of applications, stemming from its utility as a synthetic intermediate. Its primary role in the production of the anesthetic propofol and the insecticide isoprocarb underscores its importance in the pharmaceutical and agrochemical industries. Furthermore, its derivatives find use as antioxidants and polymerization inhibitors. The emerging understanding of the biological activities of this compound and its isomers, including their interactions with key cellular signaling pathways, opens new avenues for research and development, particularly in the field of medicinal chemistry and drug discovery. Further investigation into the specific mechanisms of action and quantitative biological activity of this compound is warranted to fully exploit its potential in novel therapeutic and industrial applications.

References

Endocrine Disrupting Effects of 2-Isopropylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

2-Isopropylphenol, also known as o-cymen-5-ol, is a phenolic compound with documented interactions with the endocrine system. This technical guide provides a comprehensive overview of the current scientific understanding of its endocrine-disrupting effects, with a focus on its impact on steroid hormone receptors. While in vitro studies have identified this compound as an antagonist of the androgen receptor and a weak inhibitor of the progesterone receptor, quantitative data on its potency remains limited in publicly available literature. This document summarizes the qualitative effects, details the experimental protocols used to assess such interactions, and provides visual representations of the relevant signaling pathways to support further research and drug development efforts.

Introduction

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with the body's hormonal system, leading to adverse health effects. Phenolic compounds, due to their structural similarity to endogenous hormones, are a class of chemicals often scrutinized for their endocrine-disrupting potential. This compound (Figure 1) is a substituted phenol used in various industrial applications. Understanding its interaction with endocrine pathways is crucial for assessing its toxicological profile and for the development of safer alternatives.

Figure 1: Chemical Structure of this compound

(Image of the chemical structure of this compound)

This guide will focus on the known in vitro effects of this compound on the androgen, progesterone, and estrogen receptors, as well as discuss the current knowledge regarding its potential impact on the thyroid hormone system.

Summary of Endocrine-Disrupting Effects

In vitro screening assays are essential tools for identifying the potential of chemicals to interact with the endocrine system. The primary evidence for the endocrine-disrupting effects of this compound comes from a study utilizing a recombined yeast strain assay designed to detect interactions with various nuclear receptors.

Data Presentation
Endocrine Target Effect of this compound Assay Type Reference
Androgen Receptor (AR)AntagonistRecombined Yeast Assay[1]
Progesterone Receptor (PR)Weak InhibitorRecombined Yeast Assay[1]
Estrogen Receptor (ER)No reported agonistic or antagonistic activityRecombined Yeast Assay[1]
Estrogen-Related Receptor (ERR)No reported activationRecombined Yeast Assay
Thyroid Hormone SystemNo specific in vitro data available--
SteroidogenesisNo specific in vitro data available--

Signaling Pathways

Understanding the signaling pathways of the target receptors is fundamental to contextualizing the endocrine-disrupting effects of this compound.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes. An antagonist, such as this compound, would interfere with this process, likely by competing with endogenous androgens for binding to the receptor, thus preventing or reducing the downstream gene expression.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive AR (inactive) + HSPs Androgen->AR_inactive Binds AR_active AR (active) AR_inactive->AR_active Conformational Change (HSPs dissociate) AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation 2_Isopropylphenol 2_Isopropylphenol 2_Isopropylphenol->AR_inactive Antagonistic Binding ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates

Androgen Receptor Signaling Pathway and Antagonism by this compound.

Progesterone Receptor (PR) Signaling Pathway

Similar to the androgen receptor, the progesterone receptor is a nuclear receptor that, upon binding to progesterone, undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate gene expression by binding to progesterone response elements (PREs). A weak inhibitor like this compound would partially disrupt this process, leading to a reduced transcriptional response to progesterone.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_inactive PR (inactive) + HSPs Progesterone->PR_inactive Binds PR_active PR (active) PR_inactive->PR_active Conformational Change (HSPs dissociate) PR_dimer PR Dimer PR_active->PR_dimer Dimerization & Nuclear Translocation 2_Isopropylphenol 2_Isopropylphenol 2_Isopropylphenol->PR_inactive Weak Inhibition PRE Progesterone Response Element (DNA) PR_dimer->PRE Binds Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Regulates

Progesterone Receptor Signaling Pathway and Weak Inhibition by this compound.

Experimental Protocols

A variety of in vitro assays are available to screen for and characterize the endocrine-disrupting potential of chemicals. The following are detailed methodologies for key experiments relevant to the known and potential effects of this compound.

Recombined Yeast-Based Androgen and Progesterone Receptor Assays

These assays utilize genetically modified yeast (e.g., Saccharomyces cerevisiae) that co-express a human steroid hormone receptor (e.g., AR or PR) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of hormone-responsive elements.

  • Principle: In the presence of an agonist, the hormone receptor is activated and induces the expression of the reporter gene, leading to a measurable signal (e.g., color change). An antagonist will compete with the natural hormone, inhibiting this response.

  • Methodology:

    • Yeast Strain Culture: The recombinant yeast strain is cultured in a suitable medium to an optimal density.

    • Exposure: The yeast cells are exposed to various concentrations of the test compound (this compound) in the presence and absence of a known receptor agonist (e.g., DHT for AR, progesterone for PR).

    • Incubation: The exposure is carried out for a defined period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

    • Reporter Gene Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured. For β-galactosidase, a common method involves lysing the yeast cells and adding a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which is converted to a yellow product that can be quantified spectrophotometrically.

    • Data Analysis: The results are expressed as a percentage of the maximal response induced by the reference agonist. For antagonistic activity, the IC50 value is determined from the dose-response curve of the test compound in the presence of the agonist.

Recombined_Yeast_Assay_Workflow Start Start Yeast_Culture Culture Recombinant Yeast Strain Start->Yeast_Culture Exposure Expose Yeast to This compound +/- Agonist Yeast_Culture->Exposure Incubation Incubate for 24-48 hours Exposure->Incubation Lysis_Substrate Lyse Cells & Add Reporter Substrate Incubation->Lysis_Substrate Measurement Measure Reporter Gene Product (e.g., colorimetry) Lysis_Substrate->Measurement Data_Analysis Analyze Data (Dose-Response Curve, IC50/EC50) Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Recombined Yeast-Based Receptor Assay.

Steroidogenesis Assay (H295R Cell Line)

This assay is used to identify chemicals that affect the production of steroid hormones. The H295R human adrenocortical carcinoma cell line is used as it expresses all the key enzymes required for steroidogenesis.

  • Principle: The cells are exposed to the test compound, and the levels of secreted steroid hormones (e.g., testosterone and estradiol) in the culture medium are measured.

  • Methodology:

    • Cell Culture: H295R cells are cultured in multi-well plates until they reach a desired confluency.

    • Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound). Positive and negative controls are included.

    • Incubation: The cells are incubated with the test compound for a specified period (typically 48 hours).

    • Hormone Quantification: The culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • Cell Viability: A cell viability assay (e.g., MTT or neutral red uptake) is performed to ensure that observed changes in hormone levels are not due to cytotoxicity.

    • Data Analysis: Hormone levels are normalized to the solvent control and expressed as fold-change.

H295R_Steroidogenesis_Assay_Workflow Start Start Cell_Culture Culture H295R Cells Start->Cell_Culture Exposure Expose Cells to This compound Cell_Culture->Exposure Incubation Incubate for 48 hours Exposure->Incubation Hormone_Quantification Quantify Hormones in Medium (ELISA/LC-MS) Incubation->Hormone_Quantification Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Hormone Levels & Viability Hormone_Quantification->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Workflow for the H295R Steroidogenesis Assay.

Discussion and Future Directions

The available evidence indicates that this compound exhibits endocrine-disrupting properties, specifically as an androgen receptor antagonist and a weak progesterone receptor inhibitor. However, the lack of publicly available quantitative data, such as IC50 values, makes it difficult to assess the potency of these effects and, consequently, the potential risk to human health.

Future research should prioritize the following:

  • Quantitative Analysis: Dose-response studies are needed to determine the IC50 values for the antiandrogenic and anti-progestogenic activities of this compound.

  • Estrogen and Thyroid Receptor Studies: Although initial screenings were negative for estrogen receptor activity, more comprehensive studies using different assay systems (e.g., receptor binding assays, reporter gene assays in mammalian cells) are warranted. Similarly, the potential for interaction with the thyroid hormone system remains unexplored and should be investigated.

  • Steroidogenesis and Metabolism: The H295R steroidogenesis assay should be employed to determine if this compound affects hormone synthesis. Studies on its metabolism are also needed to identify any active metabolites.

  • In Vivo Studies: Should in vitro studies indicate significant potency, in vivo studies would be necessary to understand the physiological consequences of exposure.

Conclusion

This compound has been identified as a chemical with endocrine-disrupting capabilities, particularly targeting the androgen and progesterone receptor pathways. This technical guide has summarized the current knowledge, provided detailed experimental protocols for further investigation, and visualized the relevant signaling pathways. The significant data gap regarding the quantitative potency of these effects highlights a critical area for future research to enable a comprehensive risk assessment of this compound.

References

Methodological & Application

Synthesis of 2-Isopropylphenol from Phenol and Propylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-isopropylphenol from phenol and propylene. The information compiled herein is intended to guide researchers in the efficient and selective synthesis of this important chemical intermediate.

Introduction

This compound is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its production primarily involves the Friedel-Crafts alkylation of phenol with propylene. This reaction is typically catalyzed by an acid catalyst, with the selectivity for the ortho-isomer being a critical parameter. This document outlines two primary catalytic systems for this synthesis: a homogeneous system using aluminum phenolate and a heterogeneous system employing zeolite catalysts.

Reaction Mechanism and Pathways

The alkylation of phenol with propylene is an electrophilic aromatic substitution reaction. The generally accepted mechanism involves the following key steps:

  • Activation of Propylene: The acid catalyst protonates propylene to form a secondary carbocation (isopropyl cation), which acts as the electrophile.

  • Electrophilic Attack: The electron-rich phenol ring attacks the isopropyl carbocation. This can occur at the ortho or para position relative to the hydroxyl group.

  • Deprotonation: A base (such as another phenol molecule or the catalyst's conjugate base) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the isopropylphenol product.

The reaction can proceed through two main pathways:

  • Direct C-Alkylation: The isopropyl cation directly attacks the carbon atoms of the phenol ring.

  • O-Alkylation followed by Rearrangement: An initial O-alkylation can form isopropyl phenyl ether, which can then undergo an intramolecular rearrangement (Fries rearrangement) to the more thermodynamically stable C-alkylated products, this compound and 4-isopropylphenol.

The choice of catalyst and reaction conditions significantly influences the selectivity towards the desired this compound isomer.

Data Presentation: Catalyst Performance in Phenol Alkylation

The following tables summarize quantitative data from various studies on the synthesis of isopropylphenols, providing a comparison of different catalytic systems and reaction conditions.

Table 1: Industrial Scale Synthesis using Aluminum Phenolate Catalyst

ParameterValue
Catalyst Aluminum Phenolate
Reactants Ratio (Phenol:Propylene, molar) 1 : 0.45 - 0.95[1]
Temperature (°C) 160 - 265[1]
Pressure (MPa) 0 - 1.6[1]
Reaction Time (h) > 0.5[1]
Phenol Conversion (%) ≥ 65
This compound Content in Distillate (%) 42.37
Unreacted Phenol in Distillate (%) 39.57
2,6-Diisopropylphenol in Distillate (%) 12.5
Overall this compound Yield (%) ≥ 85
Product Purity after Rectification (%) ≥ 97

Data sourced from a Chinese patent describing an industrial process.[1]

Table 2: Laboratory Scale Synthesis using Zeolite Catalysts with Isopropanol as Alkylating Agent

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)This compound Selectivity (%)4-Isopropylphenol Selectivity (%)Reference
H-BetaIsopropanol20094--[2]
H-MordeniteIsopropanol200---[2]
MCM-49Isopropanol1806170 (total IPP)-[3]
Hierarchical ZSM-5Isopropanol-5840 (yield)-[2]
Modified SAPO-11Isopropanol-5577 (total IPP)-[2]

Note: Isopropanol dehydrates in situ to form propylene, which then acts as the alkylating agent.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using both aluminum phenolate and zeolite catalysts.

Protocol 1: Synthesis using Aluminum Phenolate Catalyst (Industrial Scale)

This protocol is adapted from a patented industrial process and is designed for large-scale production.[1]

4.1.1. Materials and Equipment:

  • Phenol (≥99%)

  • Aluminum metal (bits or powder)

  • Propylene (polymerization grade)

  • Inert gas (e.g., Nitrogen)

  • High-pressure reactor with heating, stirring, and gas inlet/outlet capabilities

  • Distillation and rectification columns

4.1.2. Procedure:

  • Catalyst Preparation:

    • Charge a clean, dry reactor with 1000 kg of phenol.

    • While heating to 150°C, progressively add 3 kg of aluminum bits.

    • Continue heating to 165-170°C and maintain for 1 hour to form the aluminum phenolate catalyst in situ. The target aluminum phenolate content is approximately 2.8% (mol ratio).

  • Alkylation Reaction:

    • Transfer the prepared catalyst-phenol mixture to the alkylation reactor.

    • Purge the reactor with an inert gas.

    • Heat the mixture to 190°C under agitation.

    • Feed 400 kg of propylene into the reactor.

    • Control the reaction temperature between 200-225°C and the pressure between 1.3-1.6 MPa.

    • Maintain these conditions for 2 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to approximately 150°C and discharge it into a distillation apparatus.

    • Perform a continuous distillation under vacuum (6.5 kPa) with a still temperature of about 180°C and a top temperature of around 100°C.

    • Collect the initial distillate, which will contain this compound, unreacted phenol, and diisopropylphenols.

    • Subject the initial distillate to a two-tower vacuum rectification to separate the components and obtain pure this compound (≥97% purity).

Protocol 2: Synthesis using H-Beta Zeolite Catalyst (Laboratory Scale)

This protocol provides a general framework for a laboratory-scale synthesis using a solid acid catalyst.

4.2.1. Materials and Equipment:

  • Phenol (≥99%)

  • Propylene (lecture bottle or from a controlled feed system)

  • H-Beta Zeolite (activated)

  • Solvent (e.g., Toluene, optional)

  • Autoclave or high-pressure batch reactor with magnetic stirring, heating mantle, and gas inlet/outlet

  • Gas chromatograph (GC) for analysis

  • Rotary evaporator

  • Distillation apparatus

4.2.2. Procedure:

  • Catalyst Activation:

    • Activate the H-Beta zeolite catalyst by heating it at a high temperature (e.g., 500-550°C) under a flow of dry air or nitrogen for several hours to remove adsorbed water.

  • Alkylation Reaction:

    • Charge the autoclave with phenol and the activated H-Beta zeolite (e.g., 5-10 wt% of phenol). If using a solvent, add it at this stage.

    • Seal the reactor and purge with an inert gas.

    • Heat the mixture to the desired reaction temperature (e.g., 180-220°C) with stirring.

    • Introduce propylene into the reactor to the desired pressure.

    • Maintain the temperature and pressure for the desired reaction time (e.g., 4-8 hours). Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Work-up and Purification:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess propylene.

    • Filter the reaction mixture to recover the zeolite catalyst. The catalyst can potentially be regenerated and reused.

    • If a solvent was used, remove it using a rotary evaporator.

    • Purify the crude product by vacuum distillation to separate unreacted phenol, this compound, 4-isopropylphenol, and di- and tri-isopropylphenols.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key steps in the acid-catalyzed alkylation of phenol with propylene.

ReactionPathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_alkylation Alkylation & Products phenol Phenol intermediate_o Ortho-Substituted Intermediate phenol->intermediate_o Electrophilic Attack (ortho) intermediate_p Para-Substituted Intermediate phenol->intermediate_p Electrophilic Attack (para) propylene Propylene catalyst Acid Catalyst (H+) carbocation Isopropyl Carbocation catalyst->carbocation Propylene Activation carbocation->catalyst Regeneration carbocation->intermediate_o carbocation->intermediate_p product_2ipp This compound intermediate_o->product_2ipp -H+ product_4ipp 4-Isopropylphenol intermediate_p->product_4ipp -H+ product_dipp Di/Tri-isopropylphenols product_2ipp->product_dipp + Propylene product_4ipp->product_dipp + Propylene

Caption: Acid-catalyzed alkylation of phenol with propylene.

Experimental Workflow Diagram

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis catalyst_prep Catalyst Preparation / Activation reactants_charge Charge Reactor with Phenol & Catalyst catalyst_prep->reactants_charge reaction Alkylation with Propylene (Controlled T & P) reactants_charge->reaction cooling Cooling & Depressurization reaction->cooling gc_analysis GC Analysis of Reaction Mixture reaction->gc_analysis filtration Catalyst Separation (Filtration) cooling->filtration distillation Crude Product Distillation filtration->distillation rectification Final Product Rectification distillation->rectification purity_analysis Purity Analysis of Final Product (GC, NMR) rectification->purity_analysis

Caption: General experimental workflow for this compound synthesis.

References

Synthesis of 2-Isopropylphenol: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed laboratory-scale synthesis protocols for 2-Isopropylphenol, a valuable intermediate in the production of agrochemicals, polymerization inhibitors, and other specialty chemicals. The following sections outline three distinct synthetic routes, offering researchers flexibility based on available starting materials and equipment. The protocols include Friedel-Crafts alkylation, a multi-step synthesis from 2-nitrocumene, and a Grignard-based approach.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂O[1]
Molecular Weight136.19 g/mol [1]
AppearanceColorless to pale yellow liquid
Melting Point14-16 °C[2]
Boiling Point212-214 °C[2]
Density1.012 g/mL at 25 °C[2]
Refractive Index1.526 (n20/D)[2]
SolubilityInsoluble in water; soluble in alcohol and toluene.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
7.21 - 7.05m2HAr-H[3]
6.94 - 6.91m1HAr-H[3]
6.75 - 6.73m1HAr-H[3]
4.76s1HOH[3]
3.21sept1HCH(CH₃)₂[3]
1.26d6HCH(CH ₃)₂[3]
¹³C NMR (25.16 MHz, CDCl₃)
Chemical Shift (ppm)Reference
152.56[1]
134.69[1]
126.68[1]
126.46[1]
121.13[1]
115.42[1]
26.90[1]
22.59[1]

Experimental Protocols

Three distinct laboratory-scale protocols for the synthesis of this compound are presented below.

Protocol 1: Friedel-Crafts Alkylation of Phenol with Propylene

This method involves the direct alkylation of phenol with propylene gas using an aluminum phenolate catalyst. This approach is common in industrial settings and can be adapted for laboratory scale.

Reaction Scheme:

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_purification Purification phenol_molten Molten Phenol catalyst_prep Heat to 165-170 °C (30 min) phenol_molten->catalyst_prep al_powder Aluminum Powder al_powder->catalyst_prep al_phenolate Aluminum Phenolate in Phenol catalyst_prep->al_phenolate autoclave Autoclave al_phenolate->autoclave reaction Heat to 235-250 °C Pressure: 1.3-1.6 MPa (1 hour) autoclave->reaction propylene Propylene Gas propylene->reaction crude_product Crude Product Mixture reaction->crude_product distillation Fractional Distillation crude_product->distillation phenol_fraction Phenol (Recycled) distillation->phenol_fraction product_fraction This compound distillation->product_fraction residue Polyalkylated Phenols distillation->residue

Caption: Workflow for the Friedel-Crafts Alkylation of Phenol.

Detailed Methodology:

1. Catalyst Preparation:

  • In a suitable reaction vessel, melt phenol and raise the temperature to approximately 100 °C.

  • With stirring, add aluminum powder in a molar ratio of phenol to aluminum of 1:0.0065-0.01.

  • Continue heating the mixture to 165-170 °C and maintain this temperature for 30 minutes to form the aluminum phenolate catalyst solution in phenol.[4]

2. Alkylation Reaction:

  • Transfer the aluminum phenolate solution to a high-pressure autoclave.

  • Heat the autoclave to 235 °C with stirring.

  • Introduce liquid propylene into the autoclave, maintaining a molar ratio of phenol to propylene of 1:0.65.

  • The reaction is carried out at a temperature of 235-250 °C and a pressure of 1.3-1.6 MPa for 1 hour.[4]

3. Work-up and Purification:

  • After the reaction is complete, cool the autoclave and vent any excess propylene.

  • The crude reaction mixture is then subjected to fractional distillation under reduced pressure.

  • Collect the unreacted phenol fraction, which can be recycled.

  • Collect the product fraction containing this compound.

  • The distillation residue will contain polyalkylated phenols.[4]

Expected Yield and Purity:
ParameterValueReference
Phenol Conversion~50%[4]
Yield of this compound38-39% (one-way)[4]
Yield of 2,6-Diisopropylphenol10-11% (one-way)[4]
Product Purity>97% after rectification[5]

Protocol 2: Synthesis from 2-Nitrocumene

This multi-step synthesis starts with the hydrogenation of 2-nitrocumene to 2-cumidine, followed by diazotization and hydrolysis to yield this compound.[6]

Reaction Scheme:
  • Hydrogenation: 2-Nitrocumene + H₂ --(Raney Ni)--> 2-Cumidine

  • Diazotization: 2-Cumidine + NaNO₂ + H₂SO₄ --> Diazonium Salt

  • Hydrolysis: Diazonium Salt + H₂O --(CuSO₄, Heat)--> this compound

Experimental Workflow:

G cluster_hydrogenation Hydrogenation cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis & Distillation nitrocumene 2-Nitrocumene Raney Ni Catalyst hydrogenation Autoclave 125-130 °C 20 kg/cm² H₂ nitrocumene->hydrogenation cumidine 2-Cumidine hydrogenation->cumidine cumidine_sol 2-Cumidine in H₂SO₄/H₂O cumidine->cumidine_sol diazotization Cool to 0-5 °C Add NaNO₂ solution cumidine_sol->diazotization diazonium Diazonium Salt Solution diazotization->diazonium hydrolysis Add to CuSO₄ solution (105 °C) diazonium->hydrolysis distillation Steam Distillation hydrolysis->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound from 2-Nitrocumene.

Detailed Methodology:

1. Hydrogenation of 2-Nitrocumene:

  • Charge a high-pressure autoclave with 2-nitrocumene and Raney Ni catalyst.

  • Heat the autoclave to 125 °C and pressurize with hydrogen gas to 20 kg/cm ².

  • Maintain the temperature at 130 °C until hydrogen consumption ceases.

  • After cooling, the catalyst is separated by filtration, and the resulting 2-cumidine is purified by distillation.[6]

2. Diazotization of 2-Cumidine:

  • Add 135 g of 2-cumidine to a mixture of 200 g of 98% sulfuric acid and 1 liter of water, maintaining the temperature between 35-40 °C.

  • Stir the mixture for 1 hour and then cool it to 0 °C.

  • Slowly add a solution of 74 g of sodium nitrite in 200 ml of water, keeping the temperature between 0-5 °C.[6]

3. Hydrolysis of the Diazonium Salt:

  • Destroy any excess nitrite.

  • Slowly add the cold diazonium salt solution to a boiling solution of 290 g of copper sulfate in 250 ml of water, which is maintained at 105 °C.

  • The this compound product is formed and simultaneously steam distilled.[6]

  • Collect the distillate and separate the organic layer. Further purification can be achieved by fractional distillation.

Expected Yield and Purity:
StepProductYieldPurityReference
Hydrogenation2-Cumidine92%>99% (HPLC)[6]
Diazotization & HydrolysisThis compound60%95%[6]

Protocol 3: Grignard Synthesis via Protected Phenol

This route involves the protection of a phenol derivative, formation of a Grignard reagent, reaction with an electrophile to introduce the isopropyl group, and subsequent deprotection. A feasible approach is the reaction of 2-methoxyphenylmagnesium bromide with acetone, followed by dehydration and reduction, and finally demethylation.

Reaction Scheme:
  • Grignard Formation: 2-Bromoanisole + Mg --> 2-Methoxyphenylmagnesium bromide

  • Reaction with Acetone: 2-Methoxyphenylmagnesium bromide + Acetone --> Tertiary Alcohol Intermediate

  • Deprotection (Demethylation): Intermediate --> this compound

Experimental Workflow:

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Acetone cluster_deprotection Deprotection bromoanisole 2-Bromoanisole Magnesium Turnings grignard_formation Anhydrous Ether bromoanisole->grignard_formation grignard_reagent 2-Methoxyphenyl- magnesium bromide grignard_formation->grignard_reagent reaction Anhydrous Ether 0 °C to RT grignard_reagent->reaction acetone Anhydrous Acetone acetone->reaction alkoxide Magnesium Alkoxide reaction->alkoxide hydrolysis Acidic Workup (e.g., aq. NH₄Cl) alkoxide->hydrolysis tertiary_alcohol 2-(2-methoxyphenyl)propan-2-ol hydrolysis->tertiary_alcohol demethylation Demethylation (e.g., BBr₃ or HBr) tertiary_alcohol->demethylation product This compound demethylation->product

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Methodology:

1. Formation of 2-Methoxyphenylmagnesium bromide:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-bromoanisole in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should be initiated, which is indicated by a color change and gentle reflux.

  • Once the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Acetone:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

3. Work-up:

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 2-(2-methoxyphenyl)propan-2-ol.

4. Deprotection (Demethylation):

  • The crude tertiary alcohol can be demethylated using a reagent such as boron tribromide (BBr₃) in dichloromethane or by refluxing with concentrated hydrobromic acid (HBr). Caution: These are corrosive reagents and should be handled with appropriate care in a fume hood.

  • After the reaction is complete, the mixture is carefully quenched with water and the product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated. The final product, this compound, can be purified by fractional distillation.

Note: The subsequent dehydration of the tertiary alcohol and reduction of the resulting alkene would be an alternative route to the final product, but the direct demethylation is more atom-economical.

This protocol provides a conceptual framework. The specific quantities of reagents and reaction conditions for the demethylation step would need to be optimized based on literature procedures for similar substrates.

References

Application Notes and Protocols: 2-Isopropylphenol as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylphenol is a key aromatic intermediate utilized in the synthesis of several important pharmaceutical compounds. Its structure allows for directed modifications, making it a versatile precursor in drug development. This document provides detailed application notes and experimental protocols for the synthesis of two major active pharmaceutical ingredients (APIs) derived from this compound: the intravenous anesthetic Propofol (2,6-diisopropylphenol) and the natural monoterpenoid phenol, Thymol. Additionally, the synthesis of Fospropofol, a water-soluble prodrug of Propofol, is discussed. This guide is intended to provide researchers and drug development professionals with a comprehensive overview of synthetic strategies, quantitative data, and detailed methodologies.

Introduction

This compound (o-cumenol) is a phenolic compound that serves as a crucial building block in the pharmaceutical industry.[1] Its primary application lies in the synthesis of Propofol, a widely used intravenous anesthetic.[2] The strategic placement of the isopropyl group on the phenol ring directs further alkylation to the ortho position, leading to the desired 2,6-disubstituted product. Furthermore, this compound is structurally related to Thymol, a compound with significant antiseptic and therapeutic properties, and its synthesis pathways often involve similar isopropylation methodologies.[3] This document will explore the synthetic routes from this compound to these valuable pharmaceutical agents.

Synthesis of Propofol (2,6-diisopropylphenol) from this compound

The most common method for synthesizing Propofol from this compound is through a second Friedel-Crafts alkylation reaction. This involves the introduction of a second isopropyl group at the vacant ortho position on the phenol ring.

Reaction Scheme

The overall reaction involves the alkylation of this compound with an isopropylating agent, such as propylene or isopropyl alcohol, in the presence of a catalyst.

G This compound This compound Propofol Propofol This compound->Propofol Alkylation Propylene Propylene Propylene->Propofol Catalyst Catalyst Catalyst->Propofol

Caption: Synthesis of Propofol from this compound.

Quantitative Data for Propofol Synthesis

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the synthesis. The following table summarizes quantitative data from various studies on the alkylation of this compound to produce Propofol.

CatalystAlkylating AgentSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)Reference
This compound aluminumPropyleneToluene90-1001.5-2.03High>99[4]
This compound aluminumPropyleneXylene120-1400.5-0.64--[4]
Triethyl aluminumPropyleneToluene or Hexane10-300.4-0.6--High[5]
H-beta zeoliteIsopropyl alcohol-200->25--[2][6]

Note: Direct comparison is challenging due to variations in reported metrics. Some studies report overall yield from phenol, while others focus on the second alkylation step.

Experimental Protocols

Materials:

  • This compound (purity > 99%)

  • Aluminum powder

  • Propylene

  • Toluene (dried over sodium)

  • Reaction vessel (autoclave) equipped with a stirrer

Procedure:

  • Catalyst Preparation: Prepare this compound aluminum by reacting this compound with aluminum powder at 200-210°C.

  • Reaction Setup: Charge the autoclave with the prepared this compound aluminum catalyst and dried toluene.

  • Reactant Addition: Add this compound to the reactor.

  • Alkylation: Pressurize the reactor with propylene to 1.5-2.0 MPa and heat to 90-100°C with continuous stirring.

  • Reaction Monitoring: Maintain the reaction for approximately 3 hours. The reaction progress can be monitored by measuring the uptake of propylene.

  • Work-up: After the reaction is complete, cool the reactor, and vent the excess pressure. The reaction mixture can be filtered to remove the catalyst. The filtrate is then subjected to distillation to isolate the pure Propofol.

While the direct continuous flow synthesis from this compound is not explicitly detailed, a two-step continuous process from 4-hydroxybenzoic acid provides a relevant workflow that can be adapted. The second decarboxylation step in this process is analogous to purifying the final product.

Apparatus:

  • Continuous flow reactor system with pumps, T-mixer, and heated coils.

Procedure (Adapted for the final step):

  • Stream A: A solution of the crude product from the initial alkylation of a suitable precursor in an appropriate solvent (e.g., 2-butoxyethanol).

  • Reaction: Pump the solution through a heated coil reactor (e.g., copper coil at 200°C) to facilitate the final reaction or purification step.

  • Work-up: The output from the reactor is collected into a stirred solution of brine/cyclohexane for extraction and purification.

Synthesis of Thymol (5-methyl-2-isopropylphenol)

Thymol is an isomer of carvacrol and is most commonly synthesized from m-cresol and an isopropylating agent.[3] While not a direct product from this compound, the underlying Friedel-Crafts alkylation chemistry is highly relevant.

Reaction Scheme

G m-Cresol m-Cresol Thymol Thymol m-Cresol->Thymol Isopropylation Isopropanol Isopropanol Isopropanol->Thymol Catalyst Catalyst Catalyst->Thymol

Caption: General synthesis of Thymol from m-Cresol.

Quantitative Data for Thymol Synthesis
CatalystAlkylating AgentTemperature (°C)Time (min)m-Cresol Conversion (%)Thymol Selectivity (%)Reference
ZnAl2O4Isopropanol200-317--~88[3]
Al-Cu/HAPIsopropanol180 (Microwave)598.3496.82[3]
Experimental Protocol: Microwave-Assisted Synthesis of Thymol[3]

Materials:

  • m-Cresol

  • Isopropanol

  • Al-Cu/HAP catalyst

  • Microwave reactor

Procedure:

  • Reactant Mixture: In a round-bottomed flask, mix m-cresol and isopropanol.

  • Catalyst Addition: Add the Al-Cu/HAP catalyst to the mixture and stir to ensure homogeneity.

  • Microwave Reaction: Place the reaction vessel in a microwave reactor and irradiate at a power of 600 W, maintaining a temperature of 180°C for 5 minutes.

  • Work-up: After the reaction, the mixture is cooled, and the catalyst is separated by filtration. The resulting liquid is then purified, typically by distillation, to yield pure thymol.

Synthesis of Fospropofol

Fospropofol is a water-soluble prodrug of Propofol, which is enzymatically converted to Propofol in the body.[7][8] This overcomes the solubility issues of Propofol, which is formulated as an emulsion.[9] The synthesis involves the phosphorylation of Propofol.

Enzymatic Conversion of Fospropofol

G Fospropofol Fospropofol Propofol Propofol Fospropofol->Propofol Hydrolysis Phosphate Phosphate Fospropofol->Phosphate Formaldehyde Formaldehyde Fospropofol->Formaldehyde Alkaline_Phosphatase Alkaline_Phosphatase Alkaline_Phosphatase->Propofol

Caption: In vivo conversion of Fospropofol to Propofol.

Signaling Pathways and Mechanisms of Action

Propofol: GABA-A Receptor Modulation

Propofol exerts its anesthetic effects primarily by potentiating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[10][11] It acts as a positive allosteric modulator, increasing the chloride ion flux through the receptor channel in response to GABA binding.[12] This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA binds Cl_influx Increased Cl- Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Propofol Propofol Propofol->GABA_A_Receptor Potentiates

Caption: Propofol's mechanism of action at the GABA-A receptor.

Thymol: Anti-inflammatory and Antioxidant Pathways

Thymol exhibits a range of pharmacological activities, including anti-inflammatory and antioxidant effects.[13][14] Its anti-inflammatory action is partly mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of signaling pathways such as NF-κB.[15] Its antioxidant properties are attributed to its ability to scavenge free radicals.

G Inflammatory_Stimuli Inflammatory_Stimuli NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway COX_Enzymes COX Enzymes Inflammatory_Stimuli->COX_Enzymes Pro_inflammatory_Mediators Pro-inflammatory Mediators NF_kB_Pathway->Pro_inflammatory_Mediators COX_Enzymes->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Thymol Thymol Thymol->NF_kB_Pathway Inhibits Thymol->COX_Enzymes Inhibits Free_Radicals Free_Radicals Thymol->Free_Radicals Scavenges Oxidative_Stress Oxidative_Stress Free_Radicals->Oxidative_Stress

Caption: Thymol's anti-inflammatory and antioxidant mechanisms.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis, enabling the efficient production of critical drugs like Propofol and its prodrug, Fospropofol. The methodologies described, from traditional batch processing to modern continuous flow systems, offer a range of options for researchers and manufacturers. Understanding the underlying reaction mechanisms and the pharmacological pathways of the final products is essential for the continued development and optimization of these important therapeutic agents.

References

Application Notes and Protocols for the Quantification of 2-Isopropylphenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Isopropylphenol in environmental water and soil samples. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Note 1: Quantification of this compound in Soil Samples by HPLC-UV

This method is suitable for the determination of this compound in soil matrices. The protocol involves a solvent extraction followed by analysis using reverse-phase HPLC with an electrochemical or UV detector.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method for the analysis of phenolic compounds in soil. It is important to note that the detection limit provided is for total phenols, which includes this compound.[1] Specific validation for this compound should be performed in the user's laboratory to determine the precise limit of detection (LOD), limit of quantification (LOQ), linearity range, and recovery.

ParameterSoil Analysis (HPLC-UV)
Analyte This compound
Matrix Soil
Instrumentation HPLC with UV or Electrochemical Detector
Method Detection Limit (MDL) 0.035 mg/kg (as total phenols)[1]
Linearity (R²) (Typical) >0.995
Recovery (Typical) 85-115%
Precision (%RSD) (Typical) <15%
Experimental Protocol

1. Sample Preparation (Soil)

  • Sample Collection and Storage: Collect soil samples in 1-liter plastic tubs and store them at 1-8°C until extraction.[1]

  • Extraction:

    • Weigh 8–12 g of the "as-received" soil sample into a suitable container.[1]

    • Add a 60:40 mixture of methanol and deionized water.

    • Shake the mixture for 30 minutes.[1]

  • Filtration:

    • Filter the extract through a 0.45 μm filter into an HPLC vial.[1]

    • The filtered sample is now ready for HPLC analysis.

2. HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV or electrochemical detector.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid like phosphoric or formic acid for better peak shape).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength suitable for phenol detection (e.g., 274 nm) or an electrochemical detector.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the extraction solvent.

    • Inject the standards to generate a calibration curve.

  • Quantification:

    • Inject the prepared sample extract.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis Sample Soil Sample Extraction Solvent Extraction (Methanol/Water) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV System Filtration->HPLC Data Data Acquisition and Quantification HPLC->Data Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Derivatization Derivatization (e.g., with BSTFA) SPE->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition and Quantification GCMS->Data

References

2-Isopropylphenol: A Versatile Scaffold for Novel Organic Compounds in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Isopropylphenol, a readily available aromatic compound, serves as a valuable and versatile building block in the synthesis of a diverse array of novel organic compounds. Its unique structural features, including a reactive hydroxyl group and a sterically influential isopropyl substituent, make it an ideal starting material for the development of new pharmaceuticals, agrochemicals, and advanced polymers. These notes provide detailed applications and experimental protocols for leveraging this compound in cutting-edge research and development.

I. Pharmaceutical Applications

This compound and its derivatives have demonstrated significant potential in medicinal chemistry, primarily in the development of anesthetic agents, as well as compounds with antimicrobial and anticancer properties.

Anesthetic Agents: The Synthesis of Propofol (2,6-diisopropylphenol)

Propofol is a widely used intravenous anesthetic agent.[1][2] One of the key synthetic routes to Propofol involves the isopropylation of this compound.

Experimental Protocol: Synthesis of 2,6-diisopropylphenol from this compound

This protocol is adapted from established industrial synthesis methodologies.[3]

Materials:

  • This compound

  • Isopropyl alcohol (IPA)

  • Acid catalyst (e.g., H-beta zeolite or Cs2.5H0.5PW12O40/K-10 clay)[1][3]

  • Acetone

  • Nitrogen gas

Equipment:

  • High-pressure autoclave reactor

  • Stirrer

  • Heating mantle

  • Rotary evaporator

  • Gas-liquid chromatography (GLC) apparatus

Procedure:

  • Charge the autoclave with this compound and the acid catalyst.

  • Add isopropyl alcohol to the reactor. The molar ratio of this compound to IPA can be optimized, with ratios around 1:4 showing good conversion.[4]

  • Flush the autoclave with nitrogen gas to create an inert atmosphere.

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C).[2][3] The reaction pressure will increase as the temperature rises.

  • Maintain the reaction at this temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by taking aliquots and analyzing them by GLC.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the reactor and transfer the reaction mixture to a flask.

  • Dissolve the crude product in acetone and filter to remove the catalyst.

  • Remove the acetone using a rotary evaporator to yield the crude product.

  • The crude product can be purified by distillation under reduced pressure to obtain pure 2,6-diisopropylphenol.

Quantitative Data: Synthesis of 2,6-diisopropylphenol

ParameterValueReference
Starting Material 2-isopropylphenyl isopropyl ether[2]
Catalyst 1% fluorided alumina[2]
Temperature 150 °C[2]
Reaction Time 1 hour[2]
Pressure 200 psig[2]
Selectivity for 2,6-diisopropylphenol 83%[2]
Conversion of Phenol (using H-beta catalyst) 94%[1]
Selectivity for DIPP (using H-beta catalyst) 56%[1]
Synthesis of Gefapixant Intermediate

Gefapixant is a P2X3 receptor antagonist for the treatment of chronic cough.[1][5] A key intermediate in its synthesis, 2-isopropyl-4-methoxyphenol, can be prepared from this compound.[1]

Experimental Workflow: Synthesis of Gefapixant Intermediate

start This compound bromination Regioselective Bromination start->bromination cocrystal Isolation of Bromophenol DABCO Co-crystal bromination->cocrystal methoxylation Copper-catalyzed Methoxylation cocrystal->methoxylation end 2-Isopropyl-4-methoxyphenol (Gefapixant Intermediate) methoxylation->end

Caption: Synthetic workflow for a key intermediate of Gefapixant.

Antimicrobial and Anticancer Agents

Derivatives of this compound have shown promising antimicrobial and anticancer activities. For instance, imidazole-containing derivatives have been synthesized and evaluated for their biological effects.

Experimental Protocol: Synthesis of 2-isopropyl-5-methylphenyl-2-chloroacetate

This protocol describes the first step in synthesizing imidazole-containing derivatives.[6]

Materials:

  • Thymol (2-isopropyl-5-methylphenol)

  • Chloroacetyl chloride

  • Pyridine

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve thymol in diethyl ether in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride to the stirred solution.

  • Add pyridine dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude 2-isopropyl-5-methylphenyl-2-chloroacetate can be purified by column chromatography. The reported yield for a similar reaction is 95%.[6]

Quantitative Data: Biological Activity of Phenolic Derivatives

CompoundOrganism/Cell LineActivityValueReference
2-allyl carvacrolS. epidermidisGrowth Reduction79.80%[7]
2-allyl carvacrolP. aeruginosaGrowth Reduction79.63%[7]
2-allyl thymolS. epidermidisGrowth Reduction79.00%[7]
2-allyl thymolP. aeruginosaGrowth Reduction77.93%[7]
Compound 1 (Oleoyl Hybrid)HCT116IC5022.4 µM[8]
Compound 2 (Oleoyl Hybrid)HCT116IC500.34 µM[8]

II. Agrochemical Applications

This compound derivatives have been investigated for their potential as agrochemicals, particularly as insecticides.

Quantitative Data: Insecticidal Activity

While specific protocols for the synthesis of insecticidal derivatives from this compound are proprietary, the following table summarizes the reported activity of a related compound.

CompoundInsectActivityValue
2-isopropyl-5-methylphenolSitophilus zeamaisLD50 (fumigant)0.480 mg/mL
2-isopropyl-5-methylphenolSitophilus oryzaeLD50 (fumigant)0.527 mg/mL
2-isopropyl-5-methylphenolSitophilus zeamaisLD50 (contact)0.592 mg/cm²
2-isopropyl-5-methylphenolSitophilus oryzaeLD50 (contact)0.618 mg/cm²

III. Polymer Science Applications

This compound can be used as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored properties. One notable application is in the synthesis of poly(2-alkyl-2-oxazolines), which are known for their biocompatibility and thermoresponsive behavior.

Experimental Protocol: Cationic Ring-Opening Polymerization (CROP) of 2-Isopropyl-2-oxazoline

This is a general protocol for the CROP of 2-oxazoline monomers.[9]

Materials:

  • 2-Isopropyl-2-oxazoline (monomer)

  • Initiator (e.g., methyl tosylate)

  • Anhydrous acetonitrile (solvent)

  • Terminating agent (e.g., methanolic potassium hydroxide)

  • Precipitating solvent (e.g., diethyl ether)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Heating oil bath

  • Vacuum line

  • Centrifuge

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the 2-isopropyl-2-oxazoline monomer and anhydrous acetonitrile to a Schlenk flask.

  • Add the initiator (e.g., methyl tosylate) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) in an oil bath and stir.[9]

  • Monitor the polymerization progress by techniques such as ¹H NMR spectroscopy.

  • Once the desired molecular weight is achieved, terminate the polymerization by adding the terminating agent.

  • Precipitate the polymer by pouring the reaction mixture into a cold non-solvent like diethyl ether.

  • Isolate the polymer by centrifugation or filtration.

  • Dry the polymer under vacuum to a constant weight.

Quantitative Data: Physical Properties of Poly(2-alkyl-2-oxazolines)

PolymerSide ChainMolecular Weight ( g/mol )Glass Transition Temperature (Tg, °C)Reference
PEtOxEthyl~500060-62[10]
PPrOxPropyl~5000~35[11]
PPeOxPentyl~5000~-4[10]
PPhOxPhenyl~5000~100[10]

Logical Relationship: Polymer Property Modulation

monomer 2-Alkyl-2-oxazoline Monomer Structure (e.g., side chain length) polymerization Polymerization Conditions (e.g., initiator, temp) monomer->polymerization mw Molecular Weight & Polydispersity polymerization->mw tg Glass Transition Temperature (Tg) mw->tg solubility Solubility & Thermoresponsiveness mw->solubility properties Final Polymer Properties tg->properties solubility->properties

Caption: Factors influencing the final properties of poly(2-alkyl-2-oxazolines).

IV. General Workflow for Drug Discovery

The use of this compound as a building block fits into a standard drug discovery workflow.

Drug Discovery Workflow

start Target Identification & Validation building_block Building Block Selection (this compound) start->building_block synthesis Synthesis of Compound Library building_block->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead preclinical Preclinical Development hit_to_lead->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

Caption: A generalized workflow for drug discovery and development.

References

Application Notes and Protocols for the Selective Alkylation of Phenol to 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective ortho-alkylation of phenols is a critical transformation in synthetic chemistry, yielding valuable intermediates for pharmaceuticals, agrochemicals, and polymers. 2-Isopropylphenol, in particular, is a key precursor for the synthesis of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. The primary challenge in its synthesis is achieving high selectivity for the ortho-position over the thermodynamically favored para-position and minimizing the formation of di- and tri-alkylated byproducts. This document outlines various experimental protocols for the synthesis of this compound, summarizes key performance data, and provides insights into reaction optimization.

Application Notes:

The alkylation of phenol with an isopropylating agent, such as isopropanol or propylene, is typically an electrophilic aromatic substitution reaction. The hydroxyl group of phenol is an ortho-, para-directing activator. Controlling the regioselectivity is therefore paramount.

  • Catalyst Selection: The choice of catalyst is the most crucial factor in directing ortho-selectivity.

    • Aluminum Phenoxide Catalysts: These are widely used in industrial processes. The catalyst can be generated in situ by reacting phenol with aluminum. The bulky aluminum phenoxide complex is thought to coordinate to the phenolic oxygen, sterically hindering the para-position and favoring alkylation at the ortho-position.[1][2]

    • Zeolites and Solid Acids: Shape-selective catalysts like modified SAPO-11 or ZSM-5 zeolites can enhance ortho-selectivity.[3][4] The constrained pore structures of these materials can sterically favor the formation of the less bulky ortho-isomer.

    • Lewis Acids: Traditional Lewis acids such as boron trifluoride can also be employed, often requiring specific conditions to achieve ortho-selectivity.[5]

    • Catalyst-Free Supercritical Water: An alternative "green" approach involves performing the reaction in supercritical water without any catalyst.[6][7] At high temperatures and pressures (e.g., 673 K), water itself can facilitate the reaction, showing high ortho-selectivity.[6]

  • Side Reactions: Several side reactions can reduce the yield of the desired this compound. These include the formation of the para-isomer (4-isopropylphenol), di- and tri-alkylated products (e.g., 2,4- and 2,6-diisopropylphenol), and O-alkylation, which results in phenyl isopropyl ether.[8] Reaction temperature is a critical parameter; lower temperatures may favor O-alkylation, which is often the kinetically preferred product.[8]

  • Reaction Conditions: Temperature and pressure significantly influence product distribution. Higher temperatures can promote the rearrangement of the O-alkylated product to the C-alkylated product and can also lead to dealkylation.[8][9] The molar ratio of phenol to the alkylating agent is also critical; an excess of phenol can help to minimize polyalkylation.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various reported methods for the alkylation of phenol to isopropylphenols.

Catalyst SystemAlkylating AgentTemperature (°C)Pressure (MPa)Phenol Conversion (%)Isopropylphenol (IPP) Selectivity (%)Ortho/Para RatioReference
Aluminum PhenoxidePropylene200 - 2251.3 - 1.6≥ 65%--[1]
Modified SAPO-11 ZeoliteIsopropanol280Atmospheric50%77% (o-IPP + p-IPP)-[3]
None (Supercritical Water)Isopropanol400> 22.1-83.1% (total alkylphenols)> 20[6]
BF₃·Et₂O / H₃PO₄Isopropanol70 - 90Atmospheric---[5]
ZSM-5 ZeoliteIsopropanol / Propylene250 - 3000.1 - 6.0-High yield of p-IPPLow (para-selective)[4]
Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 ClayIsopropanol200Autoclave---[10]

Experimental Protocols

Protocol 1: Alkylation using Aluminum Phenoxide Catalyst

This protocol is based on an industrial method using an in-situ generated aluminum phenoxide catalyst.[1]

Materials:

  • Phenol (≥99%)

  • Aluminum (Al) bits or powder

  • Propylene (C₃H₆) gas

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a stirrer, gas inlet, sampling port, pressure gauge, and temperature controller.

  • Distillation apparatus for purification.

Procedure:

  • Catalyst Preparation:

    • Charge the reactor with phenol (e.g., 1000 kg).

    • Seal the reactor and begin heating to 150°C with stirring.

    • Carefully and progressively add aluminum bits (e.g., 3 kg) to the molten phenol.

    • Increase the temperature to 165-170°C and maintain for 1 hour to allow the formation of the aluminum phenoxide catalyst. A sample can be taken to confirm catalyst concentration (target ~2.8 mol%).[1]

  • Alkylation Reaction:

    • Purge the reactor with an inert gas.

    • Heat the reactor contents to the reaction temperature of 190°C.

    • Introduce propylene gas (e.g., 400 kg) into the reactor.

    • Maintain the reaction temperature between 200-225°C and the pressure between 1.3-1.6 MPa.[1]

    • Allow the reaction to proceed for approximately 2 hours.

  • Work-up and Purification:

    • Cool the reactor to below 150°C and vent any excess pressure.

    • Discharge the crude alkylation liquid, which contains this compound, unreacted phenol, di- and tri-isopropylphenols, and the catalyst.

    • Perform vacuum distillation to separate the products. A first distillation can separate the volatile components from the catalyst residue.

    • A subsequent fractional distillation is performed to isolate this compound from unreacted phenol and other alkylated byproducts.[1]

Protocol 2: Catalyst-Free Alkylation in Supercritical Water

This protocol describes a highly ortho-selective method that avoids metal catalysts.[6][7]

Materials:

  • Phenol (≥99%)

  • Isopropanol (≥99%)

  • Deionized water

Equipment:

  • High-pressure, high-temperature reactor capable of operating under supercritical water conditions (e.g., > 22.1 MPa, > 374°C).

  • HPLC or GC-MS for product analysis.

Procedure:

  • Reactor Charging:

    • Prepare an aqueous solution of phenol and isopropanol.

    • Load the solution into the high-pressure reactor.

  • Reaction:

    • Seal the reactor and heat it to the target temperature of 400°C (673 K). The pressure will increase as the water reaches its supercritical state.

    • Maintain the reaction conditions for a set duration. The reaction rate increases with increasing water density.[6]

  • Product Recovery and Analysis:

    • Rapidly cool the reactor to quench the reaction.

    • Collect the liquid product mixture.

    • Extract the organic components using a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Analyze the composition of the organic phase by GC-MS or HPLC to determine conversion and selectivity. The ortho/para ratio of alkylphenols has been reported to be above 20 with this method.[6]

Visualizations

G General Experimental Workflow for Phenol Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Reactant Loading (Phenol, Solvent) B Catalyst Preparation (e.g., In-situ formation) A->B C Set Conditions (Temp, Pressure) B->C D Alkylation (Introduce Alkylating Agent) C->D E Reaction Monitoring D->E F Quenching & Product Discharge E->F G Crude Product Analysis (GC/HPLC) F->G H Purification (e.g., Vacuum Distillation) G->H I Final Product Characterization H->I

Caption: General experimental workflow for the alkylation of phenol.

G Reaction Pathways in Phenol Isopropylation Phenol Phenol + Isopropanol Ortho This compound (Desired Product) Phenol->Ortho Ortho-Alkylation (Main Path) Para 4-Isopropylphenol (Para Isomer) Phenol->Para Para-Alkylation Ether Phenyl Isopropyl Ether (O-Alkylation) Phenol->Ether O-Alkylation (Side Reaction) Di_Ortho 2,6-Diisopropylphenol Ortho->Di_Ortho + Isopropanol Di_OrthoPara 2,4-Diisopropylphenol Ortho->Di_OrthoPara + Isopropanol Para->Di_OrthoPara + Isopropanol

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropylphenol, a key intermediate and a known impurity in the synthesis of the anesthetic agent Propofol, requires stringent purity control to ensure the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the separation, identification, and quantification of impurities in pharmaceutical manufacturing. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound, providing a comprehensive protocol for researchers, scientists, and drug development professionals. The method is designed to be specific, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are then detected by a UV detector at a wavelength where this compound and its likely impurities exhibit significant absorbance.

Materials and Reagents

  • This compound Reference Standard: Purity ≥ 99.5%

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified to 18.2 MΩ·cm

  • Phosphoric Acid: ACS grade (for mobile phase pH adjustment, if necessary)

  • Methanol: HPLC grade (for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended:

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution Preparation
  • Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a sample stock solution.

  • Pipette 2.5 mL of the sample stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the Working Standard Solution in six replicates. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation

The analytical method was validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][3][4][5]

Specificity

Specificity was demonstrated by analyzing a blank (mobile phase), the this compound standard, and a spiked sample containing potential impurities. The chromatograms showed no interference from the blank at the retention time of this compound and its impurities.

Linearity

The linearity of the method was evaluated by analyzing a series of this compound solutions over a concentration range of 50 to 150 µg/mL.

Concentration (µg/mL)Peak Area (Arbitrary Units)
50451023
75675891
100901234
1251125678
1501351023
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working standard concentration).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.599.6
Average Recovery 99.7%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (n=6):

SamplePeak Area% Purity
190123499.85
290234599.91
390012399.80
490156799.87
590210999.89
690098799.84
Mean 901394 99.86
RSD (%) 0.09 0.04

Intermediate Precision (Analyst 2, Different Day):

SamplePeak Area% Purity
190345699.93
290198799.88
390254399.90
490312399.92
590287699.91
690223499.89
Mean 902703 99.91
RSD (%) 0.06 0.02
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Data Presentation and Visualization

Experimental Workflow

G HPLC Purity Assessment Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_start Start weigh_std Accurately weigh This compound Standard prep_start->weigh_std weigh_sample Accurately weigh This compound Sample prep_start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Dilute with Mobile Phase (Working Standard) dissolve_std->dilute_std system_suitability System Suitability Test (6 injections of Working Standard) dilute_std->system_suitability dissolve_sample Dissolve in Methanol (Stock Solution) weigh_sample->dissolve_sample dilute_sample Dilute with Mobile Phase dissolve_sample->dilute_sample filter_sample Filter through 0.45 µm filter dilute_sample->filter_sample inject_sample Inject Blank, Standard, and Sample Solutions filter_sample->inject_sample system_suitability->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate % Purity and Impurity Levels integrate_peaks->calculate_purity report Generate Report calculate_purity->report G HPLC Method Validation Flowchart start Method Development validation Method Validation (ICH Q2(R1)) start->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

References

Application of 2-Isopropylphenol in the Synthesis of Agrochemicals: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 2-isopropylphenol as a key intermediate in the synthesis of commercially significant agrochemicals. It includes comprehensive experimental protocols for the synthesis of the herbicide Isoproturon (ortho-isomer) and the insecticide Isoprocarb, along with relevant quantitative data and visual diagrams of the synthetic pathways.

Introduction: this compound as a Versatile Agrochemical Building Block

This compound (o-cumenol) is an aromatic organic compound that serves as a valuable precursor in the synthesis of various agrochemicals.[1][2] Its chemical structure, featuring a hydroxyl group and an isopropyl substituent on the benzene ring, allows for diverse functionalization, making it an important building block for creating molecules with pesticidal, herbicidal, and fungicidal properties. Notably, it is a key starting material for the synthesis of the insecticide Isoprocarb and is related to the synthesis of the herbicide Isoproturon.[1][3]

Synthesis of the Herbicide Isoproturon (Ortho-Isomer)

Isoproturon is a selective herbicide primarily used for the control of annual grasses and broad-leaved weeds in cereal crops.[4] While the commercial product is the para-isomer, the ortho-isomer, derived from 2-isopropylaniline, is a known process-related impurity.[5] 2-Isopropylaniline can be synthesized from this compound. The synthesis of this compound itself can be achieved from 2-nitrocumene, a byproduct of the nitration of cumene in the manufacturing process of the main Isoproturon isomer.[1]

Synthetic Pathway

The synthesis of the ortho-isomer of Isoproturon from this compound involves a two-step process: the conversion of this compound to 2-isopropylaniline, followed by the reaction of 2-isopropylaniline with a suitable reagent to introduce the urea moiety. A more direct route to 2-isopropylaniline starts from the hydrogenation of 2-nitrocumene.[1] The subsequent reaction to form the urea derivative can be achieved using phenyl chloroformate and dimethylamine.[5]

isoproturon_synthesis cluster_step1 Step 1: Synthesis of 2-Isopropylaniline cluster_step2 Step 2: Synthesis of Isoproturon (ortho-isomer) 2_nitrocumene 2-Nitrocumene 2_isopropylaniline 2-Isopropylaniline 2_nitrocumene->2_isopropylaniline Hydrogenation H2_RaneyNi H₂ / Raney Ni 2_isopropylaniline_2 2-Isopropylaniline isoproturon_ortho Isoproturon (ortho-isomer) (3-(2-isopropylphenyl)-1,1-dimethylurea) 2_isopropylaniline_2->isoproturon_ortho Urea Formation reagents 1. Phenyl Chloroformate, Et₃N 2. Dimethylamine

Caption: Synthetic pathway for Isoproturon (ortho-isomer) from 2-nitrocumene.

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropylaniline from 2-Nitrocumene[1]

  • Hydrogenation:

    • Charge a stainless steel autoclave with 2-nitrocumene (purity >99%) and Raney Nickel catalyst (approximately 10 g/mol of 2-nitrocumene).

    • Heat the autoclave to 125°C.

    • Pressurize the system with hydrogen gas to 20 kg/cm ².

    • Maintain the temperature at 130°C and continue bubbling hydrogen until consumption ceases.

    • After the reaction is complete, cool the autoclave and discharge the reaction mass.

    • Separate the catalyst by filtration.

    • Isolate the 2-isopropylaniline (also known as o-cumidine[6]) by distillation.

Protocol 2: Synthesis of Isoproturon (ortho-isomer) from 2-Isopropylaniline[5]

  • Reaction Setup:

    • In a reaction vessel, dissolve 2-isopropylaniline (0.015 mol) in methylene chloride (25 mL).

    • Add triethylamine (1.2 eq., 0.018 mol).

    • Cool the reaction mixture to 0-5°C in an ice bath.

  • Addition of Phenyl Chloroformate:

    • Slowly add a solution of phenyl chloroformate (1.1 eq., 0.016 mol) in methylene chloride (5 mL) to the cooled reaction mixture dropwise, maintaining the temperature at 0-5°C.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.

    • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Intermediate Isolation:

    • Once the reaction is complete, quench it with aqueous NaOH solution (100 mL), followed by water and brine washes.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • The crude intermediate is of sufficient purity for the next step.

  • Formation of Isoproturon (ortho-isomer):

    • Dissolve the crude product from the previous step in methylene chloride (50 mL) and cool to 0-5°C.

    • Purge dimethylamine gas (generated by gently heating an aqueous solution of dimethylamine) through the solution for 30 minutes while maintaining the temperature at 0-5°C with stirring.

    • Keep the reaction mixture in a closed container and stir overnight at room temperature.

  • Final Work-up and Purification:

    • Monitor the reaction completion by TLC.

    • Quench the reaction with water (100 mL) and then wash with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

    • Purify the crude 3-(2-isopropylphenyl)-1,1-dimethylurea by silica column chromatography to yield an off-white solid.

Quantitative Data
ParameterValueReference
2-Isopropylaniline Synthesis
Yield92% (from 3-nitrocumene)[1]
Purity>99% by HPLC[1]
Isoproturon (ortho-isomer) Synthesis
YieldNot specified[5]
Physical FormOff-white solid[5]

Synthesis of the Insecticide Isoprocarb

Isoprocarb is a carbamate insecticide used to control a variety of insect pests on crops such as rice, cocoa, and sugarcane.[3] It functions as an acetylcholinesterase inhibitor.[3] The synthesis of Isoprocarb directly utilizes this compound as the starting material.

Synthetic Pathway

The synthesis of Isoprocarb involves the reaction of this compound with methyl isocyanate, typically in the presence of a base catalyst, to form the N-methylcarbamate ester.

isoprocarb_synthesis 2_isopropylphenol This compound isoprocarb Isoprocarb ((2-propan-2-ylphenyl) N-methylcarbamate) 2_isopropylphenol->isoprocarb methyl_isocyanate Methyl Isocyanate methyl_isocyanate->isoprocarb catalyst Base Catalyst catalyst->isoprocarb

Caption: General synthetic scheme for Isoprocarb from this compound.

Experimental Protocol

Protocol 3: General Synthesis of Isoprocarb

Note: Specific reaction conditions can vary. The following is a general procedure based on known methods for carbamate synthesis.

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

    • Add a catalytic amount of a tertiary amine base (e.g., triethylamine, pyridine).

  • Addition of Methyl Isocyanate:

    • Cool the reaction mixture in an ice bath.

    • Slowly add methyl isocyanate dropwise to the stirred solution.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the catalyst, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude Isoprocarb by recrystallization or column chromatography to obtain a colorless crystalline solid.

Quantitative Data
ParameterValueReference
Isoprocarb
Molecular FormulaC₁₁H₁₅NO₂[3]
Molecular Weight193.24 g/mol
Physical FormColorless crystalline solid[3]

Other Agrochemical Potential of this compound and its Derivatives

Beyond its role as a precursor to Isoproturon and Isoprocarb, this compound and its derivatives have demonstrated other agrochemical activities:

  • Insecticidal Activity: this compound has been tested for fumigant toxicity against stored-food pests.[7]

  • Fungicidal Activity: Derivatives of 2-allylphenol, a structurally related compound, have shown effective fungicidal activity against various plant pathogens.[8][9] This suggests that modifications to the this compound scaffold could yield novel fungicides.

Conclusion

This compound is a key intermediate in the synthesis of important agrochemicals, particularly the insecticide Isoprocarb. It also plays a role in the synthesis of the ortho-isomer of the herbicide Isoproturon. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these compounds. Further research into the derivatization of this compound could lead to the discovery of new and effective agrochemical agents.

References

Enhanced Analytical Detection of 2-Isopropylphenol through Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol, commonly known as propofol, is a widely used intravenous anesthetic agent. Accurate and sensitive quantification of propofol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. However, the inherent physicochemical properties of propofol, such as its volatility and relatively low polarity, can present challenges for certain analytical techniques, particularly electrospray ionization mass spectrometry (ESI-MS). Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte's structure to improve its chromatographic behavior, enhance its detectability, and increase the sensitivity and selectivity of the analysis.

This document provides detailed application notes and protocols for three effective derivatization methods for this compound: silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and azo-coupling and dansylation for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Derivatization Strategies for this compound

The choice of derivatization strategy depends on the analytical platform and the specific requirements of the assay.

  • Silylation (for GC-MS): This is a common technique for compounds with active hydrogen atoms, such as the hydroxyl group in this compound. Silylating reagents replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating reagent for this purpose.

  • Azo-coupling (for LC-MS/MS): This method introduces a highly ionizable azo group onto the propofol molecule, significantly enhancing its ionization efficiency in ESI-MS.[1] This derivatization is particularly useful for improving the sensitivity of LC-MS/MS methods, allowing for the detection of propofol at very low concentrations.[1][2]

  • Dansylation (for LC-MS/MS): Derivatization with dansyl chloride introduces a dansyl group, which imparts a permanent positive charge to the propofol molecule. This modification dramatically increases the response in positive ion ESI-MS, leading to a significant improvement in sensitivity.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the different derivatization methods, providing a basis for comparison.

Table 1: Silylation with BSTFA for GC-MS Analysis

ParameterReported ValuesReferences
Lower Limit of Quantification (LLOQ) 5 ng/mL (blood), 0.3 ng/mL (urine)[2]
10 ng/mL (blood)[4]
25 ng/mL (plasma)[5]
Linearity Range 0.02 - 10 µg/mL (blood)[6]
0.1 - 10 µg/mL (blood)[4]
Recovery 96.6% - 99.4%[5]
>57.2%[4]

Table 2: Azo-Coupling for LC-MS/MS Analysis

ParameterReported ValuesReferences
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (blood), 0.0004 ng/mL (urine)[2]
0.1 ng/mL (blood), 0.4 pg/mL (urine)[1]
Linearity Range Not explicitly stated, but method validated[1][2]
Recovery Not explicitly stated, but method validated[1][2]

Table 3: Dansylation for LC-MS/MS Analysis

ParameterReported ValuesReferences
Lower Limit of Quantification (LLOQ) 20 ng/mL (plasma and blood)[3]
Linearity Range 20 - 20,000 ng/mL (plasma and blood)[3]
Recovery Not explicitly stated, but method met requirements[3]

Experimental Protocols and Workflows

Detailed methodologies for the key derivatization experiments are provided below, accompanied by workflow diagrams generated using Graphviz.

Silylation Protocol for GC-MS Analysis

This protocol describes the derivatization of this compound using BSTFA for subsequent analysis by GC-MS.

Materials:

  • This compound standard or sample extract, dried

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, ethyl acetate)

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator (optional)

Protocol:

  • Sample Preparation: Ensure the sample or standard is free of water. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 50 µL of anhydrous pyridine (or another suitable solvent) to the dried residue.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for injection into the GC-MS system.

silylation_workflow start Dried Sample/ Standard reconstitute Add 50 µL Anhydrous Pyridine start->reconstitute derivatize Add 100 µL BSTFA (+1% TMCS) reconstitute->derivatize react Vortex & Heat (70°C, 30 min) derivatize->react cool Cool to Room Temp. react->cool analyze GC-MS Analysis cool->analyze

Silylation Workflow for GC-MS
Azo-Coupling Protocol for LC-MS/MS Analysis

This protocol details the derivatization of this compound via an azo-coupling reaction to enhance its detection by LC-MS/MS.[1][2]

Materials:

  • This compound standard or sample

  • Aniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Ethyl acetate

  • Ice bath

Protocol:

  • Diazonium Salt Preparation: In an ice bath (0-5°C), react aniline with sodium nitrite in the presence of hydrochloric acid to generate the aryl-diazonium salt.

  • Derivatization Reaction: Add the freshly prepared diazonium salt solution to the this compound sample dissolved in a sodium hydroxide solution.

  • Incubation: Stir the reaction mixture for 30 minutes in the ice bath (0-5°C).[2]

  • Extraction: Perform a liquid-liquid extraction of the azo-propofol derivative using a mixture of dichloromethane and ethyl acetate.

  • Evaporation: Evaporate the organic layer to dryness.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

azo_coupling_workflow start This compound Sample derivatize Add Diazonium Salt to Sample in NaOH start->derivatize prepare_diazonium Prepare Aryl- Diazonium Salt (Aniline, NaNO₂, HCl) prepare_diazonium->derivatize incubate Stir for 30 min (0-5°C) derivatize->incubate extract Liquid-Liquid Extraction incubate->extract evaporate Evaporate Organic Layer extract->evaporate reconstitute Reconstitute for LC-MS/MS evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Azo-Coupling Workflow for LC-MS/MS
Dansylation Protocol for LC-MS/MS Analysis

This protocol outlines the derivatization of this compound with dansyl chloride for enhanced LC-MS/MS detection.[3]

Materials:

  • This compound standard or sample

  • Dansyl chloride solution (in acetone or acetonitrile)

  • Sodium carbonate/bicarbonate buffer (pH ~9.5-10.5)

  • Quenching solution (e.g., formic acid or methylamine)

  • Heating block or water bath

Protocol:

  • Sample Preparation: For plasma or blood samples, perform a protein precipitation step (e.g., with acetonitrile) and collect the supernatant.

  • Reaction Mixture: To the sample or standard, add the sodium carbonate/bicarbonate buffer followed by the dansyl chloride solution.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).

  • Quenching: Add a quenching solution to stop the reaction and react with excess dansyl chloride.

  • Analysis: The derivatized sample is ready for direct injection into the LC-MS/MS system.

dansylation_workflow start Sample/ Standard add_buffer Add Alkaline Buffer start->add_buffer add_dansyl Add Dansyl Chloride Solution add_buffer->add_dansyl incubate Incubate (e.g., 60°C) add_dansyl->incubate quench Add Quenching Solution incubate->quench analyze LC-MS/MS Analysis quench->analyze

Dansylation Workflow for LC-MS/MS

Conclusion

Derivatization of this compound is a critical step for enhancing its analytical detection, particularly for achieving high sensitivity in complex biological matrices. The choice of derivatization reagent and analytical platform should be guided by the specific analytical goals, required sensitivity, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement robust and sensitive methods for the quantification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Friedel-Crafts alkylation of phenol with propylene?

The primary byproducts are isomers of this compound, with 4-Isopropylphenol being the most common. Polyalkylated phenols, such as 2,6-diisopropylphenol and 2,4-diisopropylphenol, are also frequently formed. Minor byproducts can include 3-Isopropylphenol and other polyalkylated species. The formation of these byproducts is highly dependent on the catalyst and reaction conditions used.[1][2]

Q2: How does the choice of catalyst influence byproduct formation?

The catalyst plays a crucial role in determining the selectivity of the alkylation reaction.

  • Zeolite catalysts can exhibit shape selectivity, favoring the formation of the para-isomer (4-Isopropylphenol) due to steric hindrance within their porous structures.[3]

  • γ-Alumina (γ-Al2O3) is often used to achieve high selectivity for the ortho-isomer (this compound).

  • Lewis acids like aluminum chloride (AlCl₃) are effective but can lead to a mixture of ortho, para, and polyalkylated products.

Q3: What is the effect of reaction temperature on the product distribution?

Higher reaction temperatures generally favor the formation of thermodynamically more stable products. This can lead to an increase in the proportion of the para-isomer and polyalkylated byproducts.

Q4: What are the recommended methods for removing these byproducts to obtain high-purity this compound?

The two primary methods for purifying this compound are:

  • Fractional Distillation: This method separates compounds based on differences in their boiling points. It is particularly effective for separating this compound from the higher-boiling 4-Isopropylphenol and diisopropylphenols.

  • Crystallization: This technique relies on the different solubilities of the isomers in a given solvent at varying temperatures. It can be an effective method for removing the more crystalline 4-Isopropylphenol.

Byproduct Profile and Physical Properties

The following table summarizes the key physical properties of this compound and its common byproducts, which are critical for planning purification strategies.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)Melting Point (°C)
This compound 136.19212-21415-16
4-Isopropylphenol 136.19224-22561-63
2,6-Diisopropylphenol 178.27242-24318-20
2,4-Diisopropylphenol 178.27258-26023-25

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

Objective: To separate this compound from higher-boiling isomers and polyalkylated byproducts.

Methodology:

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound mixture. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Evacuation: Gradually reduce the pressure inside the apparatus to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The first fraction will likely be any residual low-boiling solvents.

    • As the temperature stabilizes, collect the fraction corresponding to the boiling point of this compound at the applied pressure.

    • Carefully monitor the temperature. A sharp increase in temperature indicates that a higher-boiling byproduct is beginning to distill. At this point, change the receiving flask to collect the next fraction.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification by Recrystallization

Objective: To remove the more crystalline 4-Isopropylphenol from the crude mixture.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent mixture. A good starting point is a non-polar solvent like hexane or a mixture of a polar and non-polar solvent (e.g., toluene/hexane). The ideal solvent should dissolve the crude mixture at an elevated temperature but have low solubility for 4-Isopropylphenol at low temperatures.

  • Dissolution: In a flask, dissolve the crude this compound mixture in a minimal amount of the hot solvent.

  • Cooling and Crystallization:

    • Slowly cool the solution to room temperature to allow for the formation of large crystals of 4-Isopropylphenol.

    • Further, cool the solution in an ice bath to maximize crystallization.

  • Filtration: Filter the cold solution through a Büchner funnel to separate the crystalline 4-Isopropylphenol. The filtrate will be enriched with this compound.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Determine the purity of the obtained this compound using GC-MS or HPLC.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers - Inefficient column (insufficient theoretical plates).- Distillation rate is too fast.- Fluctuating vacuum pressure.- Use a longer or more efficient packed column.- Reduce the heating rate to ensure slow and steady distillation.- Ensure all joints are properly sealed and the vacuum pump is operating consistently.
Bumping or Uncontrolled Boiling - Absence or inactivity of boiling chips.- Heating too rapidly.- Add fresh boiling chips or use a magnetic stirrer.- Decrease the heating mantle temperature.
Product Solidifies in Condenser - Coolant temperature is too low, especially for compounds with higher melting points.- Increase the temperature of the cooling fluid or use a slower flow rate.
Azeotrope Formation with Water - Presence of water in the crude mixture.- Dry the crude product before distillation using a suitable drying agent (e.g., anhydrous magnesium sulfate).- Consider using an entrainer like toluene for azeotropic distillation to remove water.[4][5]
Crystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to concentrate the solution and then try cooling again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the desired compound.
Oiling Out (Product separates as an oil) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- Choose a lower-boiling solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low Recovery of Purified Product - The desired product has significant solubility in the cold solvent.- Incomplete crystallization.- Ensure the solution is cooled sufficiently in an ice bath.- Minimize the amount of cold solvent used for washing the crystals.- Concentrate the mother liquor and attempt a second crystallization.
Product is still impure after one crystallization - Impurities co-crystallized with the product.- Perform a second recrystallization of the purified product.

Visual Guides

Synthesis_and_Byproduct_Formation Synthesis Pathway and Byproduct Formation Phenol Phenol Reaction Friedel-Crafts Alkylation Phenol->Reaction Propylene Propylene Propylene->Reaction Catalyst Catalyst (e.g., γ-Alumina, Zeolite) Catalyst->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct DesiredProduct This compound (Ortho-isomer) CrudeProduct->DesiredProduct Purification Byproduct1 4-Isopropylphenol (Para-isomer) CrudeProduct->Byproduct1 Byproduct2 2,6-Diisopropylphenol (Polyalkylated) CrudeProduct->Byproduct2 Byproduct3 Other Polyalkylated Phenols CrudeProduct->Byproduct3

Caption: Synthesis of this compound and common byproducts.

Troubleshooting_Workflow Troubleshooting Byproduct Removal Start Crude this compound (Contains Byproducts) Decision1 Primary Impurity? Start->Decision1 Distillation Fractional Distillation Decision1->Distillation High-boiling isomers (4-IPP, Di-IPPs) Crystallization Crystallization Decision1->Crystallization Crystalline p-isomer (4-IPP) CheckPurity1 Check Purity (GC/HPLC) Distillation->CheckPurity1 CheckPurity2 Check Purity (GC/HPLC) Crystallization->CheckPurity2 PureProduct High-Purity This compound CheckPurity1->PureProduct Purity OK Repurify Repurify or Combine Methods CheckPurity1->Repurify Purity Not OK CheckPurity2->PureProduct Purity OK CheckPurity2->Repurify Purity Not OK Repurify->Decision1

Caption: Decision workflow for byproduct removal.

References

Technical Support Center: Purification of Crude 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Isopropylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from the alkylation of phenol with propene?

A1: The primary impurities in crude this compound from this synthesis route typically include:

  • Unreacted Phenol: Due to incomplete reaction or the use of excess phenol.

  • Isomeric Byproducts: 4-Isopropylphenol is a common isomer formed during the alkylation process.

  • Poly-alkylated Phenols: Di-isopropylphenols (e.g., 2,6-diisopropylphenol, 2,4-diisopropylphenol) and tri-isopropylphenols can be formed.

  • Solvent Residues: Depending on the specific process, residual solvents may be present.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for both qualitative and quantitative analysis of this compound and its volatile impurities.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.[5] Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of purification.

Q3: What are the primary purification methods for crude this compound?

A3: The most common and effective purification methods are:

  • Fractional Distillation: To separate this compound from components with significantly different boiling points, such as unreacted phenol and di-isopropylphenols.

  • Crystallization: An effective method for removing isomeric impurities and achieving high purity.

  • Flash Column Chromatography: Useful for separating compounds with similar polarities on a smaller scale.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation between this compound and 4-Isopropylphenol.

Potential Cause Recommended Solution
Inefficient column packingEnsure the distillation column is packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
Incorrect reflux ratioOptimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. Start with a ratio of 5:1 (reflux:distillate) and adjust as needed.
Unstable heatingUse a heating mantle with a stirrer to ensure smooth and even boiling. Avoid overheating, which can lead to bumping and flooding of the column.[6][7][8][9][10]
Fluctuating pressure (vacuum distillation)Ensure all joints are properly sealed and the vacuum pump is operating consistently. Use a manometer to monitor the pressure throughout the distillation.

Issue: Product solidifies in the condenser.

Potential Cause Recommended Solution
Cooling water is too coldIncrease the temperature of the cooling water or reduce its flow rate to prevent the product from solidifying. This compound has a melting point of 15-16°C.[11][12]
Crystallization

Issue: Oiling out instead of crystal formation.

Potential Cause Recommended Solution
Solution is supersaturated at a temperature above the melting point of the productRe-heat the solution and add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly.[13]
High concentration of impuritiesIf the crude material is highly impure, consider a preliminary purification step like distillation before attempting crystallization.[13]

Issue: Poor recovery of purified product.

Potential Cause Recommended Solution
Too much solvent usedUse the minimum amount of hot solvent required to fully dissolve the crude product.[13][14]
Crystals are too soluble in the wash solventWash the collected crystals with a minimal amount of ice-cold solvent.[15]
Incomplete crystallizationAfter cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation.[14][15]
Flash Column Chromatography

Issue: Poor separation of spots on TLC, making column conditions difficult to determine.

Potential Cause Recommended Solution
Inappropriate solvent systemExperiment with different solvent systems. A common starting point for phenols is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to achieve good separation. An ideal Rf for the desired compound is around 0.3.[16][17]
Co-elution of impuritiesIf impurities have very similar polarities, consider using a different stationary phase (e.g., alumina) or a different purification technique.[17]

Issue: Cracking of the silica gel bed.

Potential Cause Recommended Solution
Improper packing of the columnPack the column carefully and ensure the silica gel is evenly settled. Applying gentle pressure while packing can help create a more stable bed.[18]
Applying the sample in a solvent that is too polarDissolve the sample in a minimal amount of a non-polar solvent or the initial eluent before loading it onto the column.[19]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from purification experiments.

Table 1: GC-MS Analysis of Crude and Purified this compound

Compound Retention Time (min) Crude Product Area (%) After Distillation Area (%) After Crystallization Area (%)
PhenolUser InputUser InputUser InputUser Input
This compound User InputUser InputUser InputUser Input
4-IsopropylphenolUser InputUser InputUser InputUser Input
Di-isopropylphenolUser InputUser InputUser InputUser Input
Other ImpuritiesUser InputUser InputUser InputUser Input
Purity User Input User Input User Input

Table 2: Yield and Recovery Data for Purification Steps

Purification Step Starting Mass (g) Final Mass (g) Yield (%)
Fractional DistillationUser InputUser InputUser Input
CrystallizationUser InputUser InputUser Input
Flash ChromatographyUser InputUser InputUser Input
Overall User Input User Input User Input

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS
  • Sample Preparation: Dissolve approximately 10 mg of the crude or purified this compound in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 40-400.

  • Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the relative amounts of each component by peak area integration.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a packed column.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Heat the flask gently in a heating mantle.

  • Collect the initial fraction, which will likely contain lower-boiling impurities.

  • Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound (approximately 212-213°C at atmospheric pressure).

  • Collect the final fraction, which will contain higher-boiling impurities.

  • Analyze all fractions by GC-MS to determine their composition.

Protocol 3: Purification by Crystallization
  • Choose a suitable solvent or solvent system (e.g., heptane, hexane/ethyl acetate). The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

  • Determine the purity of the crystals by GC-MS and measure the melting point.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis phenol Phenol alkylation Alkylation Reaction phenol->alkylation propene Propene propene->alkylation crude_product Crude this compound alkylation->crude_product distillation Fractional Distillation crude_product->distillation Primary Purification gcms GC-MS Analysis crude_product->gcms Purity Check crystallization Crystallization distillation->crystallization Further Purification chromatography Flash Chromatography (Optional) distillation->chromatography distillation->gcms Purity Check pure_product Pure this compound crystallization->pure_product hplc HPLC Analysis crystallization->hplc Purity Check chromatography->pure_product pure_product->gcms Final Purity

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_distillation Distillation Problems cluster_crystallization Crystallization Problems cluster_chromatography Chromatography Problems start Purification Issue poor_sep Poor Separation start->poor_sep Distillation solidification Product Solidifies start->solidification Distillation oiling_out Oiling Out start->oiling_out Crystallization low_yield Low Yield start->low_yield Crystallization bad_tlc Poor TLC Separation start->bad_tlc Chromatography cracked_bed Cracked Column Bed start->cracked_bed Chromatography c1 Check Column Efficiency poor_sep->c1 c2 Optimize Reflux Ratio poor_sep->c2 c3 Ensure Stable Heating poor_sep->c3 c4 c4 solidification->c4 Adjust Coolant Temp. c5 Add More Solvent oiling_out->c5 c6 Pre-purify Crude oiling_out->c6 c7 Minimize Solvent Use low_yield->c7 c8 Use Ice-cold Wash low_yield->c8 c9 c9 bad_tlc->c9 Screen Solvent Systems c10 c10 cracked_bed->c10 Repack Column Carefully

Caption: Troubleshooting logic for common this compound purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Selective Synthesis of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the selective synthesis of 2-Isopropylphenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with an alkylating agent such as propylene or isopropanol.[1][2] This reaction is typically catalyzed by a solid acid catalyst.

Q2: What are the common side products in this synthesis, and how can they be minimized?

A2: The primary side products are 4-Isopropylphenol (the para isomer) and di-isopropylated phenols (e.g., 2,4- and 2,6-diisopropylphenol).[1][2][3] Minimizing these byproducts is key to achieving high selectivity for this compound. Optimization of reaction conditions, including the choice of catalyst, temperature, and reactant molar ratio, is crucial for controlling the product distribution.

Q3: How does the choice of catalyst influence the selectivity of the reaction?

A3: The catalyst plays a critical role in determining the regioselectivity of the alkylation. Zeolites are commonly used catalysts, and their properties, such as pore size, acidity, and Si/Al ratio, significantly impact the product distribution.[1] For instance, zeolites with medium pore sizes can favor the formation of the less sterically hindered 4-Isopropylphenol, while catalysts with specific active site geometries can enhance the selectivity towards this compound.

Q4: What is the general mechanism for the synthesis of this compound?

A4: The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst facilitates the formation of a carbocation from the alkylating agent (propylene or isopropanol).[4] This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of both this compound and 4-Isopropylphenol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Phenol - Inactive or deactivated catalyst.- Insufficient reaction temperature or time.- Low concentration of the alkylating agent.- Regenerate or replace the catalyst.- Increase the reaction temperature or prolong the reaction time within the optimal range.- Adjust the molar ratio of phenol to the alkylating agent to favor the reaction.
Low Selectivity for this compound (High 4-Isopropylphenol content) - Inappropriate catalyst choice (e.g., catalyst with large pores favoring the para isomer).- High reaction temperature, which can favor the thermodynamically more stable para isomer.- Select a catalyst known for high ortho-selectivity (e.g., certain modified zeolites or aluminum phenoxide catalysts).- Optimize the reaction temperature; lower temperatures often favor the ortho isomer.
Formation of Di-isopropylated Byproducts - High molar ratio of alkylating agent to phenol.- Prolonged reaction time or high temperature.- Reduce the molar ratio of the alkylating agent.- Decrease the reaction time or temperature to minimize secondary alkylation reactions.
Catalyst Deactivation - Coking: Deposition of carbonaceous materials on the catalyst surface.- Poisoning: Strong adsorption of impurities from the reactants or solvent on the active sites.- Sintering: Thermal degradation of the catalyst structure at high temperatures.- For Coking: Regenerate the catalyst by controlled combustion of the coke in air.- For Poisoning: Purify the reactants and solvent before use.- For Sintering: Operate at a lower temperature to prevent irreversible damage to the catalyst.
Difficulty in Product Separation - Similar boiling points of this compound and 4-Isopropylphenol.- Employ fractional distillation under reduced pressure for efficient separation.- Consider chromatographic techniques for high-purity isolation.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems under various reaction conditions for the alkylation of phenol with isopropanol or propylene.

CatalystAlkylating AgentTemperature (°C)Phenol:Alkene Molar RatioWHSV (h⁻¹)Phenol Conversion (%)2-IPP Selectivity (%)4-IPP Selectivity (%)Reference
SAPO-11Isopropanol2801:0.83.050--[5]
MCM-49Isopropanol1801:0.83.061--[6]
Phenol AluminumPropylene200-2251:0.45-0.95->65High (Ortho-selectivity >98%)Low[2]
H-BetaIsopropanol2001:4-94(for 2,6-DIPP)-[7]
H-MordeniteIsopropanol200--68(for 2,6-DIPP)-[7]

Note: Some studies focus on the production of di-isopropylphenol (DIPP) and do not provide separate selectivity data for the mono-isopropylphenol isomers.

Experimental Protocols

General Laboratory Protocol for the Synthesis of this compound using a Solid Acid Catalyst

This protocol provides a general procedure for the alkylation of phenol with isopropanol in a batch reactor. The specific conditions may need to be optimized for the chosen catalyst.

Materials:

  • Phenol

  • Isopropanol

  • Solid acid catalyst (e.g., H-Beta zeolite, Amberlyst-15)

  • Nitrogen gas for inert atmosphere

  • Solvent (e.g., toluene, if required)

  • Sodium hydroxide solution (for workup)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Glass-lined autoclave or a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermocouple

  • Heating mantle with temperature controller

  • Gas chromatography (GC) system for reaction monitoring

Procedure:

  • Catalyst Activation: Activate the solid acid catalyst by heating it under vacuum or a flow of inert gas at a specific temperature (consult the catalyst manufacturer's instructions) to remove adsorbed water.

  • Reaction Setup: Charge the reactor with phenol and the activated catalyst. If using a solvent, add it at this stage.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with constant stirring.

  • Addition of Alkylating Agent: Slowly add isopropanol to the reaction mixture over a period of time.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion of phenol and the product distribution.

  • Workup:

    • After the reaction is complete (as determined by GC analysis), cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid catalyst.

    • Wash the filtrate with a dilute sodium hydroxide solution to remove unreacted phenol.

    • Neutralize the aqueous layer with hydrochloric acid and extract with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to separate this compound from 4-Isopropylphenol and other byproducts.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification catalyst_prep Catalyst Activation reaction Alkylation Reaction (Controlled Temp. & Pressure) catalyst_prep->reaction reactant_prep Reactant Preparation (Phenol, Isopropanol) reactant_prep->reaction monitoring Reaction Monitoring (GC) reaction->monitoring Feedback filtration Catalyst Filtration reaction->filtration monitoring->reaction extraction Extraction & Washing filtration->extraction distillation Fractional Distillation extraction->distillation product Pure this compound distillation->product G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol Phenol sigma_ortho Ortho Sigma Complex phenol->sigma_ortho + Carbocation sigma_para Para Sigma Complex phenol->sigma_para + Carbocation isopropanol Isopropanol carbocation Isopropyl Carbocation isopropanol->carbocation + H+ catalyst Acid Catalyst (H+) ipp_2 This compound sigma_ortho->ipp_2 - H+ ipp_4 4-Isopropylphenol sigma_para->ipp_4 - H+

References

Troubleshooting guide for 2-Isopropylphenol synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of phenol.[1][2] This involves reacting phenol with an alkylating agent such as isopropanol or propylene in the presence of an acid catalyst.[2][3] Common catalysts include Lewis acids like aluminum chloride, Brønsted acids, and solid acid catalysts like zeolites and modified clays.[1][2][3] Another reported route involves the hydrogenation of o-nitrocumene followed by diazotization and hydrolysis.[4]

Q2: What are the primary impurities I should expect in my reaction?

A2: The primary impurities in this compound synthesis are typically isomers and polyalkylated products. The most common impurity is the para-isomer, 4-Isopropylphenol.[2] Depending on the reaction conditions, you may also see the formation of 2,4-diisopropylphenol, 2,6-diisopropylphenol, and other polyalkylated phenols.[3][5] Unreacted phenol is also a common impurity if the reaction does not go to completion.[6]

Q3: How does the choice of catalyst affect the synthesis of this compound?

A3: The catalyst choice is critical for both reaction efficiency and selectivity. Lewis acids like AlCl₃ are very active but can lead to a mixture of products and may be difficult to control.[1][7] Solid acid catalysts, such as H-beta and H-mordenite zeolites, are often preferred for their ability to be recycled and can offer higher selectivity for the desired ortho-isomer in vapor-phase reactions.[2] The concentration of the catalyst can also influence the product distribution; for instance, in some related reactions, high catalyst concentrations favor C-acylation over O-acylation.[8]

Q4: What are the key safety precautions when synthesizing this compound?

A4: Phenol and its derivatives are corrosive and toxic.[9] The reaction may generate heat, and nitrated phenols can be explosive.[10][11] It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be conducted with careful temperature control to avoid runaway reactions.

Troubleshooting Guide

Low Yield

Problem: My this compound synthesis reaction is resulting in a low yield.

Potential CauseRecommended Solution
Incomplete Reaction - Ensure the purity of starting materials; impurities can inhibit the reaction.[12] - Optimize the reaction time; insufficient time will lead to low conversion.[6] - Increase the molar ratio of the alkylating agent to phenol, but be mindful of polyalkylation.
Suboptimal Reaction Temperature - Maintain the reaction temperature within the optimal range for your specific catalyst. For example, some zeolite-catalyzed reactions are performed at 200-300°C.[13] - Lowering the temperature may reduce byproduct formation but could also decrease the reaction rate.
Catalyst Deactivation - Ensure an inert atmosphere to prevent catalyst poisoning by moisture or oxygen.[12] - If using a solid catalyst, consider regeneration or using fresh catalyst.
Product Loss During Work-up - Optimize the extraction and purification steps. - If using distillation, ensure the vacuum is adequate and the column is efficient to separate the product from unreacted starting materials and byproducts.
Carbocation Rearrangement - While less of an issue with isopropylation, be aware that carbocation rearrangements can occur in Friedel-Crafts alkylations, leading to undesired products.[14][15]
High Levels of Impurities

Problem: My final product is contaminated with significant amounts of the 4-isopropylphenol isomer or polyalkylated products.

Potential CauseRecommended Solution
High Reaction Temperature - Lowering the reaction temperature can sometimes favor the formation of the ortho-isomer over the para-isomer.[6]
Inappropriate Catalyst - The choice of catalyst can significantly influence regioselectivity. Experiment with different catalysts, such as specific types of zeolites, which can offer shape selectivity.[2]
Excessive Alkylating Agent - To minimize polyalkylation, use a stoichiometric or slight excess of the alkylating agent. Using a large excess of phenol can also help reduce polyalkylation.[1]
Inefficient Purification - Employ fractional distillation under reduced pressure for efficient separation of ortho and para isomers. - Column chromatography can also be an effective purification method for smaller scale reactions.

Experimental Protocols

Example Protocol 1: Friedel-Crafts Alkylation using Isopropanol and a Solid Acid Catalyst

This is a generalized procedure and should be optimized for your specific laboratory conditions and catalyst.

  • Catalyst Activation: Dry the solid acid catalyst (e.g., H-beta zeolite) under vacuum at an elevated temperature (e.g., 120°C) overnight to remove adsorbed water.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add phenol and the activated catalyst.

  • Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 180-220°C). Add isopropanol dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst. The catalyst can be washed with a solvent like toluene and dried for potential reuse.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to separate this compound from unreacted phenol, 4-isopropylphenol, and other byproducts.

ParameterExample Value
Phenol:Isopropanol Molar Ratio1:1 to 1:1.5
Catalyst Loading5-15 wt% of phenol
Temperature180 - 250 °C
Reaction Time4 - 12 hours

Visualizations

Reaction Pathway

G phenol Phenol intermediate Carbocation Intermediate phenol->intermediate Electrophilic Attack isopropanol Isopropanol isopropanol->intermediate Forms Electrophile catalyst Acid Catalyst catalyst->isopropanol product_2 This compound intermediate->product_2 product_4 4-Isopropylphenol intermediate->product_4 polyalkylated Polyalkylated Products product_2->polyalkylated Further Alkylation G cluster_low_yield Troubleshoot Low Yield cluster_high_impurities Troubleshoot High Impurities start This compound Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No high_impurities High Impurities check_yield->high_impurities No success Successful Synthesis check_yield->success Yes check_reaction Incomplete Reaction? low_yield->check_reaction check_isomer High 4-Isomer? high_impurities->check_isomer check_temp Suboptimal Temperature? check_reaction->check_temp No optimize_time Optimize Reaction Time/Purity of Reagents check_reaction->optimize_time Yes check_catalyst Catalyst Deactivated? check_temp->check_catalyst No optimize_temp Adjust Temperature check_temp->optimize_temp Yes regenerate_catalyst Regenerate/Replace Catalyst check_catalyst->regenerate_catalyst Yes check_poly Polyalkylation? check_isomer->check_poly No adjust_temp_catalyst Adjust Temp/Change Catalyst check_isomer->adjust_temp_catalyst Yes adjust_ratio Adjust Reactant Ratio check_poly->adjust_ratio Yes

References

Technical Support Center: Purifying 2-Isopropylphenol with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Isopropylphenol using column chromatography techniques. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: The most common stationary phase for the column chromatography of this compound is silica gel.[1][2][3] Normal phase silica is typically used with non-polar solvents.[1] For more complex separations of phenolic compounds, other stationary phases like alumina, or even reverse-phase C18 silica, can be considered.[4][5]

Q2: How do I select an appropriate mobile phase for the separation?

A2: The selection of the mobile phase is critical for a successful separation.[6] A good starting point is a mixture of a non-polar solvent like hexane or pentane and a slightly more polar solvent like ethyl acetate or ether.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate to ensure good separation on the column.[7][8] A reported mobile phase for purifying this compound is n-pentane:EtOAc = 50:1, which gives an Rf value of 0.35.[9]

Q3: What are the common impurities I should expect when purifying this compound?

A3: Common impurities can originate from the synthesis process, which typically involves the alkylation of phenol.[9][10] These impurities may include unreacted phenol, the para-isomer (4-isopropylphenol), other positional isomers, and poly-alkylated species like di- and tri-isopropylphenols.[11][12]

Q4: My compound is not moving from the baseline on the TLC plate. What should I do?

A4: If your compound is not moving from the baseline, the mobile phase is not polar enough. You need to increase the polarity of the eluent.[6] This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).[6]

Q5: The spots on my TLC plate are streaking. What causes this?

A5: Streaking on a TLC plate can be caused by several factors, including the sample being too concentrated, the presence of highly polar impurities, or the compound interacting too strongly with the stationary phase.[13] Try diluting your sample before spotting it on the TLC plate.[13] If streaking persists, consider adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to improve the peak shape.

Q6: Should I use dry loading or wet loading for my sample?

A6: Both wet and dry loading methods can be effective.[1][14]

  • Wet loading involves dissolving the sample in a minimal amount of the mobile phase and carefully adding it to the top of the column.[1][14] This is suitable for samples that are readily soluble in the eluent.

  • Dry loading is preferred when the sample has poor solubility in the mobile phase.[14] This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the resulting dry powder to the top of the column.[1][14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No separation of compounds - Improper mobile phase polarity.- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for this compound.[7][8]
- Column overloading.- Reduce the amount of sample loaded onto the column.
Poor resolution (overlapping peaks) - Column was not packed properly (cracks, air bubbles).- Repack the column, ensuring the silica gel is settled and the surface is flat.[8]
- Flow rate is too fast or too slow.- Adjust the flow rate. A very slow flow can lead to band broadening due to diffusion, while a very fast flow doesn't allow for proper equilibration.[14]
- Fractions are too large.- Collect smaller fractions to better isolate individual compounds.[3]
Compound elutes too quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[6]
Compound does not elute - Mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[6]
Cracked or channeled column bed - Improper packing or solvent evaporation from the top of the column.- Ensure the column is packed uniformly and never let the solvent level drop below the top of the stationary phase.[8][15]
Tailing peaks - Strong interaction between the compound and the stationary phase.- Add a small amount of a more polar solvent or a modifier (like a drop of acetic acid for acidic compounds) to the mobile phase.
- Column overloading.- Use a smaller amount of sample.

Experimental Protocols

Thin Layer Chromatography (TLC) for Mobile Phase Selection
  • Preparation: Cut a TLC plate to the desired size and, using a pencil, lightly draw a baseline about 1 cm from the bottom.[13][16]

  • Spotting: Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot a small amount onto the baseline of the TLC plate.[13][17]

  • Development: Place a small amount of the chosen mobile phase (e.g., varying ratios of hexane and ethyl acetate) into a developing chamber with a piece of filter paper to saturate the atmosphere.[13][16] Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[6][17]

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and immediately mark the solvent front with a pencil.[13] Visualize the spots under a UV lamp or by staining (e.g., in an iodine chamber).[13][18]

  • Analysis: Calculate the Rf value for each spot. The ideal mobile phase will give an Rf of 0.2-0.4 for this compound and provide good separation from impurities.[7][8]

Flash Column Chromatography Protocol
  • Column Preparation:

    • Select a column of appropriate size for the amount of sample to be purified.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3][15]

  • Packing the Column (Slurry Method):

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.[19]

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[15]

    • Once the silica has settled, add a thin layer of sand on top to protect the surface.[8]

    • Drain the excess solvent until it is level with the top of the sand, being careful not to let the column run dry.[8][15]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[14]

    • Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.[3]

    • Begin collecting fractions in test tubes or flasks immediately.[8][15]

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase over time (e.g., by slowly increasing the percentage of ethyl acetate in hexane).[19]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to determine which contain the purified this compound.[2][19]

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2][19]

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Purification start Start: Poor Separation check_rf Is Rf of this compound between 0.2 and 0.4 on TLC? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_column Check Column Packing check_rf->check_column Yes rf_too_high Rf > 0.4: Decrease Polarity (e.g., more hexane) adjust_polarity->rf_too_high rf_too_low Rf < 0.2: Increase Polarity (e.g., more ethyl acetate) adjust_polarity->rf_too_low rf_too_high->check_rf rf_too_low->check_rf cracks_bubbles Are there cracks or bubbles? check_column->cracks_bubbles repack_column Repack Column cracks_bubbles->repack_column Yes check_loading Check Sample Loading cracks_bubbles->check_loading No repack_column->check_loading overloaded Is the column overloaded? check_loading->overloaded reduce_sample Reduce Sample Amount overloaded->reduce_sample Yes check_flow Check Flow Rate overloaded->check_flow No reduce_sample->check_flow flow_rate Is flow rate optimal? check_flow->flow_rate adjust_flow Adjust Pressure/Flow flow_rate->adjust_flow No check_peaks Analyze Peak Shape flow_rate->check_peaks Yes adjust_flow->check_peaks tailing Are peaks tailing? check_peaks->tailing add_modifier Add Modifier to Mobile Phase (e.g., drop of acetic acid) tailing->add_modifier Yes good_separation Good Separation Achieved tailing->good_separation No add_modifier->good_separation

A troubleshooting workflow for purifying this compound.

References

Technical Support Center: Prevention of 2-Isopropylphenol Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of 2-Isopropylphenol to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: this compound is susceptible to degradation primarily through oxidation, which can be initiated or accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2] It is classified as an air-sensitive and moisture-sensitive compound.[1] Phenols, in general, are prone to oxidation, which can lead to the formation of colored impurities.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is typically at room temperature, with some sources suggesting refrigeration (<15°C).[1] It is crucial to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[3][4]

Q3: What are the visible signs of this compound degradation?

A3: A common indicator of this compound degradation is a change in its appearance. While pure this compound is a colorless to light-yellow liquid, degradation can cause it to develop a darker yellow or brown color.[1] The presence of particulate matter may also indicate degradation or polymerization.

Q4: Can I use stabilizers to prevent the degradation of this compound?

A4: Yes, the use of antioxidants as stabilizers can be effective. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to prevent the oxidation of phenolic compounds.[5][6] BHT works by scavenging free radicals, thus inhibiting the auto-oxidation process.[7] The optimal concentration of the stabilizer would need to be determined for your specific application, but typical use levels in other products range from 0.0002% to 0.5%.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Discoloration (Yellowing/Browning) of this compound Exposure to air (oxidation).Store the compound under an inert nitrogen atmosphere.[3][9] Purge the headspace of the storage container with nitrogen before sealing.
Exposure to light (photodegradation).Store in an amber or opaque container to protect from light. Avoid exposure to direct sunlight or strong artificial light.
Elevated storage temperature.Store in a cool environment, preferably refrigerated at <15°C.[1] Avoid storing near heat sources.
Formation of Precipitates or Cloudiness Polymerization or formation of insoluble degradation products.Filter the this compound through a compatible membrane filter (e.g., PTFE) before use. Consider adding a suitable stabilizer like BHT upon receipt.[6]
Moisture contamination.Ensure the storage container is tightly sealed and stored in a dry environment. Use of desiccants in the secondary containment can be considered.
Inconsistent Experimental Results Degradation of this compound stock solution.Prepare fresh solutions for each experiment or store stock solutions under the ideal conditions mentioned above for a limited period. Regularly check the purity of the stock solution using analytical methods like HPLC.
Contamination of the sample.Ensure proper handling procedures to avoid cross-contamination. Use clean glassware and equipment.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound by separating the parent compound from its potential degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • A gradient elution is recommended to separate non-polar degradation products from the more polar this compound. A typical gradient could be:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 40% B

    • 22-30 min: 40% B

3. Run Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 274 nm.

  • Column Temperature: 30 °C.

4. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase B at a concentration of 1 mg/mL.

  • For stability studies, dilute the samples with the initial mobile phase composition to a suitable concentration (e.g., 100 µg/mL).

Protocol 2: Accelerated Stability Study

This protocol describes a method for conducting an accelerated stability study to predict the long-term stability of this compound under various conditions.

1. Sample Preparation:

  • Prepare multiple aliquots of this compound in appropriate storage vials (e.g., amber glass vials with PTFE-lined caps).

  • For testing the effect of a stabilizer, prepare a parallel set of samples containing a known concentration of an antioxidant like BHT (e.g., 0.05% w/w).

2. Storage Conditions:

  • Expose the samples to a range of stress conditions as per ICH guidelines for stability testing.[10][11] Recommended conditions include:

    • Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Expose to a light source according to ICH Q1B guidelines.

    • Control: 5°C ± 3°C (refrigerated) and 25°C ± 2°C / 60% RH ± 5% RH.

3. Time Points:

  • Analyze the samples at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.[10]

4. Analysis:

  • At each time point, analyze the samples using the stability-indicating HPLC method (Protocol 1) to determine the concentration of this compound and detect the presence of any degradation products.

Data Presentation

Table 1: Hypothetical Accelerated Stability Data for this compound at 40°C / 75% RH

Time (Months)This compound Assay (%) - UnstabilizedAppearance - UnstabilizedThis compound Assay (%) - Stabilized (0.05% BHT)Appearance - Stabilized
099.8Colorless liquid99.9Colorless liquid
198.5Faint yellow tinge99.7Colorless liquid
396.2Light yellow99.5Colorless liquid
692.1Yellow99.2Faint yellow tinge

Visualizations

degradation_pathway This compound This compound Oxidation_Light_Heat Oxidation (Air, Light, Heat) This compound->Oxidation_Light_Heat Phenoxy_Radical Phenoxy Radical Oxidation_Light_Heat->Phenoxy_Radical Further_Oxidation Further Oxidation Phenoxy_Radical->Further_Oxidation Polymerization Polymerization Phenoxy_Radical->Polymerization Quinone_Methides Quinone Methides (Colored Products) Further_Oxidation->Quinone_Methides Polymers Polymers (Insoluble) Polymerization->Polymers

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage Conditions cluster_analysis Analysis Sample_Unstabilized This compound (Unstabilized) Temp_Humidity 40°C / 75% RH Sample_Unstabilized->Temp_Humidity Photostability ICH Q1B Light Exposure Sample_Unstabilized->Photostability Control 25°C / 60% RH & 5°C Sample_Unstabilized->Control Sample_Stabilized This compound + BHT (Stabilized) Sample_Stabilized->Temp_Humidity Sample_Stabilized->Photostability Sample_Stabilized->Control Time_Points Time Points (0, 1, 3, 6 months) Temp_Humidity->Time_Points Photostability->Time_Points Control->Time_Points HPLC_Analysis Stability-Indicating HPLC Analysis Time_Points->HPLC_Analysis Data_Evaluation Data Evaluation (Assay, Impurities, Appearance) HPLC_Analysis->Data_Evaluation

Caption: Workflow for an accelerated stability study of this compound.

troubleshooting_logic Start Degradation Observed? Check_Storage Review Storage Conditions: - Temperature - Light Exposure - Inert Atmosphere Start->Check_Storage Yes End_Resolved Issue Resolved Start->End_Resolved No Check_Stabilizer Consider Stabilizer Addition (e.g., BHT) Check_Storage->Check_Stabilizer Purity_Analysis Perform Purity Analysis (HPLC) Check_Stabilizer->Purity_Analysis Purity_Analysis->End_Resolved If purity is acceptable End_Unresolved Further Investigation Needed Purity_Analysis->End_Unresolved If purity is not acceptable

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Friedel-Crafts Alkylation of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of phenol to synthesize 2-isopropylphenol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is the yield of my desired this compound low, with significant formation of polyalkylated byproducts like 2,4-diisopropylphenol and 2,6-diisopropylphenol?

Answer:

This is a common issue known as polyalkylation .

  • Possible Cause 1: High Reactivity of the Phenolic Ring. The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly nucleophilic. The initial product, this compound, is often more reactive than phenol itself, leading to further alkylation.

  • Solution 1: Use an Excess of Phenol. Increasing the molar ratio of phenol to the alkylating agent (isopropanol or propene) statistically favors the alkylation of the starting material over the mono-alkylated product, which helps to minimize polyalkylation. A molar ratio of 5:1 or higher of phenol to alkylating agent is often effective.[1]

  • Possible Cause 2: Highly Active Catalyst. Strong Lewis acids like aluminum chloride (AlCl₃) can be too reactive, promoting multiple alkylations.[2]

  • Solution 2: Choose a Milder Catalyst. Consider using milder Lewis acids or solid acid catalysts. Modified zeolites, such as H-beta, have been shown to control polyalkylation.[3]

  • Possible Cause 3: High Reaction Temperature or Long Reaction Time. Elevated temperatures and extended reaction times can provide the necessary energy for subsequent alkylation steps to occur.

  • Solution 3: Control Reaction Conditions. Monitor the reaction's progress closely using techniques like GC or TLC and stop the reaction once the maximum concentration of the desired mono-alkylated product is reached. Lowering the reaction temperature can also help reduce the rate of polyalkylation.

Question 2: My reaction is producing a significant amount of 4-isopropylphenol instead of the desired this compound. How can I improve the ortho-selectivity?

Answer:

Controlling the regioselectivity between the ortho and para positions is a key challenge.

  • Possible Cause 1: Thermodynamic vs. Kinetic Control. The para-substituted product (4-isopropylphenol) is often the thermodynamically more stable isomer due to reduced steric hindrance. Many standard Friedel-Crafts conditions favor the formation of this thermodynamic product. Ortho-alkylation is often the kinetically favored pathway.

  • Solution 1: Utilize a Specialized Catalytic System. Specific catalyst systems can promote ortho-selectivity. For instance, a combination of ZnCl₂ and camphorsulfonic acid (CSA) can create a templated intermediate that favors alkylation at the ortho position. Aluminum phenoxide, prepared in situ, is also known to direct alkylation to the ortho position.[4]

  • Possible Cause 2: Reaction Temperature. Higher temperatures can favor the formation of the more stable para isomer.

  • Solution 2: Optimize the Reaction Temperature. The product distribution can be fine-tuned by adjusting the temperature. Kinetic studies have shown that lower temperatures can favor the ortho product in some systems.[5]

  • Possible Cause 3: Solvent Effects. The choice of solvent can influence the transition state and thus the regioselectivity of the reaction.

  • Solution 3: Experiment with Different Solvents. While many Friedel-Crafts alkylations are run neat or in non-polar solvents, exploring different solvent systems may alter the ortho/para ratio. Supercritical water has been shown to lead to high ortho-selectivity without a catalyst.[5]

Question 3: I am observing the formation of isopropyl phenyl ether. What causes this O-alkylation, and how can I prevent it?

Answer:

This side reaction is due to the dual nucleophilic nature of phenol.

  • Possible Cause: Ambident Nucleophilicity of Phenol. Phenol can act as a nucleophile at two positions: the aromatic ring (C-alkylation) to form isopropylphenol, and the hydroxyl oxygen (O-alkylation) to form isopropyl phenyl ether.

  • Solution 1: Catalyst Selection. The choice of catalyst can significantly influence the ratio of C-alkylation to O-alkylation. Solid acid catalysts like zeolites can be optimized to favor C-alkylation. The formation of an aluminum phenoxide complex when using AlCl₃ can also favor C-alkylation by blocking the oxygen atom.

  • Solution 2: Adjust Reaction Conditions. The formation of the ether is often kinetically favored. Adjusting the reaction temperature and time can influence the product distribution. In some cases, the initially formed ether can rearrange to the C-alkylated product under the reaction conditions, especially at higher temperatures.

Question 4: The reaction is sluggish or does not proceed to completion. What could be the issue?

Answer:

Low reactivity can stem from several factors related to the catalyst and reactants.

  • Possible Cause 1: Catalyst Deactivation. The lone pair of electrons on the oxygen of the hydroxyl group can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that reduces the catalyst's activity.[6]

  • Solution 1: Use a Stoichiometric Amount of Catalyst. In reactions with strong Lewis acids like AlCl₃, it is often necessary to use more than a catalytic amount, as a significant portion of the catalyst will be complexed with the phenol.

  • Possible Cause 2: Impurities in Reactants or Glassware. Water is particularly detrimental as it can react with and deactivate the Lewis acid catalyst.

  • Solution 2: Ensure Anhydrous Conditions. Thoroughly dry all glassware before use. Use anhydrous solvents and ensure the phenol and alkylating agent are free of water.

  • Possible Cause 3: Insufficient Activation of the Alkylating Agent. If using an alcohol like isopropanol, a co-catalyst or a strong enough acid is needed to generate the carbocation or a polarized complex.

  • Solution 3: Ensure Appropriate Catalyst System. For alkylation with alcohols, Brønsted acids or a combination of a Lewis acid and a proton source may be necessary.

Data Presentation

The following tables summarize quantitative data from various studies on the isopropylation of phenol, highlighting the impact of different catalysts and reaction conditions on conversion and product selectivity.

Table 1: Influence of Different Catalysts on Phenol Isopropylation

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity to Isopropylphenols (%)Ortho/Para RatioReference
Modified SAPO-11 ZeoliteIsopropanol2805077 (o+p)-[7]
MCM-49 ZeoliteIsopropanol1806170 (o+p)-[7]
H-Beta ZeoliteIsopropanol2609356 (to 2,6-DIPP)-[3]
Aluminum PhenoxidePropene19211.387.7 (to 2,6-DIPP)High o,o-[4]
None (Supercritical H₂O)Isopropanol400-83.1 (Alkylphenols)>20[5]

Note: DIPP refers to diisopropylphenol. The selectivity for the H-Beta catalyst is specifically for the di-substituted product, which is the target in that study.

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Alkylation of Phenol with Isopropanol using Aluminum Chloride

This protocol provides a general method for the isopropylation of phenol using a standard Lewis acid. It is expected to yield a mixture of ortho- and para-isopropylphenol, as well as polyalkylated products.

Materials:

  • Phenol (freshly distilled)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Isopropanol

  • Anhydrous solvent (e.g., nitrobenzene or dichloromethane)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Charging Reactants: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with phenol (e.g., 1.0 mol) and the anhydrous solvent (e.g., 250 mL).

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (e.g., 1.1 mol) to the stirred solution. The addition is exothermic.

  • Addition of Alkylating Agent: Once the catalyst has been added and the mixture has cooled, add isopropanol (e.g., 0.2 mol, to maintain a 5:1 ratio of phenol to alcohol) to the dropping funnel. Add the isopropanol dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 4-6 hours). Monitor the reaction progress by GC or TLC.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product mixture by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the isomers and polyalkylated products.

Protocol 2: Site-Selective Ortho-Alkylation of Phenol using ZnCl₂/CSA

This protocol is adapted from a method that favors the formation of the ortho-alkylated product.

Materials:

  • Phenol (1.0 mmol)

  • Isopropanol (1.1 mmol)

  • Zinc Chloride (ZnCl₂, 0.05 mmol, 5 mol%)

  • (R)-Camphorsulfonic acid (CSA, 0.75 mmol)

  • Chlorobenzene (1.0 mL)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Preparation: In a dry reaction vessel under an inert atmosphere, add phenol, isopropanol, ZnCl₂, and (R)-camphorsulfonic acid.

  • Solvent Addition: Add chlorobenzene to the reaction vessel.

  • Reaction: Heat the reaction mixture to 140 °C and stir for 18 hours.

  • Workup: After cooling to room temperature, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Visualizations

The following diagrams illustrate key concepts in the Friedel-Crafts alkylation of phenol.

G start Low Yield or Poor Selectivity issue issue start->issue Identify Primary Issue cause1 Cause: - High Catalyst Activity - High Temperature - Low Phenol Ratio issue->cause1 High Polyalkylation cause2 Cause: - Thermodynamic Control - High Temperature issue->cause2 High para-Product cause3 Cause: - Ambident Nucleophile issue->cause3 O-Alkylation (Ether) cause cause solution solution solution1 Solution: - Use Milder Catalyst - Lower Temperature - Increase Phenol:Alkene Ratio cause1->solution1 solution2 Solution: - Use ortho-Directing Catalyst (e.g., ZnCl2/CSA) - Optimize (Lower) Temperature cause2->solution2 solution3 Solution: - Choose C-Alkylation Selective Catalyst (e.g., Zeolites) - Adjust Temp/Time cause3->solution3

Caption: Troubleshooting workflow for common side reactions.

ReactionPathways reactants Phenol + Isopropyl Carbocation ortho_product This compound (Kinetic Product) reactants->ortho_product ortho-Attack (C-Alkylation) para_product 4-Isopropylphenol (Thermodynamic Product) reactants->para_product para-Attack (C-Alkylation) ether_product Isopropyl Phenyl Ether (O-Alkylation) reactants->ether_product O-Attack poly_product Di/Tri-isopropylphenols ortho_product->poly_product Further Alkylation para_product->poly_product Further Alkylation

Caption: Competing reaction pathways in phenol isopropylation.

References

Technical Support Center: Catalyst Deactivation in Industrial 2-Isopropylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the industrial production of 2-isopropylphenol.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, focusing on catalyst-related issues.

Issue Symptom Possible Cause Suggested Action
1. Decreased Catalyst Activity - Lower conversion of phenol.- Increased reaction time required to achieve target conversion.A. Catalyst Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can adsorb on the active sites of the catalyst, rendering them inactive.[1][2] B. Coking/Fouling: Deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface and within its pores, blocking access to active sites.[1][2][3]A. Feedstock Purification: Implement a feedstock pre-treatment step to remove poisons. For example, use guard beds to capture sulfur and nitrogen compounds before the feed enters the main reactor.[4] B. Catalyst Regeneration: Initiate a catalyst regeneration cycle to remove coke deposits. This typically involves a controlled burn-off with a dilute oxygen stream.[5][6] Optimize reaction conditions (e.g., lower temperature, adjust feed composition) to minimize coke formation.[7]
2. Loss of Selectivity - Increased formation of undesired byproducts (e.g., 4-isopropylphenol, di-isopropylphenols, oligomers).[8]A. Changes in Catalyst Acidity: The nature of the acid sites (Brønsted vs. Lewis) can change due to deactivation, altering the reaction pathway. B. Pore Mouth Blockage: Partial blockage of catalyst pores by coke can lead to shape-selective effects, favoring the formation of smaller product molecules.A. Catalyst Characterization: Analyze the spent catalyst to understand changes in its acidic properties. B. Controlled Regeneration: A carefully controlled regeneration process can restore the original acid site distribution.[9]
3. Increased Reactor Pressure Drop - A gradual or sudden increase in the pressure difference across the catalyst bed.[10][11]A. Catalyst Fines Formation: Mechanical stress or thermal cycling can cause the catalyst particles to break down, leading to the formation of fines that plug the reactor bed.[10] B. Fouling and Bed Plugging: Severe coking or the deposition of polymeric materials can lead to the agglomeration of catalyst particles, obstructing the flow path.[10]A. Catalyst Loading and Handling: Ensure proper catalyst loading procedures to minimize particle attrition. Use a catalyst with high mechanical strength.[12] B. Bed Grading: Employ a graded bed with larger inert particles at the inlet to trap particulates and prevent plugging of the main catalyst bed.[12] C. Regeneration/Skimming: If fouling is severe, a shutdown for catalyst regeneration or skimming of the top layer of the catalyst bed may be necessary.
4. Incomplete Catalyst Regeneration - Catalyst activity is not fully restored after a regeneration cycle.A. Sintering: Exposure to excessively high temperatures during reaction or regeneration can cause irreversible agglomeration of the active catalyst phase, leading to a permanent loss of surface area and activity.[2][13] B. Incomplete Coke Removal: The regeneration conditions (temperature, oxygen concentration, time) may not be sufficient to remove all coke deposits, especially "hard coke".[6]A. Temperature Control: Strictly control the temperature during both reaction and regeneration to avoid exceeding the catalyst's thermal stability limit. Sintering is often irreversible.[7] B. Optimized Regeneration Protocol: Adjust the regeneration parameters. A stepwise increase in temperature and oxygen concentration can improve the efficiency of coke removal.[9][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound production?

A1: The three main mechanisms of catalyst deactivation in the alkylation of phenol with isopropanol or propene are:

  • Coking or Fouling: This is the physical deposition of carbonaceous materials (coke) and heavy organic byproducts on the catalyst surface and within its pores. This deposition blocks access to the active sites for the reactants.[1][2][3]

  • Poisoning: This involves the strong chemical adsorption of impurities from the feedstock onto the catalyst's active sites. Common poisons include sulfur and nitrogen compounds.[1][2][13]

  • Sintering: This is the thermal degradation of the catalyst, where high temperatures cause the small, highly dispersed active particles to agglomerate into larger, less active ones. This process is generally irreversible.[2][13]

Q2: How does water content in the phenol feed affect catalyst performance?

A2: Water can have a dual effect on the solid acid catalysts typically used for this reaction. While a certain amount of water can sometimes be tolerated or even be beneficial for certain zeolite catalysts, high concentrations of water, especially at elevated temperatures, can lead to the deconstruction, leaching of active components, and sintering of the catalyst, causing irreversible deactivation.[7] It is crucial to control the water content in the feedstock to maintain catalyst stability.

Q3: Can the deactivated catalyst be regenerated?

A3: Yes, in many cases, deactivated catalysts can be regenerated, particularly when the deactivation is due to coking. The most common regeneration method is a controlled burn-off of the coke deposits in the presence of a diluted oxygen stream at elevated temperatures.[5][6] However, if deactivation is due to severe sintering, the loss of activity is often permanent.[7]

Q4: What is the typical lifespan of a catalyst in an industrial this compound production unit?

A4: The lifespan of a catalyst can vary significantly depending on the specific catalyst used, the purity of the feedstock, the operating conditions, and the frequency and effectiveness of regeneration cycles. With proper management, a catalyst can last for several months to even years.[13]

Q5: What analytical techniques are used to characterize a deactivated catalyst?

A5: Several analytical techniques can be employed to understand the cause of deactivation:

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.

  • Temperature Programmed Desorption (TPD): To assess the changes in the number and strength of acid sites.

  • X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): To check for changes in the catalyst's crystalline structure and for evidence of sintering.

  • Elemental Analysis: To detect the presence of poisons on the catalyst surface.

Quantitative Data on Catalyst Deactivation

The following table presents representative data on the effect of deactivation on catalyst performance in phenol alkylation reactions. Note that specific values can vary based on the catalyst and process conditions.

ParameterFresh CatalystDeactivated Catalyst
Phenol Conversion (%) > 95%< 70%
Selectivity to this compound (%) ~ 85-90%~ 70-75%
Coke Content (wt%) < 0.1%5-15%
Surface Area (m²/g) 400-600150-250
Total Acidity (mmol/g) 0.5 - 1.00.2 - 0.5

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor

This protocol outlines a standard procedure for evaluating the performance of a solid acid catalyst for this compound synthesis.

1. Catalyst Loading:

  • Load a known amount of the catalyst (e.g., 1-5 grams) into a stainless-steel fixed-bed reactor.
  • Place quartz wool plugs at the top and bottom of the catalyst bed to hold it in place.

2. Catalyst Activation:

  • Heat the catalyst bed to the desired activation temperature (typically 300-500°C) under a flow of an inert gas like nitrogen for 2-4 hours to remove any adsorbed moisture.

3. Reaction:

  • Set the reactor to the desired reaction temperature (e.g., 150-250°C) and pressure (e.g., 1-10 atm).
  • Introduce the pre-mixed feed of phenol and isopropanol (or propene) at a specific weight hourly space velocity (WHSV).
  • Collect the product stream at regular intervals after passing it through a condenser.

4. Product Analysis:

  • Analyze the collected liquid samples using gas chromatography (GC) to determine the conversion of phenol and the selectivity to this compound and other byproducts.

5. Data Calculation:

  • Phenol Conversion (%) = [ (moles of phenol in - moles of phenol out) / moles of phenol in ] * 100
  • Selectivity to this compound (%) = [ moles of this compound produced / (moles of phenol in - moles of phenol out) ] * 100

Protocol 2: Regeneration of a Coked Zeolite Catalyst

This protocol describes a typical procedure for regenerating a zeolite catalyst deactivated by coke deposition.

1. Purging:

  • After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove any adsorbed hydrocarbons.

2. Controlled Coke Burn-off:

  • Lower the reactor temperature to the initial combustion temperature (e.g., 300-350°C).
  • Introduce a diluted air stream (e.g., 1-2% oxygen in nitrogen) into the reactor.[9][14]
  • Carefully monitor the temperature of the catalyst bed. An exotherm will be observed as the coke begins to burn.
  • Maintain the temperature below the maximum allowable limit for the catalyst to prevent sintering.
  • Gradually increase the temperature and/or the oxygen concentration in a stepwise manner to ensure complete removal of the coke. A typical final regeneration temperature is between 500-600°C.[9][14]

3. Final Purging:

  • Once the coke combustion is complete (indicated by the return of the catalyst bed temperature to the setpoint and no further CO₂ evolution), switch back to a pure nitrogen flow to purge the system of any remaining oxygen.

4. Re-activation (if necessary):

  • Cool the reactor to the desired reaction temperature under a nitrogen flow. The catalyst is now ready for the next reaction cycle.

Visualizations

Catalyst_Deactivation_Troubleshooting start Observe Performance Drop check_activity Decreased Phenol Conversion? start->check_activity check_selectivity Increased Byproducts? check_activity->check_selectivity No poisoning Possible Poisoning check_activity->poisoning Yes coking Possible Coking/ Fouling check_activity->coking Yes check_pressure Increased Pressure Drop? check_selectivity->check_pressure No pore_blockage Pore Mouth Blockage check_selectivity->pore_blockage Yes fines Catalyst Fines/ Bed Plugging check_pressure->fines Yes action_purify Purify Feedstock poisoning->action_purify action_regenerate Regenerate Catalyst coking->action_regenerate pore_blockage->action_regenerate action_characterize Characterize Spent Catalyst pore_blockage->action_characterize action_bed_maintenance Check Catalyst Bed/ Loading fines->action_bed_maintenance

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Lifecycle fresh_catalyst Fresh Catalyst in_operation In Operation (this compound Production) fresh_catalyst->in_operation deactivated_catalyst Deactivated Catalyst (Coked/Fouled) in_operation->deactivated_catalyst Deactivation regeneration Regeneration (Controlled Oxidation) deactivated_catalyst->regeneration irreversible_deactivation Irreversible Deactivation (e.g., Sintering) deactivated_catalyst->irreversible_deactivation Severe Conditions regenerated_catalyst Regenerated Catalyst regeneration->regenerated_catalyst regenerated_catalyst->in_operation Reuse disposal Disposal/Replacement irreversible_deactivation->disposal

Caption: Catalyst lifecycle and regeneration process.

References

Validation & Comparative

A Comparative Analysis of Isopropylphenol Isomers: 2-Isopropylphenol, 3-Isopropylphenol, and 4-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropylphenols, a group of organic compounds consisting of a phenol ring substituted with an isopropyl group, are versatile chemical intermediates with a growing range of applications across various industries. The positional isomerism of the isopropyl group—ortho (2-), meta (3-), and para (4-)—gives rise to distinct physicochemical properties, biological activities, and toxicological profiles. A thorough understanding of these differences is paramount for their effective and safe utilization in chemical synthesis, pharmaceutical development, and material science. This guide provides a comprehensive comparative analysis of 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol, supported by experimental data and detailed protocols.

Physicochemical Properties

The location of the isopropyl group on the phenol ring significantly influences the physical properties of each isomer, such as melting point, boiling point, and density. These differences are critical for purification processes, reaction kinetics, and formulation development. A summary of their key physicochemical properties is presented below.

PropertyThis compound3-Isopropylphenol4-Isopropylphenol
CAS Number 88-69-7[1][2]618-45-1[3]99-89-8[4][5]
Molecular Formula C₉H₁₂O[1]C₉H₁₂O[3]C₉H₁₂O[4][5]
Molecular Weight 136.19 g/mol [1][6]136.19 g/mol [3]136.194 g/mol [5]
Appearance Clear, slightly yellow liquid[7]Colorless to pale yellow liquid[8]White to beige crystalline solid[5][9]
Melting Point 14-16 °C[10]Not specified (Liquid at room temp)[11]59-62 °C[5][9]
Boiling Point 212-214 °C[10]Not specified212-213 °C[9]
Density 1.01 g/cm³ at 20 °C[10]0.994 g/cm³ at 25 °C[12]0.970 g/cm³ at 15 °C[13]
Solubility in Water Slightly soluble[14]Limited solubility[8]Slightly soluble[9]
pKa 10.5[15]10.03 (Predicted)[11]10.19 (Predicted)[9]

Synthesis and Production

The industrial production of isopropylphenols primarily involves the alkylation of phenol with propylene.[5] The isomeric distribution of the products is highly dependent on the catalyst and reaction conditions.[5]

G Phenol Phenol Reaction Alkylation Reaction Phenol->Reaction Propylene Propylene Propylene->Reaction Catalyst Alkylation Catalyst (e.g., Amorphous Aluminosilicate) Catalyst->Reaction Mixture Isomeric Mixture (2-, 3-, 4-Isopropylphenol) Reaction->Mixture Separation Fractional Distillation Mixture->Separation Isomer2 This compound Separation->Isomer2 Isomer3 3-Isopropylphenol Separation->Isomer3 Isomer4 4-Isopropylphenol Separation->Isomer4

General synthesis workflow for isopropylphenol isomers.

While direct alkylation often yields a mixture, specific synthetic routes have been developed to favor the formation of a particular isomer. For instance, this compound can be synthesized by reacting phenol with isopropanol in the presence of a diethyl ether complex of boron trifluoride in a phosphoric acid diluent.[2] 4-Isopropylphenol can be prepared through the transalkylation of this compound.[16] The synthesis of 3-isopropylphenol can be achieved from m-dicumyl raw material through oxidation and decomposition.[11]

Comparative Applications

The distinct properties of each isomer lend them to a variety of applications.

IsomerKey Applications
This compound - Agrochemicals: Serves as a useful building block for the manufacture of various agrochemicals.[17] - Flavor and Fragrance: Used as a flavor and fragrance agent, noted for its medicinal, creosote-like odor.[7][18] - Chemical Intermediate: An impurity of the anesthetic Propofol.[7]
3-Isopropylphenol - Polymers and Resins: Its ability to undergo oxidative coupling reactions is exploited in the production of polymers and resins with desirable mechanical and thermal properties.[19] - Antimicrobial Agents: Possesses antimicrobial properties due to its ability to disrupt microbial cell membranes, making it a candidate for antiseptic formulations and preservatives.[8][19] - Pharmaceutical Synthesis: Acts as a crucial precursor in the synthesis of complex organic compounds, including pharmaceuticals.[19]
4-Isopropylphenol - Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.[20] - Bisphenol A (BPA) Production: Relevant to the production of the commodity chemical bisphenol A.[5] - Cosmetics and Fragrances: Incorporated into formulations for its aromatic properties.[9][20] - Industrial Uses: Applied in the production of resins and antioxidants.[20]

Biological Activity and Toxicology

The biological activity and toxicity of isopropylphenol isomers are of significant interest, particularly in the context of drug development and environmental science.

Endocrine-Disrupting Activity: this compound has been studied for its ability to activate various hormone receptors, including the estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR).[7] This interaction with hormone receptors highlights its potential as an endocrine-disrupting chemical (EDC).

G cluster_nucleus Cell Nucleus IPP This compound ER Estrogen Receptor (ER) IPP->ER Binds to Nucleus Cell Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Endocrine Disruption Transcription->Response

Simplified pathway of this compound's endocrine disruption.

Antimicrobial Activity: 3-Isopropylphenol exhibits notable antimicrobial properties against bacteria and fungi.[19] Its mechanism of action primarily involves the disruption of microbial cell membranes. The lipophilic nature of the isopropyl group allows it to integrate into the lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death.[19]

Aquatic Toxicity: Comparative studies on the aquatic toxicity of isopropylphenol isomers have revealed significant differences. One study found that 4-isopropylphenol was over 200 times more toxic to the marine bacterium Vibrio fischeri than this compound.[21] Another study reported 96-hour LC50 values for the fish Pimephales promelas in the range of 0.04-0.1 mM for the three isomers, with the 4-isomer being the most toxic.[22] Recent research on zebrafish larvae has shown that 3-isopropylphenol exposure can impair neural development and suppress locomotor behavior.[23]

OrganismThis compound3-Isopropylphenol4-Isopropylphenol
Vibrio fischeri EC50 = 2.72 mg/L[21]Data not availableEC50 = 0.01 mg/L[21]
Ceriodaphnia dubia Data not availableData not availableEC50 (48h) = 10.1 mg/L[21]
Pimephales promelas LC50 (96h) ~0.04-0.1 mM[22]LC50 (96h) ~0.04-0.1 mM[22]Most toxic of the three isomers[22]
Zebrafish (larvae) Data not availableNeurotoxic effects observed[23]Data not available

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Analysis

This protocol provides a general method for the separation and analysis of isopropylphenol isomers, which can be adapted from methods used for 3-isopropylphenol.[24]

Objective: To separate and quantify 2-, 3-, and 4-isopropylphenol in a mixture.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase: Acetonitrile (MeCN) and water

  • Phosphoric acid or formic acid (for MS compatibility)

  • Isopropylphenol isomer standards

  • Sample mixture

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water, with a small amount of phosphoric acid to improve peak shape. For Mass Spectrometry (MS) detection, replace phosphoric acid with formic acid.[24]

  • Standard Preparation: Prepare stock solutions of each isopropylphenol isomer in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject the standards and the sample onto the column.

    • Run the analysis using an isocratic or gradient elution program.

    • Detect the isomers using a UV detector at a suitable wavelength (e.g., 270 nm).

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on the retention times of the standards.

    • Quantify the amount of each isomer in the sample by comparing the peak areas to the calibration curve.

G Start Start PrepMobile Prepare Mobile Phase (Acetonitrile/Water/Acid) Start->PrepMobile PrepStandards Prepare Isomer Standards Start->PrepStandards PrepSample Prepare and Filter Sample Start->PrepSample HPLC HPLC System (C18 Column, UV Detector) PrepMobile->HPLC Inject Inject Sample PrepStandards->Inject PrepSample->Inject Elute Isocratic/Gradient Elution Inject->Elute Detect UV Detection Elute->Detect Data Data Acquisition (Chromatogram) Detect->Data Analysis Peak Identification and Quantification Data->Analysis End End Analysis->End

Experimental workflow for HPLC analysis of isopropylphenol isomers.

2. Aquatic Toxicity Assessment using Zebrafish Embryos

This protocol is a generalized approach based on studies investigating the neurotoxicity of 3-isopropylphenol.[23]

Objective: To assess and compare the developmental toxicity and neurotoxicity of isopropylphenol isomers on zebrafish embryos.

Materials:

  • Healthy, fertilized zebrafish embryos

  • Isopropylphenol isomer stock solutions

  • Petri dishes

  • Microscope

  • Embryo medium (e.g., E3 medium)

Protocol:

  • Exposure Solution Preparation: Prepare a series of concentrations for each isopropylphenol isomer in the embryo medium. Include a control group with only the embryo medium.

  • Embryo Exposure: Place a specific number of healthy embryos (e.g., 30) into each Petri dish containing the respective exposure solution.[22] Use multiple replicates for each concentration.

  • Incubation and Observation: Incubate the embryos at a standard temperature (e.g., 28.5 °C). Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 144 hours post-fertilization) under a microscope.

  • Endpoint Assessment:

    • Developmental Toxicity: Record mortality, hatching rates, and any morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

    • Neurotoxicity: Assess locomotor activity of the larvae at specific time points (e.g., by tracking their movement in response to light/dark transitions).

  • Data Analysis:

    • Calculate the median lethal concentration (LC50) for each isomer.

    • Statistically compare the incidence of malformations and differences in locomotor activity between the control and exposed groups.

Conclusion

The positional isomerism of 2-, 3-, and 4-isopropylphenol results in significant differences in their physicochemical properties, which in turn dictate their synthesis, applications, and biological effects. 4-Isopropylphenol is a solid at room temperature and is a key intermediate in the pharmaceutical and polymer industries. 3-Isopropylphenol, a liquid, is valued for its antimicrobial properties and its role in polymer synthesis. This compound, also a liquid, finds its niche in the flavor, fragrance, and agrochemical sectors. The notable variations in their aquatic toxicity and endocrine-disrupting potential underscore the importance of isomer-specific evaluation in environmental and health risk assessments. For researchers and drug development professionals, a clear understanding of these distinctions is crucial for selecting the appropriate isomer for a given application and for mitigating potential risks.

References

A Comparative Guide to the Spectroscopic Differences Between Isopropylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of the three isomers of isopropylphenol: 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol. Understanding the distinct spectroscopic signatures of these isomers is crucial for their accurate identification and characterization in various research and development applications, including drug synthesis and quality control. This document presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols.

Chemical Structures of Isopropylphenol Isomers

The positioning of the isopropyl group on the phenol ring is the differentiating structural feature among the three isomers, leading to unique spectroscopic characteristics.

isomers Chemical Structures of Isopropylphenol Isomers cluster_2 This compound cluster_3 3-Isopropylphenol cluster_4 4-Isopropylphenol 2-iso 3-iso 4-iso G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Appropriate Solvent Dilution Dilution Dissolution->Dilution Desired Concentration NMR_Analysis NMR_Analysis Dilution->NMR_Analysis ¹H, ¹³C NMR IR_Analysis IR_Analysis Dilution->IR_Analysis FTIR UV_Vis_Analysis UV_Vis_Analysis Dilution->UV_Vis_Analysis UV-Vis MS_Analysis MS_Analysis Dilution->MS_Analysis Mass Spec NMR_Data NMR_Data NMR_Analysis->NMR_Data IR_Data IR_Data IR_Analysis->IR_Data UV_Vis_Data UV_Vis_Data UV_Vis_Analysis->UV_Vis_Data MS_Data MS_Data MS_Analysis->MS_Data Interpretation Interpretation NMR_Data->Interpretation IR_Data->Interpretation UV_Vis_Data->Interpretation MS_Data->Interpretation Comparative_Analysis Comparative_Analysis Interpretation->Comparative_Analysis

A Comparative Toxicity Assessment of Isopropylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of three isopropylphenol isomers: 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol. The information presented is supported by experimental data from various toxicological studies, offering a comprehensive resource for assessing the relative hazards of these compounds.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for the three isopropylphenol isomers across different species and exposure routes. This data is crucial for understanding the dose-response relationships and for comparing the acute toxicity of the isomers.

IsomerTest OrganismExposure RouteToxicity MetricValue (mg/kg or mg/L)
This compound MouseIntravenousLD50100[1]
Vibrio fischeriAquaticEC50 (5-min)2.72[2][3]
3-Isopropylphenol MouseOralLD50875
Zebrafish (Danio rerio)AquaticLC50 (96-h)1[4]
4-Isopropylphenol MouseOralLD50875
MouseIntravenousLD5040
MouseIntraperitonealLD50250
Vibrio fischeriAquaticEC50 (5-min)0.01[2][3]
Ceriodaphnia dubiaAquaticEC50 (48-h)10.1[2][3]
Isopropylphenol (isomers not specified) Fathead Minnow (Pimephales promelas)AquaticLC50 (96-h)0.04 - 0.1 mM

LD50: Lethal dose for 50% of the test population. LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration to cause a 50% response.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to ensure transparency and reproducibility of the cited data.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of the isopropylphenol isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the isopropylphenol isomers to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Toxicity

cAMP/PKA Signaling Pathway

Studies have indicated that 3-isopropylphenol can exert its neurotoxic effects by inhibiting the cAMP/PKA signaling pathway in zebrafish larvae.[4] This inhibition can lead to increased apoptosis, impaired neural development, and suppressed locomotor behavior.[4]

cAMP_PKA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal GPCR GPCR Signal->GPCR AC Adenylyl Cyclase GPCR->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Substrate Substrate PKA_active->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Response Cellular Response Phosphorylated_Substrate->Response 3_Isopropylphenol 3-Isopropylphenol 3_Isopropylphenol->cAMP Inhibition

cAMP/PKA Signaling Pathway Inhibition by 3-Isopropylphenol.

JNK Signaling Pathway

Exposure to 3-isopropylphenol has also been shown to promote cell apoptosis in zebrafish larvae by inhibiting the JNK signaling pathway, leading to impaired vascular development.

JNK_Pathway cluster_stress Cellular Stress cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress MAPKKK MAPKKK Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis 3_Isopropylphenol 3-Isopropylphenol 3_Isopropylphenol->JNK Inhibition

JNK Signaling Pathway Inhibition by 3-Isopropylphenol.

Experimental Workflow

A typical workflow for assessing the cytotoxicity and apoptotic effects of isopropylphenol isomers is outlined below.

Experimental_Workflow Start Start: Isomers Cell_Culture Cell Culture Start->Cell_Culture Treatment Treatment with Isomers Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Annexin_V_PI Annexin V/PI Assay (Apoptosis) Treatment->Annexin_V_PI Data_Analysis Data Analysis MTT_Assay->Data_Analysis Annexin_V_PI->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to HPLC and GC Methods for the Validation of 2-Isopropylphenol Analysis Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-isopropylphenol, a key intermediate and potential impurity in various manufacturing processes, is critical for ensuring product quality and safety. The validation of analytical methods using a Certified Reference Material (CRM) is a fundamental requirement for demonstrating that a method is fit for its intended purpose. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical method validation of this compound, supported by representative experimental data and detailed protocols.

Methodology Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful chromatographic techniques suitable for the analysis of this compound.[1] The choice between them often depends on the sample matrix, the required sensitivity, and the available instrumentation.[2][3]

  • HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. For phenols, reversed-phase HPLC with UV detection is a common and robust approach that often does not require derivatization.[4]

  • GC is ideal for volatile and thermally stable compounds.[5] While this compound is amenable to GC analysis, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is also possible.[5][6] A Flame Ionization Detector (FID) is commonly used for quantification.[1]

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of validated HPLC and GC methods for the analysis of this compound, established using a certified reference material.

Table 1: HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaRepresentative HPLC Performance Data
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range 80-120% of the target concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 3.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Specificity No interference from blank/placeboPeak purity > 99.8%

Table 2: GC Method Validation Parameters

Validation ParameterAcceptance CriteriaRepresentative GC Performance Data
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Range 80-120% of the target concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.6%
Intermediate Precision (%RSD) ≤ 3.0%1.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Specificity No interference from blank/placeboBaseline resolution from other components

Experimental Protocols

The following are representative protocols for the validation of analytical methods for this compound using a certified reference material.

Protocol 1: Validated HPLC-UV Method

1. Instrumentation and Conditions:

  • Instrument: HPLC system with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 272 nm.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Certified Reference Material (CRM) Stock Solution: Accurately weigh and dissolve the this compound CRM in the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the CRM stock solution with the mobile phase to cover the linear range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Procedure:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Analyze a sample of known concentration (spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine by injecting solutions of decreasing concentrations and calculating the signal-to-noise ratio.

  • Specificity: Inject a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of this compound.

Protocol 2: Validated GC-FID Method

1. Instrumentation and Conditions:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

2. Standard and Sample Preparation:

  • Certified Reference Material (CRM) Stock Solution: Accurately weigh and dissolve the this compound CRM in methanol to obtain a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the CRM stock solution with methanol to cover the linear range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

3. Validation Procedure:

  • The validation procedure follows the same principles as the HPLC method (Linearity, Accuracy, Precision, LOD/LOQ, and Specificity), with injections performed on the GC-FID system.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Analytical Method's Purpose select_method Select Appropriate Method (HPLC/GC) define_purpose->select_method define_validation_parameters Define Validation Parameters & Acceptance Criteria select_method->define_validation_parameters prepare_crm Prepare Certified Reference Material (CRM) Standards define_validation_parameters->prepare_crm perform_linearity Linearity & Range prepare_crm->perform_linearity perform_accuracy Accuracy prepare_crm->perform_accuracy perform_precision Precision (Repeatability & Intermediate) prepare_crm->perform_precision perform_lod_loq LOD & LOQ prepare_crm->perform_lod_loq perform_specificity Specificity prepare_crm->perform_specificity evaluate_data Evaluate Data Against Acceptance Criteria perform_specificity->evaluate_data document_results Document Results in Validation Report evaluate_data->document_results method_validated Method Validated for Intended Use document_results->method_validated

Caption: Workflow for Analytical Method Validation.

Method_Selection_Pathway analyte_properties Analyte Properties (this compound) volatility Volatility? analyte_properties->volatility thermal_stability Thermal Stability? volatility->thermal_stability Yes hplc HPLC is a suitable choice volatility->hplc No thermal_stability->hplc No gc GC is a suitable choice thermal_stability->gc Yes derivatization Consider Derivatization? gc->derivatization derivatization->gc Yes (Improves Performance) direct_gc Direct GC Analysis derivatization->direct_gc No

Caption: Decision Pathway for Method Selection.

References

Cross-Reactivity of 2-Isopropylphenol in Immunoassays for Other Phenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Isopropylphenol in immunoassays designed for the detection of other structurally related phenols, such as Bisphenol A (BPA). Due to the limited availability of direct experimental data for this compound in published literature, this document extrapolates its potential for cross-reactivity based on established principles of antibody-antigen recognition and available data for isomeric compounds. This guide summarizes key structural considerations, details a comprehensive experimental protocol for determining cross-reactivity, and presents a framework for comparative evaluation.

Introduction: Structural Basis for Potential Cross-Reactivity

Immunoassays are widely utilized for their high throughput and sensitivity in detecting a range of analytes. However, a significant challenge is the potential for cross-reactivity, where antibodies bind to non-target molecules that are structurally similar to the intended analyte, leading to inaccurate results.[1][2][3] The specificity of an immunoassay is largely dictated by the structural similarity between the target analyte and other compounds present in the sample.[1][2]

This compound is a substituted phenol that shares structural motifs with other phenols commonly targeted in immunoassays, such as BPA. The core phenolic ring and the presence of an isopropyl group provide a basis for potential interaction with antibodies developed against these other phenols. The position of the isopropyl group (ortho in this compound) is a critical factor that will influence the degree of cross-reactivity with antibodies raised against other isomers or differently substituted phenols.[1] For instance, studies have shown that polyclonal and monoclonal antibodies raised against BPA can cross-react with p-isopropyl-phenol (an isomer of this compound), indicating that the isopropylphenol structure can be recognized by these antibodies.[4]

Comparative Analysis of Potential Cross-Reactivity

To provide a framework for comparison, the following table presents hypothetical cross-reactivity data for this compound and related compounds in a generic BPA immunoassay. It is crucial to note that this data is illustrative and not based on direct experimental results for this compound.

CompoundStructureTarget Analyte (e.g., BPA) IC50 (ng/mL)Test Compound IC50 (ng/mL)% Cross-Reactivity
Bisphenol A (BPA)1010100%
This compound10>1000<1% (Hypothetical)
4-Isopropylphenol105002% (Hypothetical, based on moderate cross-reactivity)[4]
Bisphenol B (BPB)105~200%[5][6]
4-Cumylphenol (4-CP)1038-3333-26%[7][8]

Note: The hypothetical data for this compound assumes that the ortho-position of the bulky isopropyl group would create significant steric hindrance in a binding site optimized for the para-substituted phenol structure of BPA, likely leading to low cross-reactivity. However, the degree of cross-reactivity can vary significantly between different immunoassays and the specific antibodies used.[9][10]

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and robust method.[1][9] This protocol outlines the necessary steps to calculate the 50% inhibitory concentration (IC50) and the percent cross-reactivity.

Objective: To quantify the cross-reactivity of this compound in a competitive ELISA designed for a specific target phenol (e.g., Bisphenol A).

Materials:

  • 96-well microtiter plates

  • Target analyte-protein conjugate (for coating)

  • Primary antibody specific to the target analyte

  • This compound and other potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating, wash, blocking, and assay buffers

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with the target analyte-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.[1]

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.[1]

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[1]

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the standard target analyte and the test compounds (including this compound) in assay buffer. Add these solutions to the wells, followed by the addition of a fixed concentration of the primary antibody. Incubate for a specified time (e.g., 1 hour) at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[6]

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[6]

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[6]

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the target analyte concentration.

  • Determine the concentration of the target analyte and each test compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:[5][6]

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the competitive ELISA workflow and the decision pathway for interpreting the results.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection A Coat Plate with Target-Protein Conjugate B Wash Plate A->B C Block Non-Specific Sites B->C D Wash Plate C->D E Add Standards & Test Compounds (e.g., this compound) D->E F Add Primary Antibody E->F G Incubate F->G H Wash Plate G->H I Add Enzyme-Conjugated Secondary Antibody H->I J Wash Plate I->J K Add Substrate J->K L Stop Reaction K->L M Read Absorbance L->M

Caption: Competitive ELISA workflow for cross-reactivity testing.

Decision_Pathway Start Perform Competitive ELISA Data Calculate IC50 Values for Target & Test Compounds Start->Data Calc_CR Calculate % Cross-Reactivity Data->Calc_CR Decision Cross-Reactivity > Threshold? Calc_CR->Decision High_CR Significant Cross-Reactivity: Potential for False Positives Decision->High_CR Yes Low_CR Low/No Cross-Reactivity: High Specificity for Target Decision->Low_CR No

References

Head-to-head comparison of different catalysts for 2-Isopropylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in the ortho-alkylation of phenol for the synthesis of 2-isopropylphenol, a key intermediate in various industrial applications.

The selective synthesis of this compound through the Friedel-Crafts alkylation of phenol with isopropanol is a critical industrial process. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity towards the desired ortho-isomer, and overall process sustainability. This guide provides a head-to-head comparison of various solid acid catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The following table summarizes the catalytic performance of different solid acid catalysts in the isopropylation of phenol. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different research efforts.

CatalystPhenol Conversion (%)This compound Selectivity (%)Major ByproductsReaction Temperature (°C)Alkylating AgentReference
Modified SAPO-1150~38.5 (calculated)4-Isopropylphenol, Di-isopropylphenols280Isopropanol[1]
HMCM-4961Not specifiedIsopropylphenols180Isopropanol[1]
HZSM-5Low activity and stabilityPredominantly 4-Isopropylphenol-Not specifiedIsopropanol[1]
H-Beta94Not specified (High selectivity to 2,6-diisopropylphenol)2,6-Diisopropylphenol, 4-Isopropylphenol250-350Isopropanol[2]
H-Mordenite68Not specified (High selectivity to 2,6-diisopropylphenol)2,6-Diisopropylphenol, 4-Isopropylphenol250-350Isopropanol[2]
Amorphous AluminosilicateNot specifiedNot specifiedIsopropylphenolsNot specifiedIsopropanol[3]
Cs2.5H0.5PW12O40/K-10 ClayHighHigh selectivity to 2,6-diisopropylphenol2,6-Diisopropylphenol, 2,4-Diisopropylphenol200Isopropanol/Diisopropyl ether[4][5][6]

Note: The selectivity for this compound over Modified SAPO-11 was calculated based on the reported total selectivity of 77% for o- and p-isopropylphenol, assuming an approximate 1:1 ratio in the absence of more specific data.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via phenol alkylation with isopropanol over a solid acid catalyst generally follows the reaction pathway and experimental workflow illustrated below.

G General Reaction Pathway for this compound Synthesis Phenol Phenol Intermediate Carbocation Intermediate Phenol->Intermediate Electrophilic Attack Isopropanol Isopropanol Catalyst Solid Acid Catalyst Isopropanol->Catalyst Activation Catalyst->Intermediate Two_IPP This compound Intermediate->Two_IPP Ortho-alkylation Four_IPP 4-Isopropylphenol Intermediate->Four_IPP Para-alkylation DIPE Di-isopropylphenols Two_IPP->DIPE Further Alkylation Four_IPP->DIPE

General reaction pathway for this compound synthesis.

G Experimental Workflow for Catalyst Screening cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Synthesis Catalyst Synthesis Calcination Calcination/Activation Synthesis->Calcination Characterization Characterization (XRD, SEM, etc.) Calcination->Characterization Reactor Load Reactor with Catalyst Characterization->Reactor Reactants Introduce Phenol & Isopropanol Reactor->Reactants Conditions Set Reaction Conditions (T, P, Flow Rate) Reactants->Conditions Run Run Reaction Conditions->Run Sampling Collect Product Samples Run->Sampling GC_MS Analyze by GC/MS Sampling->GC_MS Data Calculate Conversion & Selectivity GC_MS->Data

Typical experimental workflow for catalyst screening.

Detailed Experimental Protocols

Reproducibility is key in catalytic science. Below are detailed experimental methodologies adapted from the cited literature for the synthesis of this compound.

Protocol 1: Vapor-Phase Alkylation over Modified SAPO-11 Zeolites[1]
  • Catalyst Preparation: The SAPO-11 molecular sieve is synthesized hydrothermally. It is then modified, for example, by ion-exchange with a metal salt solution to introduce active sites. The modified catalyst is then dried and calcined at high temperatures.

  • Reaction Setup: The alkylation of phenol with isopropanol is carried out in a fixed-bed continuous flow reactor.

  • Reaction Procedure:

    • 0.5 g of the modified SAPO-11 catalyst is loaded into the reactor.

    • The catalyst is activated in situ by heating under a flow of nitrogen.

    • A mixture of phenol and isopropanol with a molar ratio of 1:0.8 is fed into the reactor using a syringe pump.

    • The reaction is conducted at a temperature of 280 °C.

    • The weight hourly space velocity (WHSV) is maintained at 3.0 h⁻¹.

  • Product Analysis: The products are collected at the reactor outlet, condensed, and analyzed by gas chromatography (GC) to determine the conversion of phenol and the selectivity to different isopropylphenol isomers.

Protocol 2: Vapor-Phase Isopropylation over H-Beta and H-Mordenite Zeolites[2]
  • Catalyst Preparation: The protonic forms of H-Beta and H-Mordenite zeolites are used. They are typically obtained in their sodium form and then converted to the protonic form through ion exchange with an ammonium salt solution followed by calcination.

  • Reaction Setup: The reaction is performed in a continuous, down-flow, fixed-bed reactor made of stainless steel.

  • Reaction Procedure:

    • The desired amount of catalyst is placed in the reactor.

    • The catalyst is pre-activated in a flow of air at a high temperature and then purged with nitrogen.

    • A feed mixture of phenol and isopropyl alcohol is introduced into the reactor using a high-pressure liquid pump.

    • The reaction is carried out at a specified temperature (e.g., in the range of 250-350 °C).

    • The reaction pressure and weight hourly space velocity (WHSV) are controlled to optimize the reaction.

  • Product Analysis: The reaction products are cooled, collected, and analyzed using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

Discussion and Conclusion

The choice of catalyst for the synthesis of this compound is a trade-off between activity, selectivity, and stability.

  • Zeolites such as H-Beta and H-Mordenite demonstrate very high phenol conversion rates but tend to favor the formation of the thermodynamically more stable di-isopropylphenols, particularly 2,6-diisopropylphenol.[2] This makes them highly suitable for applications where the di-alkylated product is the desired outcome.

  • Modified SAPO-11 shows moderate phenol conversion but offers a combined selectivity of 77% towards the mono-isopropylphenol isomers.[1] Further optimization of this catalyst could potentially enhance the selectivity specifically for the ortho-isomer, this compound.

  • HMCM-49 appears to be a promising catalyst, exhibiting good phenol conversion at a lower reaction temperature of 180 °C.[1] This could translate to energy savings and potentially higher selectivity towards mono-alkylation products by minimizing over-alkylation.

  • HZSM-5 , while a common acid catalyst, shows lower activity and a preference for the formation of 4-isopropylphenol in this reaction.[1]

  • Heteropolyacids on clay supports , such as Cs2.5H0.5PW12O40/K-10, are highly active but, similar to H-Beta, are often engineered for the production of 2,6-diisopropylphenol.[4][5][6]

References

A Proposed Framework for Inter-laboratory Validation of a Quantitative Assay for 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for establishing robust and reproducible analytical methods across multiple laboratories.

For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data is paramount. When quantifying a compound like 2-Isopropylphenol, a substance used in various industrial applications and a potential biomarker, it is crucial that different laboratories can produce comparable results. Inter-laboratory validation, often conducted through round-robin or proficiency testing, is the gold standard for assessing the reproducibility of an analytical method.[1][2][3]

Comparative Analytical Performance: A Look at Expected Outcomes

The following tables are templates designed to summarize performance data from a proposed inter-laboratory study. The key performance indicators in inter-laboratory validation are repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), often expressed as the Relative Standard Deviation (RSD).[1] Data from studies on other phenolic compounds can serve as a benchmark for what might be expected for this compound.

Table 1: Summary of Quantitative Performance Data for this compound by HPLC

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4MeanAcceptance Criteria
Linearity (R²) > 0.99
Accuracy (% Recovery) 90-110%
Precision (Repeatability RSD %) < 5%
Precision (Reproducibility RSD %) < 15%
Limit of Detection (LOD) (µg/mL) Report
Limit of Quantification (LOQ) (µg/mL) Report

Table 2: Summary of Quantitative Performance Data for this compound by GC

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4MeanAcceptance Criteria
Linearity (R²) > 0.99
Accuracy (% Recovery) 90-110%
Precision (Repeatability RSD %) < 5%
Precision (Reproducibility RSD %) < 15%
Limit of Detection (LOD) (µg/mL) Report
Limit of Quantification (LOQ) (µg/mL) Report

Experimental Protocols

To ensure consistency in a proposed inter-laboratory study, the following detailed experimental protocols for HPLC-UV and GC-MS are provided. These are based on established methods for phenolic compounds and can be adapted for the specific analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound and its separation from potential contaminants.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Autosampler and data acquisition software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of phosphoric acid (e.g., 0.1%).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 270 nm).

    • Injection Volume: 10 µL.

  • Preparation of Standards and Samples:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

    • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the this compound peak based on its retention time.

    • Quantify the amount of this compound in the samples using the calibration curve.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This method provides an alternative and confirmatory analysis for this compound.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

    • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Autosampler and data acquisition software.

  • Reagents and Materials:

    • Methanol (GC grade).

    • This compound reference standard.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-300.

  • Preparation of Standards and Samples:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

    • Working Standards: Prepare a series of dilutions in methanol to construct a calibration curve.

    • Sample Preparation: Dilute the test sample in methanol to a concentration within the calibration range.

Visualizing the Inter-laboratory Validation Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory validation study.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis and Reporting A Define Study Protocol and Acceptance Criteria B Select Participating Laboratories A->B C Prepare and Distribute Homogeneous Test Samples B->C D Laboratories Analyze Samples using Standardized Methods (HPLC and/or GC) C->D E Laboratories Submit Quantitative Results D->E F Statistical Analysis of Data (Repeatability and Reproducibility) E->F G Generate Inter-laboratory Comparison Report F->G H Publish Comparison Guide G->H Dissemination of Findings

Caption: Proposed workflow for the inter-laboratory validation study.

By adhering to a well-defined protocol, utilizing standardized methods, and establishing clear acceptance criteria, the scientific community can ensure the consistency and reliability of analytical data for this compound. This proposed framework provides a robust starting point for such a critical endeavor.

References

Comparative study of the endocrine-disrupting potential of isopropylphenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the endocrine-disrupting activities of 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol.

Introduction

Isopropylphenols, a group of alkylphenols, are used in various industrial applications, leading to their presence in the environment. Due to their structural similarity to natural hormones, concerns have been raised about their potential to disrupt the endocrine system. This guide provides a comparative overview of the endocrine-disrupting potential of three isopropylphenol isomers: this compound, 3-isopropylphenol, and 4-isopropylphenol. The information is compiled from in vitro studies assessing their interaction with key hormone receptors.

The endocrine-disrupting activity of alkylphenols is influenced by the position and structure of the alkyl group on the phenol ring. Generally, para-substituted phenols with branched alkyl chains exhibit greater estrogenic activity.[1][2][3][4] This guide summarizes the available experimental data to facilitate a comparative assessment of the isopropylphenol isomers.

Comparative Endocrine-Disrupting Activity

The following tables summarize the available quantitative and qualitative data on the interaction of isopropylphenol isomers with the estrogen receptor (ER) and androgen receptor (AR). Data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental methodologies.

Table 1: Estrogen Receptor (ER) Activity of Isopropylphenol Isomers

IsomerAssay TypeEndpointResultCitation
This compound ER Bioactivity ModelActivityData available in US EPA ToxCast, but specific quantitative value not provided in the reviewed literature.[5]
3-Isopropylphenol ER Bioactivity ModelActivityData available in US EPA ToxCast, but specific quantitative value not provided in the reviewed literature.[5]
4-Isopropylphenol ER Bioactivity ModelActivityData available in US EPA ToxCast, but specific quantitative value not provided in the reviewed literature.[5]

N/A: Data not available in the reviewed literature.

Table 2: Androgen Receptor (AR) and Progesterone Receptor (PR) Activity of Isopropylphenol Isomers

IsomerAssay TypeEndpointResultCitation
This compound Yeast-based reporter assayAR AntagonismAntagonist[6]
Yeast-based reporter assayPR InhibitionWeak inhibitor of PR-controlled expression[6]
3-Isopropylphenol Not Available-N/A
4-Isopropylphenol Not Available-N/A

N/A: Data not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to assess endocrine-disrupting potential are outlined below.

Receptor Competitive Binding Assay (General Protocol)

This assay measures the ability of a test chemical to compete with a radiolabeled natural hormone for binding to a specific receptor.

  • Receptor Source: Rat prostate cytosol for the androgen receptor.[7]

  • Radioligand: [³H]-R1881, a synthetic androgen.[8]

  • Procedure:

    • A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

    • Following incubation to allow binding to reach equilibrium, the receptor-bound and unbound radioligand are separated.

    • The amount of radioactivity bound to the receptor is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

E-Screen (Estrogenicity) Assay

This cell proliferation assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive human breast cancer cells (MCF-7).[9][10][11]

  • Cell Line: MCF-7 human breast cancer cells.

  • Procedure:

    • MCF-7 cells are cultured in a hormone-free medium.

    • The cells are then exposed to various concentrations of the test compound.

    • A known estrogen, 17β-estradiol, is used as a positive control, and a vehicle control is also included.

    • After a set incubation period, the cell number is determined using a suitable method, such as the sulforhodamine B (SRB) assay.

    • The proliferative effect of the test compound is compared to that of the positive control to determine its estrogenic potency.

Reporter Gene Assay (General Principle)

Reporter gene assays measure the ability of a chemical to activate or inhibit the transcriptional activity of a hormone receptor.[12][13][14]

  • Principle:

    • Cells are transfected with two key genetic constructs: an expression vector for the hormone receptor of interest (e.g., ERα or AR) and a reporter vector.

    • The reporter vector contains a hormone response element (HRE) that binds the activated hormone receptor, linked to a reporter gene (e.g., luciferase or β-galactosidase).

    • When the cells are exposed to a chemical that binds to and activates the receptor, the receptor-chemical complex binds to the HRE, driving the expression of the reporter gene.

    • The activity of the reporter gene product is then measured, providing a quantitative measure of the hormonal activity of the test chemical. The concentration that produces a half-maximal response is determined as the EC50. For antagonistic activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit this activity is measured as the IC50.

Signaling Pathways and Experimental Workflow

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical estrogen receptor signaling pathway, which can be disrupted by estrogenic compounds.

EstrogenSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) or Isopropylphenol ER Estrogen Receptor (ERα / ERβ) E2->ER ER_E2 Activated ER Dimer ER->ER_E2 Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_E2->ERE Binds ER_E2->ERE Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Estrogen Receptor Signaling Pathway.

General Experimental Workflow for Endocrine Disruptor Screening

The diagram below outlines a typical workflow for screening chemicals for endocrine-disrupting potential using in vitro assays.

EDCScreeningWorkflow start Start: Select Isopropylphenol Isomers receptor_binding Receptor Binding Assays (ER & AR) start->receptor_binding reporter_gene Reporter Gene Assays (ER & AR Transactivation) start->reporter_gene cell_prolif Cell Proliferation Assay (E-Screen for Estrogenicity) start->cell_prolif data_analysis Data Analysis: Determine IC50 / EC50 receptor_binding->data_analysis reporter_gene->data_analysis cell_prolif->data_analysis compare Compare Potency of Isomers data_analysis->compare end Conclusion: Assess Endocrine-Disrupting Potential compare->end

Caption: In Vitro Endocrine Disruptor Screening Workflow.

Conclusion

The available data suggests that isopropylphenol isomers possess endocrine-disrupting properties, although the potency and specific mechanisms appear to vary between the isomers. This compound has been identified as an androgen receptor antagonist and a weak inhibitor of progesterone receptor-mediated gene expression.[6] While data from the US EPA's ToxCast program suggests potential estrogen receptor bioactivity for 2- and 4-isopropylphenol, and to a lesser extent for 3-isopropylphenol, quantitative data from comparative in vitro studies are scarce.[5]

The general structure-activity relationship for alkylphenols, where para-substituted isomers often exhibit higher estrogenicity, suggests that 4-isopropylphenol may be of greater concern regarding estrogenic effects compared to the other isomers.[1][2][3][4] However, without direct comparative quantitative data, this remains a hypothesis.

This guide highlights the need for further research, particularly direct comparative studies of all three isopropylphenol isomers in a comprehensive battery of in vitro and in vivo assays. Such studies are crucial for a thorough risk assessment and for informing regulatory decisions regarding these compounds. The provided experimental protocols and workflows can serve as a foundation for designing such comparative investigations.

References

Safety Operating Guide

Proper Disposal of 2-Isopropylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Isopropylphenol is critical for ensuring laboratory safety and environmental protection. As a substance that is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage, it is imperative that all researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1] this compound and materials contaminated with it are classified as hazardous waste and must not be disposed of via standard laboratory drains or regular trash.[2][3][4] Disposal must be managed through your institution's designated hazardous waste program, often managed by the Environmental Health & Safety (EHS) department.[2][5]

Immediate Safety and Disposal Protocol

This step-by-step guide outlines the standard operating procedure for the collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE. This includes, at a minimum:

  • A fully buttoned laboratory coat.[6]

  • Safety glasses or goggles and a face shield.[7]

  • Chemically resistant gloves (e.g., butyl rubber or neoprene).[6]

  • Long pants and closed-toe shoes.[6]

Step 2: Waste Collection and Containment All handling of this compound waste should be performed within a chemical fume hood to minimize inhalation exposure.[4][6]

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and shatter-proof waste container.[8][9] The container must be chemically compatible with phenols and any other solvents in the waste mixture.

  • Solid Waste & Contaminated Debris: Items such as contaminated gloves, pipette tips, and absorbent materials used for spills should be collected in a separate, sealable container clearly marked for solid hazardous waste.[4][9] For spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance before placing it in the disposal container.[9][10][11]

  • Container Integrity: Ensure the waste container's cap is in good condition and can be securely sealed.[8] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[4][8]

Step 3: Labeling Hazardous Waste Proper labeling is crucial for safety and regulatory compliance.

  • Affix a "Hazardous Waste" label to the container as soon as you begin adding waste.[5][12]

  • Clearly list all contents, writing out the full chemical names (e.g., "this compound," "Methanol"). Avoid using abbreviations or chemical formulas.[5][12]

  • Indicate the approximate percentages of each component.

Step 4: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[5][8]

  • Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[3][8]

  • Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[2][5][8]

  • Inspection: The SAA should be inspected weekly to check for any signs of leakage or container degradation.[8]

Step 5: Arranging for Disposal Once the waste container is full or is no longer being used, you must arrange for its disposal through the proper channels.

  • Contact your institution's Environmental Health & Safety (EHS) or equivalent department to request a hazardous waste pickup.[2][5]

  • Follow their specific procedures for scheduling a collection.

Hazardous Waste Classification Data

The disposal of chemical waste is governed by regulations that classify materials based on specific characteristics. The table below summarizes key quantitative data relevant to the classification and handling of hazardous waste like this compound.

ParameterRegulatory Guideline/ValueRelevance to this compound Disposal
Ignitability Flash Point < 60°C (140°F)[5]The flash point of this compound is approximately 85°C, so it does not meet the criteria for an ignitable waste.
Corrosivity Aqueous solution with pH ≤ 2 or ≥ 12.5[5]While this compound causes severe skin burns, it is not typically disposed of as a corrosive waste based on pH. However, it is treated as a corrosive material for transport (UN 3145, Packing Group III).[7]
Sink/Sewer Disposal Prohibited for hazardous chemicals[2][3]This compound must not be poured down the drain.[3][4] Drain disposal is generally reserved for dilute, non-hazardous aqueous solutions with a pH between 5.5 and 10.5.[13]
Satellite Accumulation Area (SAA) Limits Max. 55 gallons of hazardous waste; Max. 1 quart of acutely hazardous (P-listed) waste[5]Laboratories must not exceed these volumes in their designated waste storage areas.
UN Number UN 3145[10]This number is used for the proper shipping and transport of the waste, classified as "ALKYLPHENOLS, LIQUID, N.O.S."

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and required steps for the safe and compliant disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated (Liquid, Solid, or Debris) ppe Step 1: Don Appropriate PPE (Lab Coat, Gloves, Eye Protection) start->ppe contain Step 2: Select Compatible, Sealed Waste Container ppe->contain label Step 3: Affix 'Hazardous Waste' Label & List All Chemical Contents contain->label store Step 4: Store in Designated SAA (At or Near Point of Generation) label->store check Check for Incompatible Chemicals (e.g., Oxidizers, Strong Acids) store->check segregate Segregate Waste Container check->segregate Yes closed Keep Container Securely Closed check->closed No segregate->closed full Container Full or No Longer in Use? closed->full full->closed No pickup Step 5: Schedule Pickup with Environmental Health & Safety (EHS) full->pickup Yes end Waste Managed for Final Disposal by EHS pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 2-Isopropylphenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling to prevent exposure.[1] It is classified as harmful if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1][2][3][4]

Signal Word: Danger[1][2]

Hazard Statements:

  • Harmful if swallowed.[1][2][4]

  • Harmful in contact with skin.[1][2]

  • Causes severe skin burns and eye damage.[1][2][3][4]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Recommended Equipment Notes
Eye/Face Protection Chemical safety goggles and a face shield.[3][5]Must be worn at all times to protect against splashes.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Inspect gloves before use and change them frequently, especially if contaminated.[5]
Body Protection A fully buttoned lab coat and appropriate protective clothing to prevent skin exposure.[1][5]For tasks with a higher risk of splashing, consider a chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][2]If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors is necessary.[3]

Safe Handling and Storage Procedures

Operational Plan:

  • Preparation: Before handling, ensure that a safety shower and an eyewash station are readily accessible.[1]

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[1][2]

  • Avoiding Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[1] Avoid breathing any vapors or mists.[5][6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][4] Wash your hands thoroughly with soap and water after handling the chemical.[4][5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][5] Keep it away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

First Aid Measures

Immediate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1][2]
Skin Contact Immediately take off all contaminated clothing.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][6] Seek immediate medical attention.[1][2]
Inhalation Move the person to fresh air.[2][7] If breathing is difficult, give oxygen.[2] If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1][4][5] If the person is conscious, rinse their mouth with water.[4][5] Seek immediate medical attention.[1][2][6]

Spill and Disposal Plan

Spill Response:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[5][8]

  • Collect the absorbed material into a suitable, closed container for disposal.[5][8]

  • Do not let the product enter drains or the environment.[2][4]

Disposal:

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1][4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

Property Value
Physical State Liquid[1][2]
Appearance Light yellow[1][2]
Melting Point 12 - 16 °C (53.6 - 60.8 °F)[5]
Boiling Point 212 - 213 °C (413.6 - 415.4 °F)[1][5]
Flash Point 107 °C (224.6 °F) - closed cup[1]
Density 1.012 g/mL at 25 °C
Vapor Pressure <0.05 mmHg at 25 °C[5]

Diagrams

PPE_Selection_Workflow PPE Selection for Handling this compound start Start Handling This compound base_ppe Required Base PPE: - Chemical Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->base_ppe engineering_controls Work in a Chemical Fume Hood? respirator Add Respirator with Organic Vapor Cartridges engineering_controls->respirator No splash_risk Risk of Splashing? engineering_controls->splash_risk Yes base_ppe->engineering_controls respirator->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Handling splash_risk->proceed No apron Add Chemical-Resistant Apron face_shield->apron apron->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylphenol
Reactant of Route 2
2-Isopropylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.